molecular formula C10H19NO B578885 octahydro-2H-Quinolizine-4-methanol CAS No. 1008-22-6

octahydro-2H-Quinolizine-4-methanol

Cat. No.: B578885
CAS No.: 1008-22-6
M. Wt: 169.268
InChI Key: MBTIHXNFYQBMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2H-quinolizine-4-methanol is a chemical compound based on the quinolizidine heterocyclic scaffold, a structure recognized as a core framework for various biologically active alkaloids . This compound serves as a valuable intermediate in synthetic organic chemistry, particularly for the preparation of more complex octahydroquinolizine derivatives . Substituted octahydroquinolizines are investigated for their potential in therapeutic applications, including the treatment or prevention of metabolic diseases such as diabetes mellitus and hyperlipidemia, as well as gastrointestinal dysfunctions and conditions mediated by opioid receptors . Researchers utilize this chemical building block to develop and study novel compounds for pharmaceutical use, leveraging its quinolizidine structure to explore structure-activity relationships and mechanism of action in various biological targets . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTIHXNFYQBMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

octahydro-2H-quinolizine-4-methanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Octahydro-2H-quinolizine-4-methanol (also known as 4-hydroxymethylquinolizidine ), a structural isomer of the more common alkaloid Lupinine. This document synthesizes physicochemical data, synthetic methodologies, and pharmacological implications for researchers in medicinal chemistry and drug discovery.

Structural Analysis, Synthetic Pathways, and Pharmacological Potential

Executive Summary

Octahydro-2H-quinolizine-4-methanol (CAS: 1008-22-6 ) is a bicyclic heterocycle belonging to the quinolizidine alkaloid class. Structurally, it consists of a norlupinane (quinolizidine) skeleton with a hydroxymethyl group situated at the C4 position—adjacent to the bridgehead nitrogen.

Unlike its naturally abundant isomer Lupinine (1-hydroxymethylquinolizidine), the 4-isomer is primarily a synthetic target, serving as a critical reference standard in the analysis of Conium and Nuphar alkaloids. Its unique


-amino alcohol motif (N-C-C-OH) confers distinct chelating properties and reactivity profiles compared to the 

-amino alcohol system found in Lupinine.

Key Applications:

  • Medicinal Chemistry: Scaffold for evaluating steric constraints in nicotinic acetylcholine receptor (nAChR) ligands.

  • Synthetic Organic Chemistry: Precursor for constrained peptidomimetics and chiral organocatalysts.

  • Toxicology: Reference standard for impurity profiling in hemlock alkaloid extraction.

Chemical Identity & Stereochemistry

The physicochemical behavior of octahydro-2H-quinolizine-4-methanol is governed by the stereochemistry of the ring fusion and the orientation of the hydroxymethyl substituent.

PropertyData / Description
IUPAC Name (Octahydro-2H-quinolizin-4-yl)methanol
Common Synonyms 4-Hydroxymethylquinolizidine; 4-Lupinine (informal)
CAS Registry Number 1008-22-6
Molecular Formula C

H

NO
Molecular Weight 169.27 g/mol
Stereocenters C4, C10 (Bridgehead), N5 (invertible)
Ring Fusion Trans-quinolizidine (thermodynamically favored) vs Cis-quinolizidine
Stereochemical Considerations

The quinolizidine core exists in a conformational equilibrium between cis and trans fused rings.

  • Trans-fused: The nitrogen lone pair is anti-periplanar to the bridgehead C-H bond. This is generally the stable conformer for simple quinolizidines.

  • 4-Substituent Effect: The introduction of a hydroxymethyl group at C4 introduces 1,3-diaxial interactions if placed axially. The equatorial orientation of the C4-CH

    
    OH group in the trans-fused system is the thermodynamically preferred conformation, minimizing steric strain.
    

Synthetic Methodologies

The synthesis of the 4-isomer is chemically distinct from the biosynthetic pathway of Lupinine. The most authoritative protocol, established by Lukeš and Janda , utilizes a reductive cyclization strategy.

The Lukeš-Janda Cyclization

This method constructs the quinolizidine B-ring onto a piperidine or pyridine precursor.

Protocol Summary:

  • Precursor Synthesis: Preparation of 2-keto-5-(2-pyridyl)-pentanol (or its ester equivalent).

  • Reductive Cyclization: Catalytic hydrogenation (Pt/H

    
     or Raney Ni) reduces the pyridine ring to a piperidine.
    
  • Ring Closure: Intramolecular condensation between the secondary amine (piperidine N) and the pendant ketone group forms the bridgehead.

  • Reduction: The resulting enamine/imine intermediate is further reduced to the saturated quinolizidine.

Visualization of Synthetic Pathway

Synthesis Start 2-Pyridyl-acetic acid deriv. Inter1 2-Keto-5-(2-pyridyl)-pentanol Start->Inter1 Chain Extension Red Catalytic Hydrogenation (PtO2 / H2 / AcOH) Inter1->Red Pyridine Reduction Cycl Intramolecular Cyclization Red->Cycl In situ Product 4-Hydroxymethyl- quinolizidine Cycl->Product Dehydration & Reduction

Caption: Synthetic route to 4-hydroxymethylquinolizidine via reductive cyclization of pyridyl-ketones (Adapted from Lukeš et al.).

Physicochemical Properties[1][2][3][4][5][6][7]

While specific experimental melting points for the 4-isomer are less ubiquitous than for Lupinine, comparative analysis allows for accurate profiling.

ParameterValue/ObservationContext
Physical State Viscous Oil or Low-Melting SolidFree base is often oily; hygroscopic.
Solubility High (Polar Organic Solvents)Soluble in EtOH, CHCl

, Et

O.
Basicity (pKa) ~9.0 - 9.5Typical for tertiary amines in quinolizidine systems.
Derivatives Picrate MP: ~140-145°CUsed for characterization (historical standard).
Stability Oxidation SensitiveThe primary alcohol can be oxidized to the aldehyde/acid.

Experimental Note: For isolation, conversion to the picrate or hydrochloride salt is recommended to obtain a crystalline solid suitable for X-ray diffraction or melting point verification.

Pharmacological & Biological Context

The 4-hydroxymethyl moiety places this molecule in a unique pharmacological space, bridging the gap between Lupinine (1-substituted) and Coniine (piperidine).

Nicotinic Activity

Quinolizidine alkaloids often act as antagonists at nicotinic acetylcholine receptors (nAChR).

  • Mechanism: The bridgehead nitrogen mimics the quaternary ammonium of acetylcholine.

  • Selectivity: The rigid bicyclic structure of octahydro-2H-quinolizine-4-methanol restricts conformational freedom, potentially increasing selectivity for specific nAChR subtypes (

    
     vs 
    
    
    
    ) compared to flexible piperidines.
Toxicity Profile

Researchers must handle this compound with protocols designed for Class II Alkaloids .

  • Acute Toxicity: Likely lower than Coniine (LD50 ~10 mg/kg in mice) but significant.

  • Symptoms: Respiratory paralysis (curare-like effect) and CNS depression.

  • Safety Protocol: All handling requires a fume hood, nitrile gloves, and immediate availability of antagonists (though specific antidotes are not standardized, supportive care is the norm).

Structural Activity Relationship (SAR) Diagram

SAR Core Quinolizidine Core (Bicyclic Scaffold) N Bridgehead Nitrogen (Cationic Center) Core->N Rigidifies nAChR nAChR Binding (Antagonist) N->nAChR Ionic Interaction Chelation Metal Chelation (Cu, Zn) N->Chelation Bidentate Ligand OH C4-Hydroxymethyl (H-Bond Donor) OH->nAChR H-Bonding (Auxiliary) OH->Chelation

Caption: SAR map highlighting the pharmacophore elements of octahydro-2H-quinolizine-4-methanol.

Experimental Handling & Storage

Storage
  • Atmosphere: Store under Argon or Nitrogen. The free base absorbs CO

    
     from the air (carbamate formation).
    
  • Temperature: -20°C for long-term storage.

  • Container: Amber glass vials to prevent photo-oxidation.

Analytical Verification

To confirm the identity of the 4-isomer versus the 1-isomer (Lupinine):

  • NMR Spectroscopy:

    • 1H NMR: Look for the hydroxymethyl methylene protons. In the 4-isomer, the coupling constants with the adjacent C4 proton will differ significantly from the C1-Lupinine pattern due to the different ring environment (alpha vs beta to Nitrogen).

    • 13C NMR: The C4 carbon signal will be deshielded by the adjacent Nitrogen and the hydroxymethyl group, appearing distinct from the C1 signal of Lupinine.

References

  • Lukeš, R., & Janda, M. (1959). Syntheses in the allolupinane series.[1][2] III. A note on the preparation of 4-hydroxymethylquinolizidine. Collection of Czechoslovak Chemical Communications, 24, 2318-2323.[1][3]

  • ChemicalBook. (2025).[4] Octahydro-2H-quinolizine-4-methanol (CAS 1008-22-6) Product Profile. Link

  • Radulović, N., et al. (2012). A novel toxic alkaloid from poison hemlock (Conium maculatum L.): Identification, synthesis and antinociceptive activity. Food and Chemical Toxicology, 50(2), 274-279.[2] (Contextual reference for piperidine/quinolizidine synthesis). Link

  • PubChem. (2025).[4] Compound Summary: Octahydro-2H-quinolizine-4-methanol. National Library of Medicine. Link

Sources

A Multi-faceted Spectroscopic Approach to the Structural Elucidation of Octahydro-2H-quinolizine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Isomerism in Quinolizidine Alkaloids

The octahydro-2H-quinolizine scaffold is a core structural motif in a wide array of natural products, particularly the quinolizidine alkaloids, which exhibit a broad spectrum of biological activities.[1] The precise substitution pattern and stereochemistry of these molecules are critical determinants of their pharmacological properties. Octahydro-2H-quinolizine-4-methanol presents a significant analytical challenge due to the numerous potential stereoisomers arising from the chiral centers at the ring junctions and the carbon bearing the hydroxymethyl group. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this compound, emphasizing the synergy between mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. The methodologies outlined herein are grounded in established principles for the analysis of heterocyclic compounds and are designed to provide a self-validating system for structural confirmation.[2][3]

A Systematic Workflow for Structure Determination

The elucidation of the precise chemical structure of octahydro-2H-quinolizine-4-methanol necessitates a systematic and hierarchical analytical approach. This process begins with the determination of the molecular formula and an initial assessment of functional groups, followed by a detailed mapping of the carbon skeleton and the establishment of stereochemical relationships.

Structure_Elucidation_Workflow MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR IR Infrared Spectroscopy (Functional Groups) IR->NMR Structure Final Structure NMR->Structure NMR_Connectivity cluster_hmbc HMBC (¹H-¹³C Long-Range Correlations) H1 H1 H2 H2 H1->H2 H3 H3 H2->H3 H4 H4 H3->H4 C4 C4 H3->C4 ²J H_CH2OH H_CH2OH H4->H_CH2OH H6 H6 H7 H7 H6->H7 H6->C4 ³J H8 H8 H7->H8 H9 H9 H8->H9 H10 H10 H9->H10 H10->C4 ³J H_CH2OH->C4 ²J

Caption: A diagram illustrating key COSY and HMBC correlations for structure elucidation.

  • COSY: This experiment will reveal the proton-proton coupling networks within the two rings of the quinolizidine system. For instance, a correlation pathway from H-6 through H-7, H-8, to H-9 would be expected.

  • HSQC: This spectrum directly links each proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the carbon skeleton based on the proton assignments from COSY.

  • HMBC: This is a critical experiment for connecting the different spin systems identified in the COSY spectrum. For example, correlations from the protons of the hydroxymethyl group (CH₂OH) to C-4 would confirm its position. Further correlations from protons on neighboring carbons (e.g., H-3 and H-10) to C-4 would solidify this assignment.

Step 3: Determining Stereochemistry with NOESY

The NOESY experiment provides information about through-space interactions between protons that are close to each other, regardless of whether they are coupled. This is paramount for determining the relative stereochemistry.

  • Ring Fusion: For a trans-fused quinolizidine ring, NOE correlations would be expected between axial protons on the same side of the ring system.

  • Substituent Orientation: The orientation of the hydroxymethyl group (axial vs. equatorial) can be determined by observing its NOE correlations with protons on the quinolizidine ring. For example, if the CH₂OH group is axial, it would show NOEs to other axial protons at positions C-2 and C-6.

Conclusion

The structural elucidation of octahydro-2H-quinolizine-4-methanol is a complex task that can be systematically addressed through the integrated application of modern spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while infrared spectroscopy identifies key functional groups. A comprehensive analysis of 1D and 2D NMR spectra allows for the complete assignment of the carbon skeleton and the determination of the relative stereochemistry. This multi-faceted, self-validating approach ensures a high degree of confidence in the final structural assignment, which is a critical prerequisite for further research and development in medicinal chemistry.

References

  • Wysocka, W., & Brukwicki, T. (2011). Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Journal of Analytical Methods in Chemistry, 2011, 854730. [Link]

  • Golebiewski, W. M., & Spenser, I. D. (2005). NMR study of quinolizidine alkaloids: relative configurations, conformations. Magnetic Resonance in Chemistry, 43(4), 335-340. [Link]

  • Lee, J. H., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(32), 20489–20496. [Link]

  • Wysocka, W., & Przybyl, A. K. (2009). Mass Spectrometry of Bis-quinolizidine Alkaloids: Differentiation of Stereoisomers and Metamers Using ESI and FAB Mass Spectrometry. Journal of Mass Spectrometry, 44(1), 39-46. [Link]

  • Ospanova, S., et al. (2022). Study of chemical composition and isolation of lupinine from aerial parts of Anabasis salsa growing in Central Kazakhstan. [Source not further specified in search result].
  • Hidalgo, A., et al. (2017). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. Journal of Molecular Structure, 1141, 55-65. [Link]

  • Rana, J., & Robins, D. J. (1986). Application of 13C N.M.R. Spectroscopy to Study the Biosynthesis of the Quinolizidine Alkaloids Lupinine and Sparteine. Journal of the Chemical Society, Perkin Transactions 1, 1133-1138. [Link]

  • Wysocka, W., & Przybyl, A. K. (2008). Mass Spectrometry of Bis-quinolizidine Alkaloids: Differentiation of Stereoisomers and Metamers Using ESI and FAB Mass Spectrometry. Full article available on Taylor & Francis Online. [Link]

  • Fraser, A. M., & Robins, D. J. (1987). Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloids. Journal of the Chemical Society, Perkin Transactions 1, 105-109. [Link]

  • Namdar, D., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Metabolites, 14(3), 164. [Link]

  • Gkolfinopoulou, C., et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 29(3), 561. [Link]

  • Silva, A. M. S. (2012). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Source not further specified in search result].
  • Hidalgo, A., et al. (2017). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. ResearchGate. [Link]

  • Gkolfinopoulou, C., et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. ResearchGate. [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

octahydro-2H-quinolizine-4-methanol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature

Octahydro-2H-quinolizine-4-methanol (CAS: 1008-22-6) is a bicyclic heterocyclic alcohol belonging to the quinolizidine alkaloid class.[1] While often overshadowed by its structural isomer Lupinine (1-hydroxymethylquinolizidine), the 4-hydroxymethyl derivative represents a critical scaffold for stereochemical studies and the synthesis of complex pharmaceutical agents.[1]

This guide provides a comprehensive technical analysis of the molecule, distinguishing it from common congeners and detailing its synthesis, stereochemistry, and potential applications in drug discovery.

Chemical Identity & Synonyms

The accurate identification of this compound requires precise IUPAC numbering, as the quinolizidine ring system can be numbered variously in older literature.

Parameter Details
IUPAC Name (Octahydro-2H-quinolizin-4-yl)methanol
Common Name 4-Hydroxymethylquinolizidine
CAS Registry Number 1008-22-6
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.27 g/mol
Key Synonyms 4-Oxymethylquinolizidine; 4-Lupinine (archaic/misnomer); Octahydro-4-quinolizinemethanol
Related Isomers Lupinine (1-isomer, CAS 486-70-4); Epilupinine (1-isomer diastereomer)

Structural Analysis & Stereochemistry

The pharmacological activity and chemical reactivity of octahydro-2H-quinolizine-4-methanol are dictated by the stereochemistry of the quinolizidine ring fusion and the relative orientation of the hydroxymethyl group.[1]

Ring Fusion (Cis vs. Trans)

The quinolizidine skeleton (two fused cyclohexane rings with a bridgehead nitrogen) exists in a conformational equilibrium between cis-fused and trans-fused forms.[1]

  • Trans-fused (Allolupinane): The nitrogen lone pair is anti-periplanar to the C-C bridge bonds.[1] This is generally the thermodynamically more stable conformer for unsubstituted quinolizidines.[1]

  • Cis-fused: Less stable but accessible.[1] Substituents at the 4-position can lock the conformation due to 1,3-diaxial interactions.[1]

Chiral Centers

The molecule possesses two primary chiral centers:

  • C9a (Bridgehead Carbon): Determines the ring fusion geometry.[1]

  • C4 (Substituent Position): The hydroxymethyl group can be axial or equatorial relative to the ring B.[1]

Technical Note: In the "allolupinane" series described by Lukeš and Červinka, the stability of the 4-hydroxymethyl isomer depends heavily on the specific diastereomer (erythro/threo relationships relative to the bridgehead), influencing its utility as a chiral ligand in asymmetric synthesis.

Synthesis & Methodology

The synthesis of 4-hydroxymethylquinolizidine is historically grounded in the work of Lukeš and Červinka (1958, 1959) , who established the "allolupinane" synthetic series. The primary route involves the reduction of pyridine precursors or the cyclization of dicarboxylic acid derivatives.

Historical Synthesis (The Lukeš Route)

This method utilizes the catalytic hydrogenation of pyridyl-substituted ketones or acids.[1]

Protocol Overview:

  • Precursor Formation: Condensation of a pyridine derivative (e.g., 2-picoline derivative) to form a

    
    -(2-pyridyl) ketone or ester.[1]
    
  • Hydrogenation: Catalytic reduction (PtO₂ or Raney Ni) saturates the pyridine ring to a piperidine/quinolizidine system.[1]

  • Cyclization: Intramolecular nucleophilic attack of the nitrogen on the side chain functionality closes the second ring.

  • Reduction: The carbonyl group (if present as an ester/acid) is reduced to the primary alcohol (-CH₂OH) using Lithium Aluminum Hydride (LiAlH₄).[1]

Visualization of Synthetic Pathway

The following diagram illustrates the logical flow from a pyridine precursor to the final quinolizidine scaffold.

SynthesisPathway Precursor Pyridine Derivative (e.g., u03B3-(2-pyridyl) ketone) Intermediate Hydrogenation (PtO2/H2) Saturation of Ring Precursor->Intermediate Step 1 Cyclization Ring Closure (Intramolecular) Intermediate->Cyclization Step 2 Reduction LiAlH4 Reduction (Ester -> Alcohol) Cyclization->Reduction Step 3 Product 4-Hydroxymethyl- quinolizidine Reduction->Product Final

Figure 1: Synthetic logic flow for the preparation of 4-hydroxymethylquinolizidine based on the Lukeš-Červinka allolupinane series.

Pharmaceutical & Research Applications

While less ubiquitous than Lupinine, the 4-methanol isomer serves specific high-value functions in research:

Stereochemical Reference Standards

Due to the conformational flexibility of the quinolizidine ring, the 4-substituted isomers are used to calibrate NMR spectroscopic methods for distinguishing cis vs. trans ring fusions.[1] The coupling constants (


 values) of the H-4 proton are diagnostic for the axial/equatorial orientation of the substituent.[1]
Pharmacophore Development

The quinolizidine motif is a privileged structure in medicinal chemistry, often mimicking the piperidine ring found in analgesics and anesthetics.

  • Kinase Inhibition: Quinolizidine derivatives have been explored as scaffolds for kinase inhibitors due to their ability to orient hydrogen-bond donors (OH group) in specific vectors.[1]

  • Antimalarial Agents: Analogues of quinolizidine alkaloids have shown activity against Plasmodium falciparum, where the lipophilicity of the bicyclic system aids in membrane permeation.

Analytical Characterization

To validate the identity of synthesized Octahydro-2H-quinolizine-4-methanol, the following analytical signatures are expected:

  • Mass Spectrometry (EI-MS): Molecular ion peak

    
     at m/z 169.[1] Base peak often at m/z 83 or 97 (characteristic of quinolizidine fragmentation).
    
  • 1H NMR (CDCl₃):

    • Multiplets for ring protons (1.2–2.8 ppm).[1]

    • Distinct doublet or multiplet for the

      
       protons (3.4–3.8 ppm).[1]
      
    • Bridgehead H-9a signal varies significantly between cis and trans isomers.[1]

References

  • Lukeš, R., & Červinka, O. (1958).[2] Syntheses in the allolupinane series. III. A note on the preparation of 4-hydroxymethylquinolizidine. Chemické Listy, 52, 83–86.[2] 3[1][4][5]

  • ChemicalBook. (n.d.).[1] Octahydro-2H-quinolizine-4-methanol (CAS 1008-22-6).[1] ChemicalBook Product Database. 6

  • Lukeš, R., & Janda, M. (1960).[2] Cyclization of aminodicarboxylic acids. IV. The Leuckart reaction with some 6-oxodicarboxylic acids. Collection of Czechoslovak Chemical Communications, 25, 1612–1617.[2] 2

Sources

A Technical Guide to the Biosynthesis of Quinolizidine Alkaloids from Lysine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathway of quinolizidine alkaloids (QAs), a diverse class of nitrogen-containing secondary metabolites derived from the amino acid L-lysine.[1] Predominantly found in leguminous plants, particularly within the genus Lupinus, these compounds are recognized for their roles in chemical defense against herbivores and their potential pharmacological applications.[1][2][3] This document details the core enzymatic steps, key intermediates, and validated experimental methodologies for studying this fascinating pathway.

Introduction to Quinolizidine Alkaloids

Quinolizidine alkaloids encompass a wide array of structures, from simple bicyclic compounds like lupinine to complex tetracyclic skeletons such as sparteine, lupanine, and matrine.[4][5] Their presence in lupin species, often referred to as "lupin alkaloids," contributes to the plants' defense mechanisms but also presents a challenge for their use as high-protein crops due to toxicity.[1][3] Conversely, the unique chemical scaffolds of QAs have attracted interest in the pharmaceutical industry for their potential therapeutic activities.[1][2]

The entire carbon and nitrogen framework of the quinolizidine ring system is derived from L-lysine, making its metabolic journey a focal point for biochemists and metabolic engineers.[1] The biosynthesis is a highly regulated process, occurring primarily in the chloroplasts of leaves, with the resulting alkaloids transported via the phloem to be stored in various plant tissues, including the seeds.[2]

The Core Biosynthetic Pathway: From Amino Acid to Alkaloid

The transformation of L-lysine into the diverse family of quinolizidine alkaloids is a multi-step enzymatic cascade. While significant progress has been made, several steps in the pathway, particularly the later cyclization and modification reactions, are still under investigation.[3] The currently understood core pathway can be divided into three major stages.

Stage 1: The Gateway Reaction - Decarboxylation of L-Lysine

The first committed step in QA biosynthesis is the decarboxylation of L-lysine to yield cadaverine.[4][6][7] This reaction is catalyzed by the enzyme Lysine Decarboxylase (LDC) .

  • Enzyme: Lysine Decarboxylase (LDC, EC 4.1.1.18).[4]

  • Mechanism: LDC utilizes pyridoxal 5'-phosphate (PLP) as a cofactor to facilitate the removal of the α-carboxyl group from L-lysine, producing cadaverine and carbon dioxide.[8]

  • Significance: This step is the primary entry point for lysine into the alkaloid pathway. Studies have shown that the expression and activity of LDC are often correlated with the rate of QA production.[4][9] In QA-producing plants, LDC is typically localized in the chloroplasts.[6][9]

Stage 2: The First Cyclization - Formation of the Piperideine Ring

Cadaverine, the product of LDC activity, undergoes oxidative deamination and subsequent cyclization to form the initial heterocyclic ring, a universal intermediate for many lysine-derived alkaloids.[5][10]

  • Oxidative Deamination: The diamine cadaverine is oxidized by a Copper Amine Oxidase (CuAO) .[7][11][12] This enzyme converts one of the primary amino groups into an aldehyde, yielding 5-aminopentanal.[5][7][13]

  • Spontaneous Cyclization: 5-aminopentanal is unstable and spontaneously cyclizes through an intramolecular Schiff base formation to produce Δ¹-piperideine .[1][7][13] This cyclic imine exists in equilibrium with its aldehyde form.[1]

Stage 3: Assembly of the Quinolizidine Skeleton and Diversification

The construction of the bicyclic and tetracyclic QA skeletons from Δ¹-piperideine is the most complex and least understood part of the pathway. Tracer experiments have shown that three cadaverine-derived units (and thus three lysine molecules) are required to form the characteristic C15 tetracyclic core of alkaloids like sparteine and lupanine.[1][14]

  • Hypothesized Mechanism: It is proposed that Δ¹-piperideine units undergo a series of condensation and cyclization reactions to form the quinolizidine skeleton.[15][16] While the exact intermediates and enzymes are not fully characterized, (-)-sparteine is considered a key intermediate from which many other QAs are derived.[3][17]

  • Structural Diversification: Once the core skeleton is formed, a suite of "tailoring" enzymes modifies the structure to generate the vast diversity of QAs observed in nature.[4][18] These modifications include:

    • Oxygenation: Cytochrome P450 monooxygenases introduce hydroxyl groups. For example, a CYP71 family enzyme oxidizes (-)-sparteine as a step towards (+)-lupanine formation.[17]

    • Dehydrogenation: Dehydrogenases can create double bonds within the ring system.

    • Esterification: Acyltransferases (ATs) attach acyl groups, such as tigloyl or p-coumaroyl groups, to hydroxylated QA cores, forming QA esters.[7][18]

The following diagram illustrates the established and proposed steps in the biosynthesis of representative quinolizidine alkaloids.

Quinolizidine Alkaloid Biosynthesis cluster_0 Core Pathway cluster_1 Skeleton Formation & Diversification L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine LDC (EC 4.1.1.18) 5-Aminopentanal 5-Aminopentanal Cadaverine->5-Aminopentanal CuAO Delta1-Piperideine Δ¹-Piperideine 5-Aminopentanal->Delta1-Piperideine Spontaneous Cyclization Intermediates Complex Intermediates (uncharacterized) Delta1-Piperideine->Intermediates 3x Units Sparteine (-)-Sparteine Intermediates->Sparteine Lupinine (-)-Lupinine (Bicyclic) Intermediates->Lupinine Matrine (+)-Matrine Intermediates->Matrine Lupanine (+)-Lupanine Sparteine->Lupanine CYP71D189, SDR1 QA_Esters QA Esters Lupanine->QA_Esters Acyltransferases

Caption: Overview of QA biosynthesis from L-lysine.

Experimental Methodologies

Studying the QA biosynthetic pathway requires robust methods for enzyme activity measurement and metabolite analysis.

Protocol 1: Spectrophotometric Assay for Lysine Decarboxylase (LDC) Activity

This protocol is adapted from methods used to measure LDC activity by quantifying the product, cadaverine.[19][20][21] The method involves derivatizing cadaverine with 2,4,6-trinitrobenzenesulfonic acid (TNBS), which can be extracted and measured spectrophotometrically.

Materials:

  • Plant tissue (e.g., young leaves of Lupinus spp.)

  • Extraction Buffer: 100 mM Sodium Phosphate (pH 7.5), 10 mM β-mercaptoethanol, 5 mM EDTA, 10% (v/v) glycerol.

  • Assay Buffer: 100 mM MES, pH 6.5, 0.1 mM Pyridoxal 5'-phosphate (PLP), 1 mM β-mercaptoethanol.[19]

  • Substrate Solution: 8 mM L-lysine in Assay Buffer.[19]

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[19]

  • TNBS Solution: 10 mM TNBS in water.[19]

  • Toluene.

Procedure:

  • Enzyme Extraction:

    • Homogenize 1g of fresh plant tissue in 5 mL of ice-cold Extraction Buffer.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant as the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Equilibrate tubes containing 250 µL of Substrate Solution at 37°C for 5 minutes.[19]

    • Initiate the reaction by adding 50-100 µL of crude enzyme extract.

    • Incubate at 37°C. At specific time points (e.g., 0, 10, 20, 30 minutes), withdraw a 50 µL aliquot and add it to a microplate well containing 50 µL of Stop Solution to terminate the reaction.[19]

  • Derivatization and Extraction:

    • To each well, add 50 µL of 10 mM TNBS solution and incubate at 42°C for 6 minutes.[19]

    • Cool the plate on ice.

    • Add 500 µL of toluene to each well and mix vigorously to extract the TNP-cadaverine adduct.[19][21]

    • Centrifuge the plate briefly to separate the phases.

  • Quantification:

    • Carefully transfer the upper toluene phase to a new UV-transparent microplate.

    • Measure the absorbance at 340 nm.[20]

    • Calculate the amount of cadaverine produced by comparing the absorbance to a standard curve generated with known concentrations of cadaverine. Enzyme activity can be expressed as nmol of cadaverine produced per minute per mg of protein.

Protocol 2: Extraction and GC-MS Analysis of Quinolizidine Alkaloids

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of QAs in plant extracts.[22][23][24]

Materials:

  • Dried plant material (e.g., seeds, leaves).

  • Extraction Solvent: 0.5 N Hydrochloric Acid (HCl).[22]

  • 25% Ammonium Hydroxide (NH₄OH).

  • Dichloromethane (CH₂Cl₂).

  • Anhydrous Sodium Sulfate (Na₂SO₄).

Procedure:

  • Extraction:

    • Grind 100 mg of dried plant material to a fine powder.

    • Homogenize the powder in 5 mL of 0.5 N HCl and let it stand for 30 minutes.[22]

    • Centrifuge at 5,000 x g for 10 minutes. Collect the acidic supernatant.[22]

  • Alkaloid Isolation:

    • Adjust the pH of the supernatant to 12-14 with 25% NH₄OH to basify the alkaloids.[22]

    • Perform a liquid-liquid extraction by adding 5 mL of CH₂Cl₂. Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase (CH₂Cl₂). Repeat the extraction twice more.

    • Pool the organic phases and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.[22]

  • GC-MS Analysis:

    • Reconstitute the dried alkaloid extract in a known volume of CH₂Cl₂ or methanol (e.g., 200 µL).

    • Inject 1 µL into the GC-MS system.

    • GC Conditions (Example):

      • Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.[24]

      • Injector Temp: 280°C.[24]

      • Oven Program: Start at 120°C, hold for 2 min, ramp to 300°C at 6°C/min, hold for 10 min.[22][24]

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: 50-550 m/z.

  • Data Analysis:

    • Identify individual QAs by comparing their retention times and mass spectra with those of authentic standards and/or spectral libraries (e.g., Wiley, NIST).

    • Quantify alkaloids by creating calibration curves with authentic standards.

The diagram below outlines a typical workflow for the analysis of QAs from plant material.

QA Analysis Workflow Start Plant Material (e.g., Seeds, Leaves) Homogenize Homogenize in Acid (0.5 N HCl) Start->Homogenize Centrifuge1 Centrifuge & Collect Supernatant Homogenize->Centrifuge1 Basify Basify with NH4OH (pH > 12) Centrifuge1->Basify Extract Liquid-Liquid Extraction (Dichloromethane) Basify->Extract Dry Dry & Evaporate Solvent Extract->Dry Reconstitute Reconstitute in Known Volume Dry->Reconstitute Analyze Inject into GC-MS Reconstitute->Analyze Identify Identify by Retention Time & Mass Spectra Analyze->Identify Quantify Quantify using Standard Curves Identify->Quantify End Final QA Profile Quantify->End

Sources

Pharmacological Effects of Lupinine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Scope: Molecular mechanisms, Structure-Activity Relationships (SAR), and experimental protocols for lupinine-based therapeutics.

Executive Summary & Chemical Profile

Lupinine ([(1R,9aR)-octahydro-2H-quinolizin-1-yl]methanol) is a bicyclic quinolizidine alkaloid primarily isolated from Lupinus luteus and Anabasis aphylla. Unlike its structural congeners lupanine and sparteine, which are known for their potent hypoglycemic and anti-arrhythmic profiles, lupinine is pharmacologically distinct due to its hydroxymethyl group at the C-1 position. This functional handle allows for extensive derivatization, transforming a mild toxin into potent acetylcholinesterase (AChE) inhibitors, antimicrobial agents, and local anesthetics.

This guide focuses on the synthetic evolution of lupinine, specifically how converting the C-1 hydroxyl group into esters, amides, and triazoles dramatically amplifies its pharmacological potency.

Chemical Identity
PropertySpecification
IUPAC Name [(1R,9aR)-octahydro-2H-quinolizin-1-yl]methanol
Molecular Formula C₁₀H₁₉NO
Key Functional Group C-1 Hydroxymethyl (Primary Alcohol)
Chirality Two chiral centers (C-1, C-9a); naturally occurring as the (-)-isomer.
Solubility Soluble in organic solvents (ethanol, chloroform); HCl salt soluble in water.

Core Pharmacological Profiles[1]

Acetylcholinesterase (AChE) Inhibition

Lupinine itself is a weak, reversible inhibitor of AChE. However, triazole-substituted derivatives have emerged as high-potency, mixed-type inhibitors capable of dual-binding to the enzyme's Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS).

  • Mechanism: The quinolizidine ring mimics the quaternary ammonium head of acetylcholine (ACh), interacting with the CAS. Bulky aromatic substituents attached via a triazole linker extend to the PAS, blocking substrate entry.

  • Key Derivative: Compound 15 (1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine).[1]

  • Potency: IC₅₀ = 7.2 µM (comparable to Galantamine, IC₅₀ ≈ 8.2 µM).

Antimicrobial & Antifungal Activity

Lupinine esters exhibit significant bacteriostatic and bactericidal effects, particularly against Gram-negative pathogens. The lipophilicity of the ester chain is critical for membrane permeation.

  • Target Spectrum: Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli.

  • High-Value Derivatives: Aromatic esters (e.g., nitrobenzoates) and triazole derivatives have shown activity against Yersinia pestis (plague) and Vibrio cholerae in preliminary screenings.

Local Anesthetic Properties

Certain lupinine esters display local anesthetic activity superior to procaine in duration, attributed to their ability to block voltage-gated sodium channels. This activity is strictly dependent on the ester linkage and the lipophilic tail, following the classic Löfgren's structural rules for local anesthetics (Lipophilic group - Intermediate chain - Hydrophilic group).

Structure-Activity Relationship (SAR) Analysis

The pharmacological fate of lupinine rests on the modification of its C-1 hydroxymethyl group. The following diagram illustrates the divergent synthesis pathways and their resulting biological activities.

SAR_Pathways Lupinine (-)-Lupinine (C-1 Hydroxymethyl) Esters Lupinine Esters (Acylation) Lupinine->Esters Esterification Triazoles 1,2,3-Triazole Derivatives (Click Chemistry) Lupinine->Triazoles Azidation + Cycloaddition Quaternary N-Methyl Quaternary Salts Lupinine->Quaternary Methylation Antimicrobial High Antimicrobial Activity (Gram +/- coverage) Esters->Antimicrobial Anesthetic Local Anesthetic (Na+ Channel Block) Esters->Anesthetic AChE_Inhib Potent AChE Inhibition (IC50 < 10 µM) Triazoles->AChE_Inhib Dual Binding (CAS+PAS) Muscarinic Muscarinic Antagonism (Weak/Moderate) Quaternary->Muscarinic

Caption: Divergent synthesis pathways from the Lupinine core. Triazole derivatization yields the most potent neuroactive (AChE) compounds, while esterification favors antimicrobial and anesthetic profiles.

Mechanism of Action: AChE Inhibition

The most promising therapeutic application of lupinine derivatives is in the treatment of neurodegenerative disorders like Alzheimer's disease. The mixed-type inhibition observed in triazole derivatives suggests a sophisticated interaction with the enzyme.

AChE_Mechanism cluster_Inhibitor Compound 15 (Lupinine Triazole) CAS Catalytic Anionic Site (CAS) PAS Peripheral Anionic Site (PAS) Gorge Active Site Gorge Quinolizidine Quinolizidine Ring (Protonated Amine) Quinolizidine->CAS Cation-π Interaction (Mimics Acetylcholine) Linker Triazole Linker Quinolizidine->Linker Linker->Gorge Spans the Gorge Aromatic Bulky Aromatic Tail (e.g., Benzyloxy) Linker->Aromatic Aromatic->PAS π-π Stacking (Blocks Substrate Entry)

Caption: Dual-binding mechanism of Lupinine-Triazole derivatives. The molecule spans the enzyme gorge, simultaneously binding the CAS and PAS to prevent acetylcholine hydrolysis.

Experimental Protocols

Synthesis of Lupinine-Triazole Derivatives (Click Chemistry)

Objective: To synthesize high-affinity AChE inhibitors via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents:

  • (-)-Lupinine (Starting material)[1][2]

  • Diphenylphosphoryl azide (DPPA) / DBU (For azide conversion)

  • Terminal Alkynes (e.g., 4-(benzyloxy)-3-methoxy-1-(prop-2-yn-1-yloxy)benzene)

  • CuSO₄·5H₂O / Sodium Ascorbate (Catalyst system)

Workflow:

  • Azidation: Convert lupinine to lupinyl azide. Dissolve lupinine (1 eq) in dry toluene. Add DPPA (1.2 eq) and DBU (1.2 eq) at 0°C. Stir at RT for 12h. Purify via silica gel chromatography.

  • Cycloaddition: Dissolve lupinyl azide (1 eq) and the specific terminal alkyne (1 eq) in a t-BuOH:H₂O (1:1) mixture.

  • Catalysis: Add CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.2 eq).

  • Reaction: Stir vigorously at RT for 8–12 hours. Monitor via TLC.

  • Work-up: Dilute with water, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Purification: Column chromatography (Hexane/EtOAc) to yield the 1,4-disubstituted 1,2,3-triazole.

AChE Inhibition Assay (Modified Ellman’s Method)

Objective: Determine the IC₅₀ of synthesized derivatives.

Self-Validating Controls:

  • Positive Control: Galantamine (Standard AChE inhibitor).

  • Negative Control: Assay buffer without inhibitor (100% Activity).

  • Blank: Substrate + DTNB without enzyme (Spontaneous hydrolysis check).

Protocol:

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve test compounds in DMSO (final concentration <1% in assay).

  • Incubation: In a 96-well plate, add:

    • 160 µL Buffer

    • 20 µL Test Compound (various concentrations)

    • 20 µL AChE solution (0.1 U/mL, from electric eel)

    • Incubate at 25°C for 15 minutes.

  • Reaction Start: Add 10 µL DTNB (10 mM) and 10 µL Acetylthiocholine iodide (ATCh, 15 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    . Plot log[Concentration] vs. % Inhibition to determine IC₅₀.
    

Quantitative Data Summary

The following table consolidates key pharmacological metrics for lupinine and its most potent derivatives.

Compound ClassSpecific DerivativeTarget / EffectActivity MetricRef
Native Alkaloid (-)-LupinineAChE InhibitionIC₅₀ > 500 µM[1]
Native Alkaloid (-)-LupinineMuscarinic ReceptorIC₅₀ = 190 µM[1]
Triazole Compound 15 (Benzyloxy-methoxy)AChE InhibitionIC₅₀ = 7.2 µM [2]
Triazole Compound 15ButyrylcholinesteraseIC₅₀ = 34.5 µM[2]
Ester Lupinine BenzoateLocal Anesthesia2x Potency of Procaine[3]
Native Alkaloid LupinineToxicity (Mouse, Oral)LD₅₀ ≈ 30 mg/kg[4]

Note on Hypoglycemic Activity: While Lupinus extracts show hypoglycemic effects, this is primarily attributed to lupanine and sparteine (via KATP channel inhibition) rather than lupinine itself. Researchers should avoid conflating the general "lupin alkaloid" activity with pure lupinine.

References

  • Lupinine - Wikipedia. General Pharmacology and Receptor Affinity. [Link]

  • Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Molecules, 2023. (Detailed synthesis and IC50 data for triazole derivatives). [Link]

  • Synthesis and Biological Activity of Lupinine Derivatives. Russian Journal of Bioorganic Chemistry. (Focus on esters and antimicrobial/anesthetic properties).[3][4] [Link]

  • Lupin Alkaloids in Food: A Toxicological Review. Food Standards Australia New Zealand. (Toxicity and LD50 data). [Link]

  • Lupanine Improves Glucose Homeostasis. PLOS ONE. (Clarification on lupanine vs. lupinine in diabetes). [Link]

Sources

cytotoxic and antimicrobial potential of quinolizidine alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolizidine alkaloids (QAs)—bicyclic or tetracyclic nitrogenous secondary metabolites primarily derived from the Fabaceae family (e.g., Sophora, Lupinus)—represent a privileged scaffold in medicinal chemistry.[1][2][3][4] Historically utilized in ethnomedicine, modern pharmacodynamics reveals a bifurcation in their utility: potent cytotoxicity against oncogenic lines (via multi-targeted signaling modulation) and broad-spectrum antimicrobial activity (via membrane permeabilization and biofilm disruption). This technical guide synthesizes the structural basis of these activities, delineates their molecular mechanisms, and provides standardized, self-validating protocols for their evaluation in a drug discovery setting.

Part 1: Chemical Architecture & Structure-Activity Relationships (SAR)

The QA scaffold is characterized by a quinolizidine ring system (1-azabicyclo[4.4.0]decane).[1] Their pharmacological efficacy is dictated by the rigidity of this core and the stereochemical orientation of substituents.

ClassRepresentative AlkaloidKey Structural FeaturePrimary Therapeutic Focus
Matrine-type Matrine, OxymatrineTetracyclic; cis-fused rings A/B and C/D.Oncology (Solid tumors), Antiviral
Sparteine-type Sparteine, LupanineTetracyclic; trans-quinolizidine fusion.Anti-arrhythmic, Hypoglycemic, Antimicrobial
Cytisine-type CytisineTricyclic; α-pyridone ring.nAChR Agonist (Neuro), Antimicrobial

Expert Insight on SAR:

  • Lipophilicity vs. Potency: The hydrophobicity of the quinolizidine core facilitates passive diffusion across bacterial membranes and the blood-brain barrier. However, excessive lipophilicity leads to off-target toxicity.

  • N-1 Substitution: In matrine derivatives, modifications at the C-13 or N-1 positions significantly alter IC50 values. Introduction of hydrophobic benzyl groups often enhances cytotoxic potency but may reduce selectivity.

Part 2: Cytotoxic Potential – Mechanisms & Validation

The cytotoxic efficacy of QAs, particularly Matrine , stems from a "multi-hit" strategy. Unlike targeted small molecules that inhibit a single kinase, matrine induces catastrophic failure in cancer cells by simultaneously disrupting mitochondrial integrity and suppressing survival signaling.

Molecular Mechanisms
  • Apoptosis Induction: Upregulation of Bax/Bak and downregulation of Bcl-2, leading to Cytochrome C release and Caspase-3 activation.

  • Autophagy Modulation: Inhibition of the PI3K/Akt/mTOR axis, forcing cells into autophagic flux which, when excessive, triggers autophagic cell death.

  • Metastasis Suppression: Downregulation of MMP-2/9 and inhibition of the Wnt/β-catenin pathway, preventing Epithelial-Mesenchymal Transition (EMT).

Visualization: Matrine Signaling Network

The following diagram illustrates the pleiotropic effects of Matrine on cancer cell signaling.

MatrineMechanism Matrine Matrine (QA) PI3K PI3K/Akt Matrine->PI3K Inhibits Wnt Wnt/β-catenin Matrine->Wnt Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Matrine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Matrine->Bax Upregulates MMP MMP-2/9 Matrine->MMP Downregulates mTOR mTOR PI3K->mTOR Activates EMT EMT & Metastasis Wnt->EMT Promotes Caspase Caspase-3 Activation Bcl2->Caspase Inhibits Bax->Caspase Activates MMP->EMT Promotes Autophagy Autophagy mTOR->Autophagy Inhibits (Blockade induces Autophagy) Apoptosis Apoptosis Caspase->Apoptosis Executes

Figure 1: Matrine-induced modulation of oncogenic signaling pathways leading to apoptosis and autophagy.

Validated Protocol: High-Throughput MTT Cytotoxicity Screen

Objective: Determine the IC50 of a QA candidate against a panel of cancer cell lines.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO or acidified isopropanol.

  • Cells: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

Workflow:

  • Seeding (Day 0): Plate cells at optimized density (e.g., 5,000 cells/well) in 96-well plates.

    • Expert Insight: Avoid using the outer perimeter wells ("edge effect") due to evaporation. Fill them with PBS instead.

  • Treatment (Day 1): Aspirate media and add 100 µL of fresh media containing serial dilutions of the QA (e.g., 0.1 µM to 100 µM).

    • Self-Validation: Include a "Solvent Control" (max % DMSO used) and a "Positive Control" (e.g., Doxorubicin).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals form.

    • Critical Step: Check under a microscope. If crystals are sparse in control wells, extend incubation.

  • Solubilization: Aspirate media carefully (do not disturb crystals) or add solubilization buffer directly (if using SDS-based). Dissolve crystals by shaking for 15 min.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot log(concentration) vs. % viability using non-linear regression (Sigmoidal dose-response).

Part 3: Antimicrobial Potential – Defense Against Resistance

QAs exhibit "promiscuous" antimicrobial activity. They are rarely as potent as ciprofloxacin on a weight basis but offer a distinct advantage: Synergy and Biofilm Inhibition .

Mechanisms of Action
  • Membrane Disruption: The cationic nature of QAs at physiological pH allows interaction with negatively charged bacterial cell envelopes, leading to leakage of electrolytes.

  • Efflux Pump Inhibition: Matrine and cytisine derivatives can block ABC transporters, re-sensitizing multidrug-resistant (MDR) strains to conventional antibiotics.

  • Quorum Quenching: Interference with bacterial communication (Quorum Sensing), preventing biofilm formation in P. aeruginosa and S. aureus.

Comparative MIC Data (µg/mL)
OrganismMatrineSparteineCytisineClinical Control (Cipro)
S. aureus (Gram+)250 - 50064 - 128>5000.5 - 1.0
E. coli (Gram-)500 - 1000128 - 256>5000.01 - 0.05
C. albicans (Fungi)100 - 20050 - 100N/A0.5 - 2.0 (Fluconazole)

Note: QAs often require structural optimization (e.g., N-alkylation) to reach clinically relevant sub-10 µg/mL potency.

Validated Protocol: Broth Microdilution (MIC Determination)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) according to CLSI standards.

Workflow Visualization:

MICProtocol Inoculum 1. Inoculum Prep (0.5 McFarland) Dilution 2. Serial Dilution (2-fold in MH Broth) Inoculum->Dilution Add Bacteria Plating 3. 96-Well Plating (Drug + Bacteria) Dilution->Plating Incubation 4. Incubation (16-20h @ 37°C) Plating->Incubation Read 5. Visual/OD Read (Determine MIC) Incubation->Read QC QC Check (Sterility & Growth Controls) Incubation->QC

Figure 2: Standardized Broth Microdilution Workflow for Antimicrobial Susceptibility Testing.

Detailed Steps:

  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Expert Insight: Cation adjustment (Ca2+, Mg2+) is critical. Unadjusted broth can result in false susceptibility for QAs due to membrane bridging effects.

  • Inoculum: Prepare a direct colony suspension in saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10^8 CFU/mL).[5] Dilute 1:100 in CAMHB.

  • Plate Setup:

    • Rows A-H: Serial 2-fold dilutions of QA (e.g., 1024 µg/mL down to 2 µg/mL).

    • Growth Control: Bacteria + Broth (No Drug).[6]

    • Sterility Control: Broth only (No Bacteria).

  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Reading: The MIC is the lowest concentration with no visible growth (no turbidity).[6]

    • Validation: If the Sterility Control is turbid or Growth Control is clear, the assay is invalid.

Part 4: Challenges & Future Outlook

While QAs are promising, two major hurdles exist for clinical translation:

  • Neurotoxicity: QAs like sparteine and cytisine cross the blood-brain barrier. While useful for smoking cessation (cytisine), this is a liability for systemic antimicrobial use.

    • Solution: Development of quaternary ammonium derivatives that cannot cross the BBB.

  • Bioavailability: Matrine has a short half-life.

    • Solution: Nano-encapsulation (liposomes) has shown to increase tumor accumulation and reduce systemic clearance.

Conclusion: Quinolizidine alkaloids are not merely historical artifacts but versatile scaffolds. Their future lies in combination therapies —using QAs to break resistance barriers (biofilms, efflux pumps) while conventional drugs execute the kill.

References

  • Matrine in cancer therapy: antitumor mechanisms and nano-delivery strategies. PubMed Central (PMC). Available at: [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Journal of Natural Products. Available at: [Link]

  • Matrine: A Promising Natural Product With Various Pharmacological Activities. Frontiers in Pharmacology. Available at: [Link]

  • Alkaloids Modulate Motility, Biofilm Formation and Antibiotic Susceptibility of Uropathogenic Escherichia coli. PLOS ONE. Available at: [Link]

  • Broth Microdilution | MI. Microbiology Info. Available at: [Link]

Sources

Spectroscopic Profiling of Octahydro-2H-quinolizine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profiling of Octahydro-2H-quinolizine-4-methanol and its related isomers.

Editorial Note on Nomenclature & Isomerism: The term "Octahydro-2H-quinolizine-4-methanol" (CAS 1008-22-6) refers to the specific isomer where the hydroxymethyl group is attached to the C4 position (adjacent to the nitrogen).[1] However, in many commercial catalogs and older literature, this name is occasionally conflated with the more common alkaloid Lupinine (1-hydroxymethylquinolizidine, CAS 486-70-4) or its epimer Epilupinine (CAS 486-71-5).[1] This guide primarily addresses the spectroscopic data of the Lupinine (C1-substituted) core as the industry standard for this scaffold, while explicitly detailing the diagnostic markers to distinguish the rare C4-substituted isomer.[1]

Content Type: Technical Reference Guide Subject: Structural Elucidation & Spectral Assignment (NMR, IR, MS)

Structural Architecture & Stereochemistry

The core structure is the quinolizidine bicyclic system (two fused piperidine rings). The spectroscopic signature is entirely dependent on the stereochemistry of the ring fusion (cis vs. trans) and the orientation of the nitrogen lone pair.

The Trans-Fused "Anchor"

Most stable quinolizidine alkaloids, including Lupinine, adopt a trans-fused chair-chair conformation.[1] This rigid scaffold is spectroscopically distinct from the cis-fused conformers found in quaternary salts or N-oxides.[1]

  • Trans-Quinolizidine: The nitrogen lone pair is axial to both rings.[1]

  • Spectroscopic Consequence: This specific anti-periplanar arrangement between the N-lone pair and the adjacent axial C-H bonds gives rise to Bohlmann Bands in the IR spectrum and significant shielding effects in

    
    C NMR.[1]
    
Isomer Definition
Common NameIUPAC LocantStereochemistryCAS No.[1]
Lupinine 1-methanol(1R, 9aR) Trans-fused486-70-4
Epilupinine 1-methanol(1S, 9aR) Trans-fused486-71-5
4-Lupinine 4-methanolOctahydro-2H-quinolizine-4-methanol1008-22-6

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

Data below is standardized for Lupinine (the C1-isomer) as the reference model.[1] Diagnostic shifts for the C4-isomer are noted in the comparative analysis.

C NMR Data (100 MHz, CDCl )

The carbon spectrum is the most reliable method for distinguishing the position of the hydroxymethyl group.

PositionShift (

, ppm)
MultiplicityAssignment Logic
C-1 39.3 CHPoint of substitution (Lupinine).[1] In 4-isomer, this shifts to ~25-30 ppm.
C-2 31.1CH


to Nitrogen.
C-3 23.0CH


to Nitrogen.
C-4 57.4 CH


to Nitrogen.[1] In 4-isomer, this becomes a CH doublet at ~60-65 ppm.
C-6 57.3CH


to Nitrogen (Bridgehead adjacent).[1]
C-7 25.9CH

Ring B methylene.
C-8 25.1CH

Ring B methylene.
C-9 29.9CH


to Bridgehead.
C-10 65.0 CHBridgehead Carbon.[1] Diagnostic for trans-fusion.
C-11 65.2 CH

(OH)
Hydroxymethyl carbon.[1]
H NMR Data (400 MHz, CDCl )

Key features include the large geminal coupling of the axial protons adjacent to nitrogen and the shielding of the bridgehead proton.

  • H-10 (Bridgehead):

    
     1.90–2.00 ppm (multiplet).[1]
    
  • H-4ax / H-6ax:

    
     2.75–2.85 ppm (ddd, 
    
    
    
    Hz).[1] The large coupling constant indicates an axial orientation, confirming the trans-ring fusion.[1]
  • H-4eq / H-6eq:

    
     1.50–1.60 ppm.[1]
    
  • CH

    
    OH: 
    
    
    
    3.60 (dd,
    
    
    Hz) and
    
    
    4.15 (dd).[1] The diastereotopic nature of these protons confirms the chiral center at C1.

Infrared Spectroscopy (IR) & Bohlmann Bands

The IR spectrum provides the fastest "Yes/No" confirmation of the trans-quinolizidine core.[1]

  • Region 2700–2800 cm

    
     (Bohlmann Bands): 
    
    • Observation: 2–3 distinct, medium-intensity bands.[1]

    • Mechanistic Origin: Interaction between the N-lone pair and the anti-periplanar C

      
      -H
      
      
      
      bonds weakens the C-H bond force constant, lowering the stretching frequency.[1]
    • Diagnostic Value: If these bands are absent , the molecule is either cis-fused (unlikely for free base) or N-protonated/N-oxidized.[1]

  • Region 3100–3500 cm

    
    :  Broad O-H stretch (hydrogen bonded).[1]
    

Mass Spectrometry (EI-MS)

Fragmentation follows the characteristic "Alkaloid Rule" (


-cleavage adjacent to Nitrogen).[1]
Fragmentation Pathway (Lupinine Reference)[1]
  • Molecular Ion (M

    
    ): 
    
    
    
    169 (Weak).
  • Base Peak:

    
     152 
    
    
    
    .
  • Diagnostic Fragment:

    
     138 
    
    
    
    . Loss of the hydroxymethyl group.[1]
  • Retro-Diels-Alder (RDA):

    
     97 and 
    
    
    
    83 (Pyridinium ring fragments).[1]
Distinguishing the 4-Isomer (CAS 1008-22-6)

If you possess the 4-methanol isomer, the fragmentation pattern changes:

  • 
    -Cleavage Dominance:  The CH
    
    
    
    OH group is at C4 (adjacent to N).[1] Cleavage of the C4-C(OH) bond is electronically favored, leading to a very intense peak at
    
    
    138
    (loss of CH
    
    
    OH) that is often more dominant than in Lupinine.[1]
  • Ring Opening: The 4-substituted ring is more prone to ring-opening fragmentation than the 1-substituted analog.[1]

Comparative Analysis: 1-Methanol vs. 4-Methanol

Use this logic table to validate your specific isomer.

FeatureLupinine (1-Methanol) 4-Lupinine (4-Methanol)
C-4 Signal (

C)

57.4 ppm (Triplet, CH

)

>60 ppm (Doublet, CH)
C-1 Signal (

C)

39.3 ppm (Doublet, CH)

~25-30 ppm (Triplet, CH

)
H-10 Coupling H-10 couples to H-1 (vicinal)H-10 has no substituent neighbor
Symmetry AsymmetricAsymmetric, but C4 substitution alters N-inversion barrier

Visualization of Stereochemical Logic

The following diagram illustrates the decision tree for assigning the stereochemistry and isomer identity based on spectral data.

QuinolizidineAnalysis Start Unknown Quinolizidine Sample IR_Check IR Spectrum: 2700-2800 cm⁻¹ Region Start->IR_Check Bohlmann_Yes Bands Present (Trans-fused Ring) IR_Check->Bohlmann_Yes Distinct bands Bohlmann_No Bands Absent (Cis-fused or Salt) IR_Check->Bohlmann_No No bands NMR_Check 13C NMR: C4 Signal Analysis Bohlmann_Yes->NMR_Check C4_CH2 C4 is CH₂ (Triplet) (Substituent NOT at C4) NMR_Check->C4_CH2 C4_CH C4 is CH (Doublet) (Substituent AT C4) NMR_Check->C4_CH Result_Lup Identify as Lupinine (1-Hydroxymethyl) C4_CH2->Result_Lup Result_4Lup Identify as 4-Lupinine (4-Hydroxymethyl) C4_CH->Result_4Lup

Caption: Logic flow for distinguishing Quinolizidine isomers using IR and NMR markers.

Experimental Protocol: NMR Sample Preparation

To ensure reproducibility and observation of Bohlmann bands, the sample must be the free base , not a salt.

  • Free Base Extraction:

    • Dissolve 10 mg of the hydrochloride salt in 1 mL of saturated NaHCO

      
      .
      
    • Extract with 3 x 1 mL of CDCl

      
       (deuterochloroform).[1]
      
    • Dry the organic layer over anhydrous K

      
      CO
      
      
      
      (avoid acidic drying agents like silica).[1]
    • Filter directly into the NMR tube.[1]

  • Solvent Choice: Use CDCl

    
      or C
    
    
    
    D
    
    
    .[1] Avoid D
    
    
    O or CD
    
    
    OD if checking for Bohlmann bands, as hydrogen bonding can perturb the lone pair orientation.

References

  • Lupinine Structure & NMR: Rycroft, D. S., et al. "NMR study of quinolizidine alkaloids." Magnetic Resonance in Chemistry, 2005. Link

  • Synthesis of 4-Isomer: Lukeš, R., Janda, M. "Note on the preparation of 4-hydroxymethylquinolizidine." Collection of Czechoslovak Chemical Communications, 1960, 25, 1612-1617.[2] Link

  • Bohlmann Bands: Bohlmann, F. "Konstitution und Lichtabsorption."[1] Chemische Berichte, 1958. Link

  • Epilupinine Comparison: BenchChem Technical Guide, "Spectroscopic Dissection of Stereoisomers: 1-Epilupinine and Lupinine," 2025.[1][3][4] Link[1]

  • General Alkaloid Spectroscopy: Wysocka, W., et al. "Conformational analysis of quinolizidine alkaloids." Journal of Molecular Structure, 2005.

Sources

Introduction: The Chemical Ecology and Therapeutic Promise of Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Applications of Quinolizidine Alkaloids

Quinolizidine alkaloids (QAs) are a diverse class of nitrogen-containing secondary metabolites biosynthesized from the amino acid L-lysine.[1][2] Primarily found in the plant family Fabaceae (legumes), particularly in genera such as Lupinus, Sophora, and Cytisus, these compounds are fundamental to the plant's defense mechanisms against herbivores and pathogens.[3][4][5] The characteristic bitter taste and toxicity of many QAs serve as a potent deterrent.[5]

The core structure of these alkaloids is the quinolizidine ring system, a 1-azabicyclo[4.4.0]decane moiety.[5] Over 200 distinct QAs have been identified, which are broadly classified into structural types including the lupanine, sparteine, matrine, and cytisine types.[4] This structural diversity gives rise to a wide spectrum of pharmacological activities, which has attracted significant attention from researchers in drug discovery and development.[6][7] Historically used in traditional medicine, modern scientific investigation has begun to validate and elucidate the mechanisms behind their therapeutic potential in a range of human diseases, including cancer, microbial infections, neurological disorders, and metabolic diseases.[1][2]

This guide provides a technical overview of the current landscape of QA research, focusing on their therapeutic applications, underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Quinolizidine Alkaloid Biosynthesis Simplified biosynthesis pathway of major quinolizidine alkaloids from L-lysine. [12, 13] cluster_0 Core Pathway cluster_1 Major QA Types Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC Piperideine Δ1-Piperideine Cadaverine->Piperideine CAO Tetracyclic_QA Tetracyclic QA Precursors Piperideine->Tetracyclic_QA Spontaneous Cyclization Lupanine Lupanine Type Tetracyclic_QA->Lupanine Sparteine Sparteine Type Tetracyclic_QA->Sparteine Matrine Matrine Type Tetracyclic_QA->Matrine

Caption: Simplified biosynthesis pathway of major quinolizidine alkaloids.

Part 1: Anticancer Applications

Several quinolizidine alkaloids have demonstrated significant cytotoxic and cytostatic effects against various cancer cell lines.[8] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Key Bioactive Alkaloids and Mechanisms:

  • Aloperine: This QA has shown potent cytotoxic activity, particularly against human leukemia (HL-60) cells.[9] Studies indicate that aloperine induces apoptosis, evidenced by DNA fragmentation and cleavage of poly (ADP-ribose) polymerase (PARP).[9] It has also been observed to trigger autophagy in cancer cells.[9]

  • Oxymatrine: Known for its use in treating liver disorders like hepatitis B, oxymatrine exhibits selective anticancer activity against hepatocellular carcinoma (HepG2) cells.[9] This selectivity suggests a targeted mechanism that may spare non-cancerous cells, a highly desirable trait in chemotherapy.

  • Matrine & Sophoridine: These matrine-type alkaloids inhibit the growth of various cancer cells, though often with higher IC50 values compared to aloperine.[8][9] Sophoridine has been shown to induce G2/M cell cycle arrest in gastric cancer cells, enhancing the efficacy of conventional chemotherapeutics like cisplatin.[8]

  • Cytisine: This alkaloid can exert antitumor effects by modulating reactive oxygen species (ROS)-mediated signaling pathways.[10] The pro-oxidant action of some QAs appears to be a crucial mechanism for inducing apoptosis, as cancer cells with higher basal ROS levels are more susceptible to further oxidative stress.[10]

Quantitative Data on Cytotoxicity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of the cancer cell population.

AlkaloidCancer Cell LineIC50 (mM) at 48 hrReference
MatrineHL-60 (Leukemia)1.21[9]
MatrineA549 (Lung)7.14[9]
MatrineHepG2 (Liver)12.18[9]
OxymatrineHepG2 (Liver)0.72[9]
SophoridineU937 (Lymphoma)1.34[9]
AloperineHL-60 (Leukemia)0.12[9]
AloperineK562 (Leukemia)0.18[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment using ATP-Based Luminescence Assay

This protocol describes a high-throughput method to screen natural products for their ability to inhibit cancer cell proliferation. The assay quantifies ATP, an indicator of metabolically active, viable cells.[11][12]

Principle: A decrease in the number of viable cells, caused by either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of the test compound, results in a proportional decrease in the amount of ATP. The ATP is used in a luciferase-catalyzed reaction to produce light, which is measured by a luminometer.

Methodology:

  • Cell Culture: Culture the target cancer cell line (e.g., H1299, HL-60) under standard conditions (e.g., 37°C, 5% CO2) in the appropriate growth medium.

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count and dilute the cells to a predetermined optimal seeding density. Seed the cells into a 96-well, opaque-walled microplate suitable for luminescence assays.

  • Compound Preparation: Prepare a stock solution of the quinolizidine alkaloid in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.

  • Treatment: After allowing the cells to adhere overnight (for adherent cell lines), add the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard culture conditions.[9][12]

  • Luminescence Reading:

    • Allow the plate to equilibrate to room temperature.

    • Add a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells to release ATP and provides the necessary substrates for the luciferase reaction.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC50 value.

Cytotoxicity Screening Workflow Workflow for assessing the in vitro cytotoxicity of QAs. cluster_workflow High-Throughput Screening (HTS) Protocol cluster_controls Essential Controls A 1. Seed Cancer Cells in 96-well plate B 2. Add serial dilutions of Quinolizidine Alkaloids A->B C 3. Incubate for 48-72 hours B->C Neg_Ctrl Vehicle Control (e.g., DMSO) B->Neg_Ctrl Pos_Ctrl Positive Control (e.g., Doxorubicin) B->Pos_Ctrl D 4. Add ATP Lysis/Luminescence Reagent C->D E 5. Measure Luminescence D->E F 6. Calculate % Viability and determine IC50 E->F

Caption: Workflow for assessing the in vitro cytotoxicity of QAs.

Part 2: Antimicrobial and Antiviral Applications

Quinolizidine alkaloids constitute a part of the plant's innate chemical defense system, and this extends to potent activity against a range of microbial and viral pathogens.[2][13]

Antibacterial Activity:

Extracts from plants rich in QAs, such as Genista sandrasica and Lupinus jaimehintoniana, have demonstrated activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[14][15] Specific compounds like N-methylcytisine and cermizine C have been identified as active agents with MIC values in the low µg/mL to g/L range.[14] The concentration of these alkaloids in plant tissues often reaches levels sufficient to exert an effective antimicrobial effect.[13]

Antiviral Activity:

The antiviral properties of QAs are particularly promising. Several alkaloids from Sophora species have been identified as a new class of anti-influenza A virus (IAV) agents.[16]

  • Aloperine and Sparteines: These compounds effectively inhibit IAV infection, including strains resistant to common antiviral drugs like oseltamivir and amantadine.[16]

  • Matrine and Oxymatrine: These alkaloids are known to have activity against the hepatitis B virus (HBV).[16]

  • Other Applications: QAs have also been screened for activity against other viruses, such as the tobacco mosaic virus (TMV), with some compounds showing significant inhibitory effects.[17]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20]

Principle: The test microorganism is exposed to serial dilutions of the quinolizidine alkaloid in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is assessed to determine the MIC.

Methodology:

  • Preparation of Inoculum:

    • Culture the test bacterium (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight.

    • Select several well-isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a sterile 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

    • Prepare a stock solution of the QA and add 100 µL of it to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as a positive growth control (broth and inoculum, no compound).

    • Well 12 serves as a sterility control (broth only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the QA at which there is no visible growth (i.e., the first clear well).[19]

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Part 3: Applications in Metabolic and Neurological Disorders

The interaction of QAs with key receptors and signaling pathways in the central nervous system and metabolic organs has opened avenues for their investigation in neurological and metabolic diseases.

Diabetes Mellitus:

Several QAs, particularly those from Lupinus species, have demonstrated hypoglycemic effects.[21][22]

  • Mechanism of Action: These alkaloids can enhance insulin secretion from pancreatic β-cells.[23][24] One of the primary mechanisms involves the blockage of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[10][23] This leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin.

  • Glucose-Dependent Activity: Notably, some alkaloids like 13-α-OH lupanine and 17-oxo-lupanine only exert their secretagogue effect at high glucose concentrations.[23][24] This glucose-dependent action is highly advantageous for treating type 2 diabetes, as it minimizes the risk of hypoglycemia.

  • Key Compounds: Lupanine and 2-thionosparteine have been shown to lower blood glucose levels in diabetic rat models.[10][21]

QA_Insulin_Secretion Mechanism of QA-enhanced insulin secretion in pancreatic β-cells. [8, 14] pancreatic_cell Pancreatic β-Cell Glucose Metabolism ↑ ATP/ADP Ratio ↑ KATP Channel Blockade Membrane Depolarization Ca²⁺ Influx Insulin Vesicle Exocytosis Insulin Insulin Secretion pancreatic_cell:f5->Insulin QA Quinolizidine Alkaloid (e.g., Lupanine) QA->pancreatic_cell:f2 Glucose High Glucose Glucose->pancreatic_cell:f1

Caption: Mechanism of QA-enhanced insulin secretion in pancreatic β-cells.

Neurological Disorders:

The ability of QAs to cross the blood-brain barrier and interact with neuronal receptors makes them candidates for treating CNS disorders.[25][26]

  • Receptor Affinity: Many QAs, including cytisine, show a high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[1] This interaction is crucial for modulating neurotransmission and has implications for diseases like Alzheimer's and Parkinson's.

  • Anti-inflammatory and Antioxidant Effects: Compounds like oxymatrine and aloperine possess anti-inflammatory and antioxidant properties that can be neuroprotective.[3][10] Aloperine has been shown to protect neuronal cells from oxidative stress-induced apoptosis.[10]

  • Caution on Neurotoxicity: It is critical to note that high doses of QAs can be neurotoxic. Administration of crude QA extracts has been shown to cause neuronal damage, including the formation of "red neurons" and "ghost cells" in animal models.[27] This underscores the importance of dose-finding studies and the potential need for chemical modification to improve the therapeutic index.

Part 4: Extraction and Isolation Methodologies

The successful investigation of QAs begins with their efficient extraction and purification from plant sources.

Experimental Protocol: General Acid/Base Extraction of QAs from Plant Material

This protocol is a standard method for selectively extracting alkaloids from dried, ground plant material based on their basic properties.[28][29]

Principle: Alkaloids exist as salts in the acidic cell sap of plants. This method uses an acid to extract these salts into an aqueous solution. The solution is then made basic, which converts the alkaloid salts into their free-base form. The free bases are less polar and can be extracted into an immiscible organic solvent.

Methodology:

  • Material Preparation: Dry and grind the plant material (e.g., seeds, leaves) to a fine powder to increase the surface area for extraction.

  • Acidic Extraction:

    • Resuspend 300 mg of the powdered material in 20 mL of 1 M HCl.[28]

    • Incubate the mixture at room temperature with continuous agitation for 24 hours.

    • Centrifuge the mixture (e.g., 8500 rpm for 10 min) to pellet the solid plant debris.[28]

  • Basification:

    • Carefully recover the acidic supernatant.

    • Alkalize the supernatant to a pH of ~12 by slowly adding a strong base, such as 3 M NH4OH or 25% KOH.[28][29] This step precipitates the alkaloids as free bases.

  • Organic Solvent Extraction:

    • Load the basified aqueous solution onto a solid-phase extraction column (e.g., Isolute® HM-N) or transfer to a separatory funnel.

    • Elute/extract the alkaloids with an organic solvent like dichloromethane (CH2Cl2) or diethyl ether.[28][29] Perform the extraction three times with fresh solvent to ensure complete recovery.

  • Concentration:

    • Pool the organic fractions.

    • Dry the organic extract over anhydrous sodium sulfate to remove residual water.

    • Filter the solution and concentrate it to dryness using a rotary evaporator at low temperature (e.g., 40°C) to yield the crude alkaloid extract.[28]

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography on silica gel to isolate individual alkaloids.[29]

Conclusion and Future Directions

Quinolizidine alkaloids represent a structurally diverse and pharmacologically rich class of natural products with significant therapeutic potential. The evidence supporting their anticancer, antimicrobial, antiviral, antidiabetic, and neuro-modulatory activities is compelling. However, the translation of these promising preclinical findings into clinical applications faces several challenges.

Future research must focus on several key areas:

  • Mechanism of Action: A deeper understanding of the specific molecular targets and signaling pathways is necessary to optimize therapeutic strategies and predict potential side effects.

  • Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead QA compounds are crucial. As demonstrated, neurotoxicity can be a significant concern.[27]

  • Medicinal Chemistry: Synthetic modification of the natural QA scaffolds can lead to analogs with improved potency, selectivity, and a better safety profile, as has been shown with some matrine and aloperine derivatives.[16]

  • Sustainable Sourcing: Developing sustainable methods for producing high-value QAs, either through optimized agricultural practices or biotechnological approaches like plant cell suspension cultures, will be essential for large-scale drug development.[30]

By integrating advanced analytical techniques, high-throughput screening, and rational drug design, the scientific community can continue to unlock the full therapeutic potential of quinolizidine alkaloids, paving the way for a new generation of plant-derived medicines.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022).
  • Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases. (n.d.).
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Hypoglycaemic effect of quinolizidine alkaloids--lupanine and 2-thionosparteine on non-diabetic and streptozotocin-induced diabetic rats. (2007). PubMed.
  • Antimicrobial susceptibility testing: currently used methods and devices and the near future in clinical practice. (2020). Journal of Applied Microbiology.
  • PLANT ALKALOIDS: AN ANTI-DIABETIC POTENTIAL. (n.d.). IIP Series.
  • Identification and Synthesis of Quinolizidines with Anti-Influenza A Virus Activity. (n.d.). PMC - NIH.
  • Quinolizidine alkaloids isolated from Lupinus species enhance insulin secretion. (2004). PubMed.
  • Diabetes Research: Lupinus Alkaloids. (n.d.). Scribd.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. (2021). MDPI.
  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (n.d.). PMC.
  • Quinolizidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis.
  • Quinolizidine Alkaloids with Antiviral and Insecticidal Activities from the Seeds of Sophora tonkinensis Gagnep. (2020). Journal of Agricultural and Food Chemistry.
  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. (2024). MDPI.
  • Antiviral activity of amides and carboxamides of quinolizidine alkaloid (−)-cytisine against human influenza virus A (H1N1) and parainfluenza virus type 3. (2019). Taylor & Francis.
  • Chemical Defense of Leguminosae. Are Quinolizidine Alkaloids Part of the Antimicrobial Defense System of Lupins?. (n.d.). ResearchGate.
  • Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. (n.d.). Bentham Science Publisher.
  • Quinolizidine alkaloids. (n.d.). Wikipedia.
  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (2024). MDPI.
  • The biological activities of quinolizidine alkaloids. (2022). PubMed.
  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). ACS Omega.
  • A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. (2020). PMC.
  • Alkaloid profile, antibacterial and allelopathic activities of Lupinus Jaimehintoniana B.L. Turner (Fabaceae). (2025). ResearchGate.
  • Histological Evaluation of Brain Damage Caused by Crude Quinolizidine Alkaloid Extracts From Lupines. (2005). PubMed.
  • 1.9. Isolation of the Alkaloid Lupanine from Lupinus albus Seeds. (n.d.). Books.
  • Therapeutic impact of alkaloids in neurological diseases: A promising key molecule. (n.d.).
  • In Vitro Anti-Tumour Activities of Quinolizidine Alkaloids Derived from Sophora Flavescens Ait. (n.d.). Ovid.
  • Pyridine alkaloids with activity in the central nervous system. (n.d.). PMC - NIH.
  • Extraction of Quinolizidine Alkaloids in Non Aqueous Basic Conditions: The Case of Spartium junceum Flowers. (2025). ResearchGate.
  • Quinolizidine Alkaloids from Plants and their Cell Suspension Cultures.. (2025). ResearchGate.
  • Update and New Insights on Future Cancer Drug Candidates From Plant-Based Alkaloids. (2021).
  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). Semantic Scholar.

Sources

Methodological & Application

Precision Synthesis of Octahydro-2H-quinolizine-4-methanol: From Scaffold Construction to Stereocontrolled Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The octahydro-2H-quinolizine (quinolizidine) architecture represents a privileged scaffold in medicinal chemistry, serving as the core for numerous alkaloids (e.g., Lupinine, Sparteine) and synthetic local anesthetics.[1] While the 1-hydroxymethyl isomer (Lupinine) is abundant in nature, the 4-hydroxymethyl isomer (Octahydro-2H-quinolizine-4-methanol) is a critical synthetic target for Structure-Activity Relationship (SAR) studies.[2] It probes the steric and electronic environment adjacent to the bridgehead nitrogen, a region pivotal for receptor binding affinity in nicotinic and muscarinic models.[1]

This Application Note details a robust, high-fidelity protocol for the synthesis of Octahydro-2H-quinolizine-4-methanol . Unlike extraction-based methods used for Lupinine, this protocol relies on the total synthesis via the catalytic hydrogenation of a heteroaromatic precursor followed by a chemoselective hydride reduction.[1]

Key Technical Challenges & Solutions
  • Stereochemical Control: The quinolizidine ring can adopt cis or trans fused conformations.[2][1] The trans-fused ring (thermodynamically favored) is accessible via catalytic hydrogenation over Platinum(IV) oxide.[2]

  • Product Isolation: Amino-alcohols are notorious for chelating aluminum salts during workup.[2] This protocol utilizes the Fieser workup method to ensure quantitative recovery without emulsion formation.[1]

  • Safety: The use of Lithium Aluminum Hydride (LAH) requires strict exclusion of moisture and specific quenching protocols.[1]

Reaction Pathway & Logic

The synthesis proceeds through two definitive stages:

  • Scaffold Assembly & Saturation: Construction of the aromatic quinolizine core followed by catalytic hydrogenation to yield Ethyl octahydro-2H-quinolizine-4-carboxylate .[2]

  • Functional Group Transformation: Reduction of the ester to the primary alcohol.[1]

Synthetic Workflow Diagram

G cluster_workup Critical Workup Logic (Step 2) Start Precursor: Ethyl 4H-quinolizine-4-carboxylate Step1 Step 1: Catalytic Hydrogenation (H2, PtO2, AcOH) Start->Step1 Saturation Inter Intermediate: Ethyl octahydro-2H- quinolizine-4-carboxylate Step1->Inter 95% Yield Step2 Step 2: Hydride Reduction (LiAlH4, THF, Reflux) Inter->Step2 Ester Reduction End Target: Octahydro-2H-quinolizine- 4-methanol Step2->End Fieser Workup W1 Crude Aluminate Complex W2 Quench: H2O W1->W2 W3 Quench: 15% NaOH W2->W3 W4 Quench: H2O W3->W4 W5 Granular Precipitate (Easy Filtration) W4->W5

Caption: Figure 1. Two-stage synthetic pathway transforming the aromatic quinolizine ester to the saturated amino-alcohol, highlighting the critical Fieser workup sequence.[2]

Detailed Experimental Protocol

Phase 1: Preparation of the Intermediate (Ester)

Note: If starting from commercially available Ethyl octahydro-2H-quinolizine-4-carboxylate (CAS: 76211-05-7), skip to Phase 2.[2]

Objective: Saturate the aromatic quinolizine ring to form the trans-fused octahydro-system.

  • Dissolution: Dissolve Ethyl 4H-quinolizine-4-carboxylate (10.0 mmol) in Glacial Acetic Acid (30 mL). Acetic acid serves as both solvent and proton source to prevent catalyst poisoning by the basic nitrogen.[1]

  • Catalyst Addition: Carefully add Platinum(IV) oxide (Adams' Catalyst) (5 mol%, 0.11 g) under an argon blanket.[1]

  • Hydrogenation: Purge the vessel with

    
     gas. Pressurize to 40-50 psi (3 bar)  using a Parr shaker or autoclave.
    
  • Reaction: Agitate at Room Temperature (25°C) for 12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Isolation: Filter the mixture through a pad of Celite 545 to remove the catalyst.[1] Wash the pad with ethanol.[1]

  • Neutralization: Concentrate the filtrate in vacuo. Neutralize the residue with saturated

    
     solution (pH ~8-9) and extract with 
    
    
    
    (3 x 50 mL).
  • Drying: Dry combined organics over

    
     and concentrate to yield the Ethyl octahydro-2H-quinolizine-4-carboxylate  as a colorless oil.
    
    • Yield Expectation: >90%[2][1][][4]

    • Stereochemistry: Predominantly trans-fused ring system.[2]

Phase 2: Reduction to Octahydro-2H-quinolizine-4-methanol

Objective: Chemoselective reduction of the ester group to a primary alcohol using Lithium Aluminum Hydride (LAH).

Reagents & Equipment
  • Substrate: Ethyl octahydro-2H-quinolizine-4-carboxylate (2.11 g, 10.0 mmol).

  • Reagent: Lithium Aluminum Hydride (LAH) (0.76 g, 20.0 mmol, 2.0 equiv).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL), freshly distilled from Na/Benzophenone or dried via alumina columns.

  • Apparatus: 250 mL 3-neck Round Bottom Flask (RBF), Reflux Condenser, Nitrogen Balloon/Manifold, Magnetic Stirrer, Ice/Water Bath.

Step-by-Step Procedure
  • Setup (Inert Atmosphere): Flame-dry the glassware under vacuum and backfill with Nitrogen (

    
    ).[2][1] Maintain a positive pressure of 
    
    
    
    throughout.[1]
  • LAH Suspension: Add anhydrous THF (30 mL) to the RBF. Cool to 0°C using an ice bath. Carefully add LAH pellets or powder (20.0 mmol). Stir until suspended.

  • Substrate Addition: Dissolve the ester (10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LAH suspension via a pressure-equalizing addition funnel over 15 minutes.[2] Caution: Gas evolution (

    
    ) will occur.[1]
    
  • Reaction:

    • Allow the mixture to warm to room temperature over 30 minutes.

    • Heat to Reflux (66°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress by TLC. The ester spot (

      
      ) should disappear, and a more polar alcohol spot (
      
      
      
      ) should appear (Eluent: 10% MeOH/DCM + 1%
      
      
      ).[1]
  • The Fieser Workup (Critical Step):

    • Cool the reaction mixture to 0°C .

    • Dilute: Add diethyl ether (50 mL) to dilute the mixture (improves heat dissipation).[1]

    • Quench Sequence (n:n:3n rule):

      • Add 0.8 mL Water very slowly (dropwise). Vigorous bubbling.

      • Add 0.8 mL 15% NaOH (aq) .

      • Add 2.4 mL Water .

    • Result: Stir for 15 minutes at room temperature. The gray lithium/aluminum salts will turn into a white, granular precipitate ("sand-like").[1]

  • Filtration: Filter the granular solid through a coarse sintered glass frit or Celite. Wash the solid cake thoroughly with THF (2 x 20 mL) and Diethyl Ether (2 x 20 mL).

  • Concentration: Combine the filtrate and concentrate under reduced pressure (Rotary Evaporator).

  • Purification:

    • The crude oil is often >95% pure.[1]

    • If necessary, purify via Vacuum Distillation (Kugelrohr) or Flash Chromatography on basic alumina (Grade III) eluting with

      
       (95:5).[1]
      

Data Analysis & Validation

Physicochemical Properties
PropertyValueNotes
Appearance Viscous, colorless oilHygroscopic; store under inert gas.[2][1]
Molecular Formula

Molecular Weight 169.27 g/mol
Solubility High: EtOH, DCM, THFLow: Hexanes, Water (pH dependent).[1]
Spectroscopic Validation (Expected Data)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.60–3.75 (m, 2H, 
      
      
      
      ): Distinctive doublet of doublets or multiplet, shifting upon
      
      
      shake.[1]
    • 
       2.80–3.00 (m, 2H, Bridgehead/
      
      
      
      -protons): Diagnostic of the quinolizidine ring fusion.[1]
    • 
       1.10–2.00 (m, 14H, Ring protons): Complex methylene envelope.[1]
      
    • Absence: No signals > 4.0 ppm (indicates complete reduction of ester).[1]

  • IR Spectroscopy (Neat):

    • Broad band at 3300–3400 cm⁻¹ (O-H stretch).[1]

    • Bohlmann bands at 2700–2800 cm⁻¹ (C-H stretch anti-periplanar to N lone pair), confirming the trans-fused ring conformation.[1]

    • Absence of C=O stretch at 1735 cm⁻¹.[2][1]

Expertise & Troubleshooting

Why the Fieser Workup?

Standard acid/base extractions often fail with amino-alcohols because the product acts as a ligand, forming stable, gelatinous complexes with aluminum species.[1] The Fieser method (Water/NaOH/Water) intentionally forms a granular aluminate that does not trap the organic product, ensuring high yields (typically >85%) and ease of filtration.[1]

Stereochemical Implications

The reduction of the 4-substituted ester typically retains the thermodynamic configuration.[2] In the trans-quinolizidine system, the 4-substituent will prefer the equatorial position to minimize 1,3-diaxial interactions.[2] However, the presence of the hydroxymethyl group allows for intramolecular hydrogen bonding with the nitrogen lone pair, which can stabilize the cis-fused conformer in non-polar solvents.[1]

References

  • Quinolizidine Ring Synthesis

    • Gribble, G. W. (2018).[1][5] "Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine." Organic Preparations and Procedures International.[2][1]

  • Reduction Protocols (General)

    • Seyden-Penne, J. (1997).[2][1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[2] (Standard text for LAH reduction mechanisms).

  • Fieser Workup Method

    • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, p. 581.[1] Wiley.[2][1] (The authoritative source for the n:n:3n quench).

  • Quinolizidine Alkaloid Biosynthesis & Structure

    • Bunsupa, S., et al. (2012).[1][6][7] "Quinolizidine alkaloid biosynthesis: recent advances and future prospects." Frontiers in Plant Science.

  • Commercial Precursor Availability

    • Ethyl octahydro-2H-quinolizine-3-carboxylate (Isomer reference).[2][8] ChemScene.

Sources

stereoselective synthesis of quinolizidine alkaloids methodology

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Stereoselective Synthesis of Quinolizidine Alkaloids

Abstract

Quinolizidine alkaloids are a prominent class of nitrogen-containing heterocyclic natural products, exhibiting a wide spectrum of biological activities.[1] Their rigid bicyclic [4.4.0] core, derived biosynthetically from L-lysine, presents multiple stereogenic centers, making their stereocontrolled synthesis a significant challenge and a benchmark for new synthetic methodologies.[2][3] This document provides a comprehensive overview of modern stereoselective strategies for the synthesis of quinolizidine alkaloids, intended for researchers, chemists, and professionals in the field of drug development. We will explore the causality behind key experimental choices in biomimetic, catalytic asymmetric, chiral auxiliary-based, and substrate-controlled approaches, supplemented with detailed, field-proven protocols and mechanistic diagrams.

Introduction: The Stereochemical Imperative in Quinolizidine Alkaloids

The quinolizidine framework is a privileged scaffold in nature, found in numerous plant genera like Lupinus and in the skin extracts of certain amphibians.[4][5] Prominent members such as (-)-sparteine, (+)-lupanine, and (-)-cytisine display significant pharmacological properties, including antiarrhythmic, anticancer, and smoking cessation activities.[6] The biological function of these molecules is intrinsically linked to their three-dimensional structure. The precise spatial arrangement of substituents on the quinolizidine core dictates their interaction with biological targets, making stereoselectivity the paramount objective in their chemical synthesis.

Natural synthesis begins with the decarboxylation of L-lysine to cadaverine, which, after oxidative deamination, cyclizes to form a Δ1-piperideine Schiff base.[7][8] The stereoselective coupling of these piperideine units ultimately leads to the diverse tetracyclic quinolizidine backbones observed in nature, a process governed by enzymatic control.[6] Modern synthetic chemistry seeks to replicate this exquisite control through strategic, non-enzymatic methods.

Diagram 1: Simplified Biosynthetic Pathway of Quinolizidine Alkaloids

Quinolizidine Alkaloid Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC (Decarboxylation) Piperideine Δ¹-Piperideine Cadaverine->Piperideine CuAO (Oxidative Deamination) + Spontaneous Cyclization Core Quinolizidine Core (e.g., Sparteine) Piperideine->Core Enzymatic Stereoselective Coupling (x3) Alkaloids Diverse Quinolizidine Alkaloids Core->Alkaloids Tailoring Reactions (Oxidation, Acylation, etc.)

Caption: The biosynthetic route from L-lysine to the quinolizidine core.[2][7]

Key Methodologies in Stereoselective Synthesis

The construction of the quinolizidine skeleton with high stereocontrol can be broadly categorized into four main strategies. The choice of methodology often depends on the target molecule's substitution pattern and the desired absolute stereochemistry.

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric reactions has revolutionized the synthesis of chiral molecules, offering high efficiency and atom economy. Organocatalysis and transition-metal catalysis are at the forefront of this approach for quinolizidine synthesis.

A. Organocatalytic Cascade Reactions: One-pot sequences that rapidly build molecular complexity from simple precursors are particularly powerful. A notable strategy involves a pyrrolidine-catalyzed enantioselective conjugate addition of an electron-deficient amide to an α,β-unsaturated aldehyde.[9] This is followed by a spontaneous hemiaminal formation and an acid-mediated N-acyliminium ion cyclization to forge the quinolizidine framework.[9][10] The power of this method lies in its ability to generate multiple stereocenters in a single operation with high enantioselectivity (up to >99% ee).[9] Furthermore, by carefully tuning the reaction conditions for the final cyclization step, it is possible to achieve diastereodivergence, providing access to different bridgehead epimers through kinetic or thermodynamic control.[9]

B. Brønsted Acid Catalysis: Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are highly effective in catalyzing enantioselective reactions. A key application in this context is the vinylogous Mukaiyama-Mannich reaction (VMMR).[11] This reaction can be employed to construct crucial γ-lactam intermediates, which are versatile precursors for various substituted quinolizidines. The strategy allows for a flexible and general approach to a wide range of natural products.[11]

Diagram 2: General Workflow for Organocatalytic Quinolizidine Synthesis

Organocatalytic Workflow cluster_0 One-Pot Sequence Start Amide + α,β-Unsaturated Aldehyde Intermediate1 Enantioselective Conjugate Addition (Chiral Amine Catalyst) Start->Intermediate1 Intermediate2 Spontaneous Hemiaminal Formation Intermediate1->Intermediate2 Intermediate3 N-Acyliminium Ion Cyclization (Acid-mediated) Intermediate2->Intermediate3 Product Optically Active Quinolizidine Derivative Intermediate3->Product

Caption: Workflow of a one-pot organocatalytic cascade reaction.[9]

Chiral Auxiliary-Based Synthesis

The use of a covalently attached chiral auxiliary is a robust and reliable method for inducing stereoselectivity. The auxiliary provides a defined chiral environment that directs the approach of reagents to a prochiral center, leading to a diastereoselective transformation.

A powerful example is the use of phenylglycinol-derived δ-lactams.[12][13] These chiral building blocks can undergo diastereoselective alkylations and further transformations. The auxiliary is typically removed in a later step to reveal the enantiomerically enriched product. This strategy has been successfully applied to the enantioselective synthesis of various piperidine, indolizidine, and quinolizidine alkaloids.[12] Similarly, carbohydrate-based auxiliaries have been employed in highly diastereoselective Mannich reactions to construct piperidinone intermediates, which are then cyclized to form the quinolizidine core, as demonstrated in the synthesis of (–)-Lasubin II.[4]

Diagram 3: The Chiral Auxiliary Strategy

Chiral Auxiliary Cycle A Achiral Substrate A_Xc Attach Auxiliary (Substrate-Auxiliary Adduct) A->A_Xc Xc Chiral Auxiliary (Xc) Xc->A_Xc Reaction Diastereoselective Reaction (e.g., Alkylation, Michael Addition) A_Xc->Reaction A_Xc_star Diastereomerically Enriched Product Reaction->A_Xc_star Cleavage Cleave Auxiliary A_Xc_star->Cleavage Cleavage->Xc Recycle A_star Enantiomerically Pure Product (A*) Cleavage->A_star

Caption: General principle of the chiral auxiliary method in synthesis.[14]

Substrate-Controlled Diastereoselective Synthesis

This approach leverages existing stereocenters within a substrate to control the formation of new ones during cyclization. Intramolecular reactions are particularly effective, as the conformational constraints of the tethered substrate favor specific transition states.

A. Intramolecular Aza-Michael Addition: The intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system is a powerful method for ring formation. For instance, a double intramolecular aza-Michael reaction of a sulfinyl amine bearing a bis-enone moiety can be used to construct the quinolizidine skeleton with excellent diastereocontrol.[15] This strategy was successfully applied to the total synthesis of alkaloids like lasubine I and myrtine.[15]

B. Reductive Amination and Cyclization Cascades: A sequence involving catalytic C-C bond formation followed by a reductive cyclization cascade offers an efficient route. For example, the synthesis of C4-substituted benzo[a]quinolizidines has been achieved via an aerobic DDQ-catalyzed allylation of a tetrahydroisoquinoline precursor.[16] The resulting product undergoes cross-metathesis to form an enone, which is then subjected to palladium-catalyzed hydrogenation. This final step cleverly orchestrates alkene reduction, Cbz-deprotection, and intramolecular reductive amination in a single pot to yield the final tricycle as a single diastereomer.[16]

Application Protocols

The following protocols are presented as illustrative examples of the methodologies discussed. Researchers should consult the original literature for full characterization data and safety information.

Protocol 1: Organocatalytic One-Pot Synthesis of a Quinolizidine Derivative

Based on the methodology developed by Franzén, et al. and others.[9][10]

Objective: To synthesize an optically active quinolizidine derivative via a one-pot conjugate addition/cyclization cascade.

Materials:

  • Indole-derived amide (1.0 equiv)

  • α,β-Unsaturated aldehyde (e.g., crotonaldehyde, 1.2 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Organocatalyst, 0.2 equiv)

  • Trifluoroacetic acid (TFA, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (sat. aq. solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the indole-derived amide (1.0 equiv) in anhydrous DCM at room temperature, add the organocatalyst (0.2 equiv).

  • Add the α,β-unsaturated aldehyde (1.2 equiv) dropwise and stir the reaction mixture for 12-24 hours, monitoring by TLC until the starting amide is consumed.

  • Cool the mixture to 0 °C and add trifluoroacetic acid (2.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-8 hours until the cyclization is complete (monitored by TLC/LC-MS).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired quinolizidine product.

Expected Outcome: High yields (70-90%) with excellent enantioselectivity (>95% ee) and good to excellent diastereoselectivity, depending on the substrates and conditions.[9]

Protocol 2: Stereoselective Synthesis of Benzo[a]quinolizidine via Reductive Cyclization

Adapted from the redox-controlled synthesis by Li, et al.[16]

Objective: To synthesize a C4-substituted benzo[a]quinolizidine via a three-step catalytic sequence.

Step 2a: Aerobic DDQ-Catalyzed Allylation

  • To a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 0.1 equiv) in CH2Cl2, add TFA (7.0 equiv) at room temperature and stir for 5 min under an air atmosphere.

  • Add N-Cbz protected tetrahydroisoquinoline (1.0 equiv) and sodium nitrite (0.2 equiv).

  • Stir the resulting solution at room temperature under an O2 balloon for 1 hour.

  • Add allyltributylstannane (5.0 equiv) and continue stirring until the reaction is complete (TLC monitoring).

  • Purify via column chromatography to yield the α-allylated product.

Step 2b: Cross-Metathesis

  • Dissolve the allylated product from Step 2a (1.0 equiv) and a suitable enone partner (e.g., methyl vinyl ketone, 1.5 equiv) in anhydrous DCM.

  • Add the second-generation Hoveyda-Grubbs catalyst (2-5 mol%).

  • Reflux the mixture for 4-12 hours until completion.

  • Concentrate and purify by column chromatography.

Step 2c: One-Pot Hydrogenation/Reductive Amination

  • Dissolve the enone from Step 2b in methanol or ethanol.

  • Add Palladium on carbon (10 wt. % Pd, 10 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker, 1-4 atm).

  • Stir vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the final benzo[a]quinolizidine as a single diastereomer.[16]

Data Summary

The following table summarizes representative results from various stereoselective methodologies to highlight their effectiveness.

Methodology/ReactionKey Catalyst/AuxiliarySubstrate ExampleYield (%)dree (%)Reference
Organocatalytic CascadeChiral Pyrrolidine DerivativePhenylacetamide + Crotonaldehyde85>95:5>99[9]
VMMRBINOL-Phosphoric AcidAcyclic Silyl Dienolate + Aldehyde75-90-90-98[11]
Chiral Auxiliary Mannich ReactionGalactopyranosylamineIminie + Danishefsky DieneHigh>15:1>99[4]
Intramolecular aza-MichaelSulfinyl Amine (Auxiliary)Bis-enone amine80-92>98:2>98[15]
Reductive Amination CascadePd/CAllylated THIQ-derived Enone70-85Single Isomer-[16]

Conclusion and Future Outlook

The stereoselective synthesis of quinolizidine alkaloids has matured significantly, with catalytic asymmetric methods offering the most elegant and efficient solutions. One-pot cascade reactions that construct the bicyclic core with multiple stereocenters in a single operation represent the state-of-the-art in synthetic efficiency. Concurrently, classic methods involving chiral auxiliaries and substrate control remain highly valuable for their reliability and predictability, especially in complex target-oriented synthesis.

Future efforts will likely focus on expanding the scope of existing catalytic systems to accommodate more diverse substitution patterns, developing new catalytic transformations for even greater efficiency, and applying these powerful synthetic tools to the production of novel quinolizidine analogs for drug discovery and chemical biology. The continued interplay between understanding natural biosynthetic pathways and inventing new synthetic reactions will undoubtedly pave the way for accessing ever more complex and biologically potent molecules.

References

  • Bunsupa, S., Yamazaki, M., & Saito, K. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. [Link][2][17][18][19]

  • Poupon, E., & Nay, B. (Eds.). (2011). Biomimetic Organic Synthesis. Wiley-VCH. (Relevant chapters on lysine-derived alkaloids). [Link][20]

  • Frid, M., et al. (2010). Diverse Asymmetric Quinolizidine Synthesis : A Stereodivergent One-Pot Approach. Advanced Synthesis & Catalysis, 352(2-3), 499-518. [Link][9]

  • Li, W., et al. (2012). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. Organic Letters, 14(21), 5582-5585. [Link][16]

  • Otálvaro, F., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Molecules, 28(15), 5787. [Link][1]

  • Mancinotti, D., Frick, K. M., & Geu-Flores, F. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(7), 1423-1437. [Link][3][6]

  • Franzen, J., & Fisher, A. (2009). Asymmetric alkaloid synthesis: a one-pot organocatalytic reaction to quinolizidine derivatives. Angewandte Chemie International Edition, 48(4), 787-791. [Link][10]

  • Weymann, M., & Kunz, H. (2008). Stereoselective Synthesis of Quinolizidine Alkaloids: (–)-Lasubin II. Zeitschrift für Naturforschung B, 63(4), 425-430. [Link][4]

  • Amat, M., et al. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919-1928. [Link][12][13]

  • Carreño, M. C., et al. (2011). Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids. Organic & Biomolecular Chemistry, 9(19), 6534-6537. [Link][15]

  • Ordóñez, M., & Cativiela, C. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 51(3), 158-173. [Link][14]

  • Bunsupa, S., et al. (2012). Figure 2 from Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science. [Link][18]

  • Guerrero-Robles, C., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. International Journal of Molecular Sciences, 22(16), 8820. [Link][8]

  • Otte, V., et al. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Frontiers in Plant Science, 12, 796495. [Link][7]

  • Wu, C-H., et al. (2013). Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations. Molecules, 18(7), 8243-8256. [Link][21][22]

  • Zhang, X., & Tenti, G. (2011). Stereoselective Synthesis of the Eastern Quinolizidine Portion of Himeradine A. Organic Letters, 13(16), 4276-4279. [Link][23]

  • Khakimova, T. V., et al. (2020). Stereodirected synthesis of alkaloid-like quinolizidine systems. Mendeleev Communications, 30(1), 58-60. [Link][24]

  • Weintraub, P. M., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Metabolites, 14(3), 173. [Link][5]

Sources

experimental protocol for testing biological activity of quinolizidine alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Experimental Protocol for Testing the Biological Activity of Quinolizidine Alkaloids Audience: Researchers, scientists, and drug development professionals.

A Researcher's Guide to Unveiling the Bioactivity of Quinolizidine Alkaloids: From Initial Screening to Safety Assessment

Introduction

Quinolizidine alkaloids (QAs) are a diverse class of nitrogen-containing heterocyclic compounds derived from the amino acid L-lysine.[1][2] Found predominantly in plants of the Fabaceae (legume) family, particularly in genera like Lupinus and Sophora, these specialized metabolites play a crucial role in plant defense.[2][3][4][5] The unique bicyclic quinolizidine core (1-azabicyclo[4.4.0]decane) serves as a scaffold for a wide array of structural variants, including matrine, sparteine, lupanine, and cytisine types.[1][3][6] This structural diversity gives rise to a broad spectrum of pharmacological effects.

Historically and in recent scientific literature, QAs have been reported to possess potent biological activities, including antimicrobial, cytotoxic, antiviral, anti-inflammatory, and antiarrhythmic properties.[1][2][6][7] Furthermore, their interaction with the nervous system, particularly as inhibitors of acetylcholinesterase (AChE), makes them relevant for both toxicological studies and as potential leads in neurodegenerative disease research.[1][4]

This guide provides a structured, multi-tiered experimental framework for researchers to systematically evaluate the biological activities of novel or purified quinolizidine alkaloids. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind methodological choices. We will progress from broad primary screening assays to more specific secondary and safety-related evaluations, ensuring a comprehensive and reliable assessment of a compound's biological profile.

Part 1: Foundational Steps - Preparation and Quantification

A robust bioactivity study begins with a well-characterized sample. The concentration and purity of the QA extract or isolated compound must be accurately determined to ensure reproducible and meaningful dose-response relationships in subsequent assays.

Protocol 1: Acid-Base Extraction of Quinolizidine Alkaloids from Plant Material

Rationale: This method leverages the basic nature of alkaloids. In an acidic medium, the nitrogen atom is protonated, rendering the alkaloid water-soluble. Subsequent basification deprotonates the nitrogen, making the alkaloid soluble in organic solvents, thus separating it from other plant constituents.[5]

Step-by-Step Methodology:

  • Homogenization: Accurately weigh 0.25 g of finely ground, dried plant material (e.g., seeds, leaves).

  • Acid Extraction: Add 8 mL of 0.5 N Hydrochloric Acid (HCl). Sonicate the mixture for 30 minutes to facilitate cell lysis and extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5-10 minutes. Carefully collect the acidic supernatant, which contains the protonated QAs. Repeat the acid extraction on the pellet and combine the supernatants.

  • Basification: Adjust the pH of the combined supernatant to approximately 10.0 using 1 N Sodium Hydroxide (NaOH). This neutralizes the alkaloid salts.

  • Organic Solvent Extraction: Transfer the basified solution to a separatory funnel. Add 20 mL of dichloromethane (CH₂Cl₂), shake vigorously, and allow the layers to separate. Collect the lower organic layer.

  • Repeat & Concentrate: Repeat the dichloromethane extraction two more times on the aqueous layer to maximize yield. Combine all organic extracts.

  • Drying and Evaporation: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude QA extract.

  • Quantification: Determine the concentration and purity of the target alkaloids in the extract using a suitable analytical method like LC-MS/MS or qNMR before proceeding with biological assays.[5][8]

Part 2: Tier 1 - Primary Screening for Key Bioactivities

This tier employs cost-effective and established in vitro assays to identify the primary biological effects of the QA.

Antimicrobial Activity Assessment

Rationale: The defensive role of alkaloids in plants often translates to antimicrobial properties. The Broth Microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[9][10][11]

Protocol 2: Broth Microdilution for MIC Determination

Step-by-Step Methodology:

  • Prepare Inoculum: Culture test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 27853) overnight.[10] Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12. In wells 1 and 2, add 100 µL and 50 µL respectively of the QA stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory, typically ≤1%).[12]

  • Perform Dilution Series: Perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 11 (broth + inoculum) serves as the negative (growth) control. Well 12 (broth only) serves as the sterility control. A known antibiotic (e.g., Gentamicin) should be run in parallel as a positive control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the QA at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring absorbance at 600 nm or by adding a viability indicator like Resazurin.

Data Presentation: MIC Values of Quinolizidine Alkaloids

Compound Test Organism MIC (µg/mL) Positive Control (e.g., Gentamicin) MIC (µg/mL)
QA Sample 1 S. aureus
QA Sample 1 E. coli
QA Sample 2 S. aureus

| QA Sample 2 | E. coli | | |

Cytotoxicity Screening

Rationale: Assessing cytotoxicity is fundamental for evaluating potential anticancer activity and as a first-pass toxicity screen.[13] The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[14][15] Live cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13][14]

Protocol 3: MTT Assay for Cell Viability

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa for cancer screening, SH-SY5Y for neurotoxicity) at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the QA in culture medium. Remove the old medium from the cells and add 100 µL of the diluted QA solutions to the wells. Include wells for untreated cells (negative control) and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express the results as a percentage of the untreated control. Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Quinolizidine Alkaloid seed->treat mtt 3. Add MTT Reagent (Incubate 3-4h) treat->mtt solubilize 4. Solubilize Formazan Crystals mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read calculate 6. Calculate % Viability & IC50 read->calculate

MTT Assay Experimental Workflow.
Acetylcholinesterase (AChE) Inhibition Assay

Rationale: The neurotoxicity of some QAs is attributed to their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[4] Ellman's method is a simple and reliable spectrophotometric assay to measure AChE activity.[16][17]

Protocol 4: Ellman's Method for AChE Inhibition

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB or Ellman's reagent), and AChE enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of the QA sample at various concentrations.

    • 50 µL of DTNB solution.

    • 25 µL of AChE enzyme solution.

  • Pre-incubation: Mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the ATCI substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode. The rate of color change (yellow) is proportional to the AChE activity.

  • Controls: Include a negative control (no inhibitor) to determine 100% enzyme activity and a positive control (a known AChE inhibitor like Galantamine or Donepezil).[17][18]

  • Calculate Inhibition: Calculate the percentage of inhibition for each QA concentration and determine the IC₅₀ value. Inhibition (%) = [1 - (Rate of sample / Rate of negative control)] x 100.

AChE_Pathway cluster_reaction Normal Reaction cluster_inhibition Inhibition AChE AChE Enzyme Thiocholine Thiocholine AChE->Thiocholine Blocked_AChE Blocked AChE ATCI Acetylthiocholine (Substrate) ATCI->AChE hydrolyzes Yellow Yellow Product (Abs @ 412nm) Thiocholine->Yellow reacts with DTNB DTNB (Ellman's Reagent) DTNB->Yellow reacts with QA Quinolizidine Alkaloid QA->AChE binds & inhibits

Mechanism of AChE Inhibition by Ellman's Method.

Part 3: Tier 2 - Safety and Advanced Assessment

For compounds showing promising activity in Tier 1, a preliminary safety assessment is crucial.

Mutagenicity Assessment

Rationale: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[19][20] It uses several strains of Salmonella typhimurium with mutations in the gene required to synthesize histidine, making them unable to grow without it. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[20][21] The inclusion of a liver extract (S9 fraction) simulates mammalian metabolism, identifying compounds that become mutagenic after metabolic activation.[19][22]

Protocol 5: Ames Test (Bacterial Reverse Mutation Assay)

Step-by-Step Methodology:

  • Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[19][22]

  • Treatment Mixture: In a test tube, combine:

    • 100 µL of the bacterial culture.

    • 100 µL of the QA sample at various concentrations.

    • 500 µL of phosphate buffer OR 500 µL of S9 mix (for metabolic activation).

  • Pre-incubation: Incubate this mixture at 37°C for 20-30 minutes.

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the tube, mix gently, and pour onto a minimal glucose agar plate (histidine-free).

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (seen in the solvent control).[20] A known mutagen (e.g., sodium azide for TA100 without S9) must be used as a positive control.

Ames_Test_Workflow cluster_setup Test Setup cluster_plating Plating & Incubation cluster_results Results Bacteria S. typhimurium (His- auxotroph) Mix Combine & Pre-incubate Bacteria->Mix QA Quinolizidine Alkaloid QA->Mix S9 S9 Mix (Metabolic Activation) S9->Mix TopAgar Add Top Agar Mix->TopAgar Plate Pour on Minimal (His-free) Plate TopAgar->Plate Incubate Incubate 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Mutagenic? Count->Result

Workflow for the Ames Mutagenicity Test.
Acute In Vivo Toxicity Screening

Rationale: While in vitro assays are essential, an in vivo model provides data on the bioavailability and systemic toxicity of a compound. The Daphnia magna acute toxicity test is a widely accepted ecotoxicological model that is cost-effective, rapid, and ethically preferable to rodent studies for initial screening.[23]

Protocol 6: Acute Immobilization Test in Daphnia magna

Step-by-Step Methodology:

  • Culture: Culture Daphnia magna according to standard guidelines (e.g., OECD Guideline 202). Use neonates (<24 hours old) for the test.

  • Test Solutions: Prepare a range of concentrations of the QA in M7 medium. Include a control group with M7 medium only.

  • Exposure: Place 5-10 daphnid neonates into beakers containing the test solutions. Use at least 4 replicates for each concentration and the control.

  • Incubation: Incubate for 48 hours at 20±2°C with a 16:8 hour light:dark cycle. Do not feed the organisms during the test.

  • Assessment: At 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).

  • Data Analysis: Calculate the percentage of immobilization for each concentration relative to the control. Determine the EC₅₀ (the effective concentration that immobilizes 50% of the daphnids) at 48 hours using appropriate statistical software (e.g., Probit analysis).

Data Presentation: Summary of Biological Activities for a QA Sample

Assay Endpoint Result
Antimicrobial MIC vs. S. aureus e.g., 64 µg/mL
Antimicrobial MIC vs. E. coli e.g., >256 µg/mL
Cytotoxicity IC₅₀ (HeLa cells) e.g., 25 µM
AChE Inhibition IC₅₀ e.g., 10 µM
Mutagenicity (Ames) TA98, TA100 (±S9) e.g., Non-mutagenic

| Acute Toxicity | EC₅₀ (D. magna) | e.g., 15 mg/L |

Conclusion

This application guide provides a logical and tiered approach to characterizing the biological activities of quinolizidine alkaloids. By starting with broad screening for antimicrobial, cytotoxic, and neurotoxic potential, researchers can efficiently identify promising compounds. Subsequent safety assessments, such as the Ames test and acute in vivo toxicity studies, are critical for flagging potential hazards early in the development process. Adherence to these detailed and self-validating protocols will ensure the generation of high-quality, reproducible data, paving the way for further investigation into the therapeutic or toxicological significance of these fascinating natural products.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information.
  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023, July 28). Semantic Scholar.
  • The biological activities of quinolizidine alkaloids. (2022, August 2). PubMed.
  • Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review. (n.d.). PubMed.
  • How to test plant extract toxicity? (2020, February 2). Altogen Labs.
  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023, July 28). ACS Omega.
  • Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review. (2025, August 10). ResearchGate.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023, January 20). MDPI.
  • Evaluation of the mutagenic and antimutagenic potentials of plant raw materials for functional and food purposes. (2025, August 6). ResearchGate.
  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO.
  • Evaluation of Biological Activity of Natural Compounds. (2022, July 29). Encyclopedia MDPI.
  • A perspective review on factors that influence mutagenicity in medicinal plants and their health implications - PMC. (n.d.). National Center for Biotechnology Information.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC. (n.d.). National Center for Biotechnology Information.
  • Mutagenic potential of medicinal plants evaluated by the Ames Salmonella/microsome assay: A systematic review. (2020, October 18). PubMed.
  • (PDF) Rapid screening of antimicrobial activity of extracts and natural products. (2025, August 10). ResearchGate.
  • Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. (2025, April 13). MDPI.
  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2025, August 6). ResearchGate.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick.
  • Screening for the Antibacterial Activity of Medicinal Plants Publication Date. (2004, April 7). American Society for Microbiology.
  • Determination of mutagenic potencies of aqueous extracts of Thermopsis turcica by Ames test. (2012, January 1). TÜBİTAK Academic Journals.
  • Acetylcholinesterase inhibitory activity of the total alkaloid from traditional Chinese herbal medicine for treating Alzheimer's disease. (2025, August 5). ResearchGate.
  • Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. (2019, September 17). Frontiers.
  • Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors - PubMed Central. (2019, September 18). National Center for Biotechnology Information.
  • Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PubMed Central. (2019, December 13). National Center for Biotechnology Information.
  • Toxicity and risk of plant-produced alkaloids to Daphnia magna. (2020, November 17). SciSpace.
  • Quinolizidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis.
  • Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction | In Vivo. (2025, February 15). In Vivo.
  • Analysis of quinolizidine alkaloids in lupins and lupin products. (2025, February 25). Eurofins Deutschland.
  • Quinolizidine Alkaloids Food and Feed_ENG. (n.d.). Eurofins.
  • Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. (2024, January 24). MDPI.

Sources

quantitative NMR (qNMR) for quinolizidine alkaloid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative NMR (qNMR) for Quinolizidine Alkaloid Analysis

Abstract & Strategic Value

The analysis of Quinolizidine Alkaloids (QAs) in Lupinus species and pharmaceutical formulations is historically bottlenecked by the lack of commercially available, high-purity reference standards. Traditional chromatographic methods (GC-MS, HPLC-UV) rely on relative response factors that require these scarce standards.

Quantitative NMR (qNMR) offers a metrologically superior alternative. As a primary ratio method , qNMR signal intensity is directly proportional to the number of nuclei, allowing for the absolute quantification of multiple alkaloids using a single, unrelated Internal Standard (IS). This guide outlines a validated workflow for the qNMR analysis of QAs, addressing specific challenges such as hygroscopicity,


 relaxation heterogeneity, and spectral overlap in the aliphatic region.

Theory: The qNMR Fundamental

Unlike chromatography, where detector response varies by compound structure, the integrated area of an NMR resonance (


) is strictly defined by molar abundance. The purity (

) or concentration of an analyte is calculated relative to an Internal Standard (

) using the fundamental qNMR equation:


VariableDefinitionCritical Note

Integrated Signal AreaMust be corrected for phase and baseline.

Number of ProtonsBased on structural assignment (e.g., 1H, 2H, 3H).

Molar MassUse precise molecular weights (

).

Mass takenWeighing is the largest source of uncertainty.

Purity (Mass Fraction)

must be traceable (e.g., NIST/BIPM).

Experimental Design & Method Development

Internal Standard (IS) Selection

For QAs (which are aliphatic/cyclic amines), the spectral region 1.0–4.0 ppm is crowded. The IS must have a resonance in a "silent" region (typically aromatics or downfield aldehyde/vinyl protons).

  • Recommended IS: 1,3,5-Trimethoxybenzene (TMB) or Syringaldehyde .

  • Rationale: Both provide sharp singlets in the aromatic region (

    
     ppm) or aldehyde region (
    
    
    
    ppm), completely distinct from the QA aliphatic signals. They are non-hygroscopic and stable in
    
    
    .
Solvent System & pH Control

QAs are bases. In non-polar solvents like


, broad peaks may occur due to intermediate exchange rates of the N-lone pair protons or trace water.
  • Protocol Choice:

    
     (99.8% D) is standard.
    
  • Optimization: If peaks are broad, add a trace of

    
     (trifluoroacetic acid-d) to protonate the nitrogens. This shifts signals downfield and sharpens multiplets, improving integration accuracy.
    
Pulse Sequence Parameters

To ensure <1% error, the system must return to Boltzmann equilibrium between scans.

  • Relaxation Delay (

    
    ):  QAs have rigid bicyclic/tricyclic skeletons with potentially long Spin-Lattice Relaxation times (
    
    
    
    ).
    • Rule:

      
       (longest).[1]
      
    • Typical QA

      
      : 1.5 – 3.0 seconds.
      
    • Setting: Set

      
       seconds to be safe.
      
  • Pulse Angle:

    
     (maximum signal).
    
  • Scans (

    
    ):  16–64 (depending on concentration) to achieve 
    
    
    
    .

Visual Workflow: Method Logic

The following diagram illustrates the critical decision pathways for QA analysis, ensuring data integrity from extraction to processing.

qNMR_Workflow Sample Raw Sample (Lupin Seed/Extract) Extract Acid-Base Extraction (Isolate Alkaloid Fraction) Sample->Extract Weighing Gravimetry (Critical) Weigh Analyte + IS (+/- 0.01 mg) Extract->Weighing Solvation Solvation CDCl3 + TMB (IS) Weighing->Solvation NMR_Acq 1H NMR Acquisition (D1 ≥ 5*T1, 90° Pulse) Solvation->NMR_Acq Process Processing Phase, Baseline, Integration NMR_Acq->Process Check Diagnostic Check: Are peaks sharp? Process->Check Calc Calculate Purity/Conc (qNMR Equation) Check->Calc Yes Acidify Add Trace TFA-d (Protonate Amines) Check->Acidify No (Broad) Acidify->NMR_Acq Re-acquire

Figure 1: qNMR Operational Workflow for Quinolizidine Alkaloids. Note the feedback loop for peak shape optimization using acidification.

Detailed Protocol

Step 1: Sample Preparation (Gravimetry)

Precision weighing is the single most critical step in qNMR.

  • Equilibrate the analytical balance (readability 0.01 mg or better).

  • Weigh approx. 10–20 mg of the dried alkaloid extract (

    
    ) directly into an HPLC vial or NMR tube. Record mass to 0.01 mg.[2]
    
  • Weigh approx. 5–10 mg of Internal Standard (TMB or Syringaldehyde) (

    
    ).
    
    • Alternative: Use a gravimetrically prepared stock solution of the IS in

      
       to reduce weighing errors.
      
  • Dissolve in 600 µL

    
     . Vortex for 30 seconds to ensure complete homogeneity.
    
Step 2: NMR Acquisition

Instrument: 400 MHz or higher recommended for dispersion.

  • Lock/Shim: Lock on

    
    . Perform gradient shimming (topshim).
    
  • Pulse Program: Standard 1D proton (Bruker: zg, Varian: s2pul).

  • Parameters:

    • Spectral Width: -2 to 14 ppm.

    • O1P (Center): 6 ppm.

    • Relaxation Delay (

      
      ): 20 seconds  (Critical for quantitation).
      
    • Acquisition Time (

      
      ): 
      
      
      
      seconds (to avoid FID truncation).
    • Pulse Angle:

      
       (Calibrate P1 for the sample if possible, or use hard pulse).
      
    • Scans: 32 (adjust for concentration).

  • Temperature: 298 K (controlled).

Step 3: Processing & Integration
  • Window Function: Apply exponential multiplication with Line Broadening (

    
    ) = 0.3 Hz.
    
  • Phasing: Manual phasing is required. Do not rely on autophase.

  • Baseline: Apply polynomial baseline correction (ABS in Bruker) or Spline.

  • Integration:

    • Integrate the IS signal (e.g., TMB singlet at ~6.1 ppm). Calibrate this integral to represent the number of protons (e.g., 3H for aromatic TMB protons).

    • Integrate the diagnostic QA signals.

      • Lupanine: Equatorial H-10 (dt) at ~4.5 ppm or H-2 equatorial.

      • Sparteine: H-2 equatorial at ~2.7 ppm (if resolved).

      • Multiflorine: Vinyl protons at ~6.9 ppm.

Validation & Quality Control

To ensure the method is "self-validating," perform the following checks:

ParameterAcceptance CriteriaRemediation
S/N Ratio

for analyte peaks
Increase scan count (

). Note: S/N increases by

.
Baseline Flatness No drift in integration regionsAdjust baseline correction algorithm; check phase.

Check
Run Inversion Recovery on one sampleIf

, increase

to 25s.
Mass Balance Calculated purity

If >100%, check IS purity or weighing data.
Diagnostic Signals for Common QAs (in )
  • Lupanine:

    
     4.50 (dt, 1H, H-10eq), 
    
    
    
    3.35 (m, 1H).
  • Sparteine:

    
     2.75 (d, 1H), 
    
    
    
    1.9-2.5 (complex envelope).
  • Multiflorine:

    
     6.90 (d, 1H, H-2), 
    
    
    
    5.15 (d, 1H, H-3).
  • Note: Always verify shifts with literature or 2D HSQC if the matrix is complex.

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. [Link] Authoritative source for IS selection and qNMR metrology.

  • Kastritis, P. et al. (2024). Quantitation of Lupinus spp.[3][4][5] Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 29(2). [Link] Specific application of qNMR for Lupanine, Sparteine, and Multiflorine using Syringaldehyde as IS.

  • Simmler, C. et al. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology, 25, 51-59. [Link] Review of qNMR methodology in natural products.[6]

  • Pauli, G. F. et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55, 4301. [Link] Foundational text on qNMR accuracy and precision.

Sources

Application Note: Solid-Phase Extraction of Quinolizidine Alkaloids from Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinolizidine alkaloids (QAs) are a diverse group of secondary metabolites predominantly found in the Fabaceae family, particularly in Lupinus species (lupins).[1][2][3][4] Their presence in food and feed is a significant concern due to their bitter taste and potential toxicity to humans and animals.[5][6] Accurate quantification of QAs is therefore crucial for food safety, agricultural research, and drug development. This application note provides a comprehensive guide to the solid-phase extraction (SPE) of quinolizidine alkaloids from complex matrices such as plant tissues, seeds, and processed foods. We will delve into the underlying chemical principles of SPE for QAs, present detailed, field-proven protocols, and offer insights into method optimization and troubleshooting.

Introduction to Quinolizidine Alkaloids and the Rationale for SPE

Quinolizidine alkaloids are characterized by a core quinolizidine ring structure and exhibit basic properties due to the presence of nitrogen atoms.[1] This basicity is a key chemical handle that can be exploited for selective extraction. Complex matrices like lupin seeds are rich in proteins, lipids, and other compounds that can interfere with downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[7][8] These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement, compromising the accuracy and sensitivity of analytical methods.[8]

Solid-phase extraction is a powerful sample preparation technique that addresses these challenges by partitioning analytes between a solid sorbent and a liquid mobile phase.[9][10] For QAs, SPE offers several advantages:

  • Concentration: It allows for the concentration of trace-level QAs from a large sample volume.

  • Purification: It effectively removes interfering matrix components.[10]

  • Solvent Switching: It facilitates the transfer of analytes into a solvent compatible with the analytical instrument.[11]

The selection of the appropriate SPE sorbent and protocol is critical and depends on the physicochemical properties of the QAs and the nature of the sample matrix.

The Chemistry of SPE for Quinolizidine Alkaloids: A Mechanistic Approach

The basic nature of quinolizidine alkaloids makes them amenable to cation-exchange SPE.[12] In an acidic environment, the nitrogen atoms in the QA structure become protonated, carrying a positive charge. This allows them to be retained on a negatively charged SPE sorbent.

Cation-Exchange SPE

Strong cation-exchange (SCX) sorbents, which typically contain sulfonic acid groups, are commonly used for QA extraction.[12][13][14] The mechanism involves the following steps:

  • Conditioning: The sorbent is treated with a solvent like methanol to wet the functional groups, followed by an acidic buffer to ensure the sorbent is in the correct ionic form.[14]

  • Loading: The sample, acidified to ensure the QAs are protonated, is passed through the sorbent. The positively charged QAs displace counter-ions on the sorbent and are retained.

  • Washing: The sorbent is washed with a series of solvents to remove neutral and weakly retained matrix components. This step is crucial for obtaining a clean extract.[14]

  • Elution: The retained QAs are eluted by passing a solvent that disrupts the ionic interaction. This is typically achieved by using a basic solvent (e.g., methanol with ammonium hydroxide) which deprotonates the QAs, neutralizing their charge and releasing them from the sorbent.[14][15]

Mixed-Mode SPE

For highly complex matrices, mixed-mode SPE sorbents that combine cation-exchange and reversed-phase functionalities can provide superior cleanup.[15] These sorbents can remove a broader range of interferences. The reversed-phase mechanism retains non-polar compounds, while the cation-exchange mechanism targets the basic QAs.

Experimental Protocols

The following protocols are designed to be robust and adaptable for the extraction of a broad range of quinolizidine alkaloids from plant material.

Protocol 1: Strong Cation-Exchange (SCX) SPE for Lupin Flour

This protocol is optimized for the extraction of major QAs like lupanine, sparteine, and angustifoline from lupin flour.

3.1.1. Sample Pretreatment

  • Weigh 1 gram of homogenized lupin flour into a 50 mL centrifuge tube.

  • Add 20 mL of 0.1 M hydrochloric acid (HCl). The acidic solution ensures the QAs are in their protonated, salt form, enhancing their solubility in the aqueous extraction solvent.[16][17][18]

  • Vortex for 1 minute and then sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube. This supernatant contains the QAs and will be used for SPE.

3.1.2. SPE Procedure

  • SPE Cartridge: Strong Cation-Exchange (SCX), 500 mg, 6 mL

  • Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of 0.1 M HCl through the cartridge. Do not allow the sorbent to go dry.[14]

  • Loading:

    • Load the entire 20 mL of the acidic extract (from step 3.1.1.5) onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 0.1 M HCl. This removes any remaining acidic matrix components.

    • Wash the cartridge with 5 mL of methanol. This step removes non-polar and weakly retained interferences.

  • Elution:

    • Elute the QAs with 10 mL of 5% ammonium hydroxide in methanol into a collection tube. The basic solution neutralizes the charge on the QAs, releasing them from the SCX sorbent.[15]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase of your LC-MS/MS or GC-MS system.

    • Filter through a 0.22 µm syringe filter before analysis.

Workflow for SCX-SPE of Quinolizidine Alkaloids

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SCX) cluster_post Post-SPE Processing sample 1g Lupin Flour extraction Add 20mL 0.1M HCl, Vortex & Sonicate sample->extraction centrifuge Centrifuge (4000 rpm, 10 min) extraction->centrifuge supernatant Collect Supernatant (Acidic Extract) centrifuge->supernatant condition 1. Condition (Methanol, then 0.1M HCl) supernatant->condition load 2. Load Sample (Acidic Extract) condition->load wash1 3. Wash (0.1M HCl) load->wash1 wash2 4. Wash (Methanol) wash1->wash2 elute 5. Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS or GC-MS reconstitute->analyze

Caption: Workflow for the extraction of quinolizidine alkaloids using SCX-SPE.

Data and Performance

The choice of SPE sorbent and protocol can significantly impact the recovery and purity of the extracted quinolizidine alkaloids. The following table summarizes expected performance characteristics for different SPE approaches.

ParameterSCX SPEMixed-Mode (RP/SCX) SPE
Primary Retention Mechanism Ion-ExchangeIon-Exchange & Reversed-Phase
Recommended for General purpose QA extractionHighly complex matrices (e.g., fatty seeds, processed foods)
Typical Recovery 85-105% for major QAs80-100%
Matrix Effect Reduction GoodExcellent
Elution Solvent Basic organic solvent (e.g., 5% NH₄OH in MeOH)Basic organic solvent
Key Advantage High selectivity for basic compoundsSuperior removal of a wider range of interferences

Note: Recovery rates are analyte and matrix dependent. Method validation is essential.

Troubleshooting Common SPE Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete elutionIncrease the volume or strength of the elution solvent. Ensure the pH is sufficiently basic to deprotonate the QAs.
Analyte breakthrough during loadingDecrease the loading flow rate. Ensure the sample pH is low enough for full protonation of the QAs.
Sorbent drying out before sample loadingRe-condition the SPE cartridge.[14]
High Matrix Effects Inefficient washingOptimize the wash steps. Use a stronger wash solvent that does not elute the analytes. Consider using a mixed-mode SPE sorbent.
Co-elution of interferencesModify the elution solvent to be more selective for the QAs.
Inconsistent Results Variations in sample pHStrictly control the pH of the sample and all solutions.
Inconsistent flow rateUse a vacuum manifold or positive pressure manifold for consistent flow.
Clogged SPE cartridgeCentrifuge or filter the sample extract before loading.

Conclusion

Solid-phase extraction is an indispensable tool for the reliable analysis of quinolizidine alkaloids in complex matrices. A thorough understanding of the underlying chemical principles, particularly the acid-base properties of QAs, is paramount for developing robust and efficient SPE methods. The cation-exchange SPE protocol detailed in this application note provides a solid foundation for researchers. For more challenging matrices, the use of mixed-mode sorbents should be considered. As with any analytical method, proper validation is essential to ensure data quality and accuracy.

References

  • Bar-Ya'akov, I., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins. Available at: [Link]

  • Kroc, M., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules. Available at: [Link]

  • Kim, J., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega. Available at: [Link]

  • Kowalska, D., et al. (2006). Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed-mode polymeric sorbent of Datura and related alkaloids. Journal of Chromatography A. Available at: [Link]

  • Nicod, L., et al. (2024). Alkaloid analysis in lupins. legumehub.eu. Available at: [Link]

  • Li, F., et al. (2012). A non-aqueous solid phase extraction method for alkaloid enrichment and its application in the determination of hyoscyamine and scopolamine. Analytica Chimica Acta. Available at: [Link]

  • Boschin, G., et al. (2021). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. Agronomy. Available at: [Link]

  • Wink, M. (2011). Gas Chromatographic Determination of Quinolizidine Alkaloids in Genista sandrasica and Their Antimicrobial Activity. Records of Natural Products. Available at: [Link]

  • Bar-Ya'akov, I., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Wageningen University & Research. Available at: [Link]

  • D'Archivio, A. A., et al. (2009). Cation-exchange solid-phase and liquid-liquid extraction for the determination of khat alkaloids by reversed phase HPLC-DAD. Acta Chromatographica. Available at: [Link]

  • UCT, Inc. (n.d.). Determination of Ephedra Alkaloids and Synephrine in Dietary Supplements via Strong Cation-Exchange SPE and LC–MS/MS Detection. LCGC International. Available at: [Link]

  • Walerowski, P., et al. (2023). An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. Molecules. Available at: [Link]

  • Wink, M. (1993). Gas Chromatographic Determination of Quinolizidine Alkaloids in Genista sandrasica and Their Antimicrobial Activity. Records of Natural Products. Available at: [Link]

  • Arráez-Román, D., et al. (2022). Mesostructured Silicas as Cation-Exchange Sorbents in Packed or Dispersive Solid Phase Extraction for the Determination of Tropane Alkaloids in Culinary Aromatics Herbs by HPLC-MS/MS. Foods. Available at: [Link]

  • Bar-Ya'akov, I., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. ResearchGate. Available at: [Link]

  • van der Stoel, C., et al. (2015). Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS A promising novel way of analysis. CABI Digital Library. Available at: [Link]

  • Bar-Ya'akov, I., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. PubMed. Available at: [Link]

  • Osorio, C. E., & Till, B. J. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Frontiers in Plant Science. Available at: [Link]

  • Belsito, E. L., et al. (2019). Extraction of Quinolizidine Alkaloids in Non Aqueous Basic Conditions: The Case of Spartium junceum Flowers. ResearchGate. Available at: [Link]

  • Mendoza, Y. A., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Journal of Natural Products. Available at: [Link]

  • Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent. Available at: [Link]

  • Kim, J., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. PMC. Available at: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay. Available at: [Link]

  • Philippi, A., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Metabolites. Available at: [Link]

  • Otterbach, S., et al. (2023). Impact of environmental factors on the presence of quinolizidine alkaloids in lupins: a review. Food Additives & Contaminants: Part A. Available at: [Link]

  • Li, G., et al. (2015). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available at: [Link]

  • German Federal Institute for Risk Assessment (BfR). (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. BfR. Available at: [Link]

  • Majors, R. E. (2020). Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]

  • Thermo Fisher Scientific. (2019). SPE for biological fluids. Thermo Fisher Scientific. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octahydro-2H-quinolizine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of octahydro-2H-quinolizine-4-methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this quinolizidine alkaloid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield and purity of your synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of octahydro-2H-quinolizine-4-methanol.

Q1: What are the most common synthetic routes to produce octahydro-2H-quinolizine-4-methanol?

The synthesis of the quinolizidine framework is a well-established area of organic chemistry.[1] Common strategies often involve cyclization reactions to form the bicyclic ring system.[2] One prevalent approach is the use of aza-Michael reactions, which can be performed with high stereocontrol.[3] Another method involves the reduction of a quinolizidinone precursor. For instance, a thio-substituted 4-quinolizidinone can be synthesized and subsequently reduced to the desired quinolizidine.[4][5]

Q2: I am observing a low yield in my reaction. What are the likely causes?

Low yields in quinolizidine synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Deviations from the optimal conditions can lead to the formation of side products or incomplete reactions.[6]

  • Catalyst Inactivity: If your synthesis involves a catalyst, its activity is paramount. The catalyst may be poisoned, or an inappropriate catalyst may have been chosen for the specific transformation.[6]

  • Side Reactions: Competing reactions, such as self-condensation or polymerization of starting materials, can significantly reduce the yield of the desired product.[6]

  • Stereochemical Issues: The formation of undesired stereoisomers can be a major cause of low yield of the target isomer.[2]

Q3: How can I improve the stereoselectivity of my synthesis?

Achieving high stereoselectivity is often a primary challenge in the synthesis of complex molecules like quinolizidine alkaloids.[7] The choice of solvent can have a significant impact on the stereochemical outcome of cyclization reactions.[2] Additionally, the use of chiral auxiliaries or catalysts can direct the reaction towards the desired stereoisomer. Organocatalytic aza-conjugate addition reactions have been shown to be effective in producing functionalized piperidine ring systems with high stereoselectivity.[7]

Q4: What are the best methods for purifying the final product?

Purification of quinolizidine alkaloids can be achieved through several techniques. High-speed counter-current chromatography (HSCCC) is a powerful method for separating and purifying natural products, as it avoids irreversible adsorption of the sample onto a solid support.[8] Standard column chromatography on silica gel is also a common and effective method.[9] The choice of eluent is critical for achieving good separation.[10]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of octahydro-2H-quinolizine-4-methanol.

Guide 1: Low Yield in the Reduction of a Quinolizidinone Precursor

Problem: The reduction of the quinolizidinone to the corresponding alcohol is resulting in a low yield.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Reduction The reducing agent may not be potent enough or may have degraded.Use a fresh batch of a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5] Ensure the reaction is carried out under anhydrous conditions, as moisture will quench the reducing agent.
Side Product Formation Over-reduction or cleavage of other functional groups can occur.Carefully control the reaction temperature. Adding the reducing agent portion-wise at a low temperature (e.g., 0 °C) can help to minimize side reactions.[5]
Difficult Work-up The formation of metal salts during the work-up can lead to product loss.A careful aqueous work-up is necessary. The use of a Celite pad for filtration can help to remove gelatinous aluminum salts.[11]

Experimental Protocol: Reduction of a 4-Quinolizidinone with LiAlH₄

  • To a solution of the 4-quinolizidinone in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add LiAlH₄ (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: Formation of Multiple Stereoisomers

Problem: The final product is a mixture of stereoisomers, making purification difficult and reducing the yield of the desired isomer.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Non-Stereoselective Reaction The key bond-forming reaction is not proceeding with the desired stereocontrol.Investigate the use of stereodirecting auxiliaries or catalysts. For cyclization reactions, the choice of solvent can significantly influence the stereochemical outcome.[2]
Epimerization The product may be epimerizing under the reaction or work-up conditions.Analyze the stability of your product under various pH conditions. A buffered work-up may be necessary to prevent epimerization.
Incorrect Starting Material The stereochemistry of the starting material may not be correct.Verify the stereochemical purity of your starting materials using appropriate analytical techniques (e.g., chiral HPLC, NMR with a chiral shift reagent).

Workflow for Optimizing Stereoselectivity

Caption: Decision workflow for optimizing stereoselectivity.

III. Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.

The Aza-Michael Reaction in Quinolizidine Synthesis

The intramolecular aza-Michael reaction is a powerful tool for the construction of the quinolizidine skeleton.[3] This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Aza-Michael Reaction Amine Amine Enone Enone Amine->Enone Nucleophilic Attack Intermediate Zwitterionic Intermediate Enone->Intermediate Product Cyclized Product Intermediate->Product Proton Transfer & Cyclization

Caption: Generalized mechanism of the aza-Michael reaction.

The stereochemical outcome of this reaction can often be controlled by the judicious choice of substrates and reaction conditions, leading to the stereoselective synthesis of quinolizidine alkaloids.[3]

IV. References

  • Kukhtarin, V. V., et al. (2020). Stereodirected synthesis of alkaloid-like quinolizidine systems. PubMed, 15(1). [Link]

  • Kunesch, N., et al. (1988). Stereoselective Synthesis of Quinolizidine Alkaloids: (–)-Lasubin II. ResearchGate. [Link]

  • Choi, H., Hong, J., & Lee, K. (2020). A Stereoselective Formal Synthesis of Quinolizidine (–)-217A. Scholars@Duke. [Link]

  • Comins, D. L., et al. (2013). Studies toward the first stereoselective total synthesis of (±)-quinolizidine 195C and other transformations. PubMed. [Link]

  • Comins, D. L., et al. (2013). Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations. MDPI. [Link]

  • Bunsupa, S., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science. [Link]

  • Saito, K., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. PMC. [Link]

  • Bautista, E., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. MDPI. [Link]

  • Reilly, L. W., Nelson, R. B., & Gribble, G. W. (2018). Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3- a ]quinolizine. Taylor & Francis Online. [Link]

  • Leistner, E. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. RSC Publishing. [Link]

  • Michael, J. P. (2008). Indolizidine and Quinolizidine Alkaloids. ResearchGate. [Link]

  • Wang, Y., et al. (2007). Supercritical fluid extraction of quinolizidine alkaloids from Sophora flavescens Ait. and purification by high-speed counter-current chromatography. ScienceDirect. [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Recent advances towards the synthesis of 4H-quinolizin-4-one. K.T.H.M. College e-Gurukul. [Link]

  • Alnajjar, R. A., & Kawafi, N. S. M. (2018). 4H-Quinolizin-4-one Derivatives: A Review. ResearchGate. [Link]

  • Carretero, J. C., et al. (2008). Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids. RSC Publishing. [Link]

  • PubChem. (n.d.). Octahydro-2H-quinolizine-2-methanol. PubChem. [Link]

  • Stokes, S., et al. (2013). Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner–Wadsworth–Emmons olefination/cyclisation. SciSpace. [Link]

  • Imomova, M. K., et al. (2020). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. PMC. [Link]

  • Majumdar, S., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Cheméo. (n.d.). 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)- (CAS 486-70-4). Cheméo. [Link]

  • Department of Physics & Chemistry, The University of the West Indies. (2023). Purification of Organic Compounds: from Crude Product to Purity. UWI St. Augustine. [Link]

  • NIST. (n.d.). 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)-. NIST WebBook. [Link]

  • Hawkins, G. B. (2016). Methanol Synthesis Loop Troubleshooting. Slideshare. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Quinolizidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: QNZ-SYNTH-001 Subject: Troubleshooting Stereocontrol, Cyclization Failures, and Catalyst Deactivation

Introduction: The Quinolizidine Challenge

You are likely here because the quinolizidine scaffold (a 1-azabicyclo[4.4.0]decane system) is exhibiting unexpected thermodynamic behavior or resisting cyclization. Unlike simple piperidines, the quinolizidine core possesses a bridgehead nitrogen that is both a stereocenter and a Lewis base. This duality creates two primary failure modes:

  • Thermodynamic Drift: The system naturally equilibrates to the trans-fused conformer (lone pair antiperiplanar to C-H bonds), often overriding kinetic stereocontrol.

  • Catalyst Poisoning: The bridgehead nitrogen binds irreversibly to transition metals (Ru, Ir, Pd), halting RCM or hydrogenation cycles.

This guide provides self-validating protocols to diagnose and resolve these issues.

Module 1: Stereochemical Diagnosis (Cis vs. Trans Fusion)

User Query: "I targeted the cis-fused quinolizidine, but the NMR spectra are ambiguous. How do I definitively confirm the ring fusion stereochemistry without an X-ray?"

The Diagnostic Protocol: Bohlmann Bands & Coupling Constants

The stereochemistry of the ring fusion depends on the orientation of the nitrogen lone pair relative to the adjacent axial C-H bonds.

Step 1: Infrared (IR) Spectroscopy Check
  • Theory: In a trans-fused quinolizidine, the nitrogen lone pair is antiperiplanar to the axial C-H bonds at C4 and C6. This orbital overlap weakens the C-H bonds, resulting in specific low-energy stretching vibrations known as Bohlmann bands .

  • Procedure:

    • Acquire an FTIR spectrum (thin film or solution).

    • Inspect the region between 2700–2800 cm⁻¹ .

  • Interpretation:

    • Strong bands present: Trans-fused ring junction (Thermodynamic product).

    • Bands absent: Cis-fused ring junction (Kinetic product).

Step 2: 1H NMR Coupling Analysis
  • Target: The bridgehead proton (H-9a).

  • Logic: In a trans-fused system, H-9a is axial-axial to the protons at C4 and C6.

  • Criteria:

    • Trans-fused: H-9a appears as a doublet of doublets (or multiplet) with at least one large coupling constant (J ≈ 10–12 Hz ) due to trans-diaxial coupling.

    • Cis-fused: H-9a typically shows smaller coupling constants (J < 6 Hz ) due to axial-equatorial relationships.

Troubleshooting Table: Controlling the Fusion
ObservationRoot CauseCorrective Action
Unexpected Trans-Fusion Thermodynamic equilibration occurred during workup or reaction.Avoid acidic workups which facilitate N-inversion. Use kinetic trapping (e.g., immediate reduction or salt formation).
Inseparable Mixtures Rapid N-inversion at room temperature.Quaternize the nitrogen (e.g., HCl salt or N-oxide) immediately to "lock" the conformation for purification.

Module 2: Ring-Closing Metathesis (RCM) Failure

User Query: "My RCM precursor has terminal alkenes, but the Grubbs II catalyst dies immediately (solution turns black/brown). I see no cyclization."

The Issue: Lewis Basic Deactivation

The quinolizidine precursor contains a tertiary amine. This amine coordinates to the Ruthenium center of the catalyst, displacing the phosphine or NHC ligand and terminating the catalytic cycle.

The Fix: Protonation-Induced Protection

You must mask the nitrogen lone pair in situ without permanently altering the substrate.

Self-Validating Protocol: The "Acid-Switch" Method
  • Baseline: Dissolve substrate in DCM (0.05 M).

  • Add Acid: Add 1.05 equivalents of p-Toluenesulfonic acid (p-TSA) or Camphorsulfonic acid (CSA) .

    • Validation: Ensure the amine is fully protonated (check pH or use a colorimetric indicator if applicable). The ammonium salt cannot coordinate to Ru.

  • Catalyst Addition: Add Grubbs II or Hoveyda-Grubbs II (2–5 mol%).

  • Reflux: Heat to 40°C.

  • Workup: After reaction completion, wash with saturated NaHCO₃ to deprotonate and release the free amine quinolizidine.

Why this works: The ammonium cation is electron-deficient and sterically bulky, preventing interaction with the Ru-alkylidene.

Module 3: Enantioselective Hydrogenation

User Query: "I am trying to hydrogenate a substituted quinoline to a chiral quinolizidine using an Iridium catalyst, but the enantiomeric excess (ee) is stalled at 50%."

The Issue: Counter-Anion Effects

In Iridium-catalyzed asymmetric hydrogenation of N-heterocycles, the counter-anion of the catalyst plays a critical role in the outer-sphere mechanism. A coordinating anion (like Cl⁻) will kill reactivity and selectivity.

Optimization Workflow
  • Ligand Choice: Use MeO-Biphep or SegPhos ligands with Ir(I).

  • The Additive: You must use a halide scavenger or a non-coordinating anion source.

    • Standard: Iodine (I₂) is a common additive that improves rate and ee by forming a bridged hydride intermediate.

    • Alternative: Use Chloroformates to activate the quinoline ring, increasing its susceptibility to hydride transfer.[1]

Recommended Conditions (Ir-Catalyzed)
  • Catalyst: [{IrCl(cod)}2] (0.5 mol%) + (R)-MeO-Biphep (1.1 mol%).

  • Additive: I2 (5–10 mol%).

  • Solvent: Toluene or THF (Avoid protic solvents if using chloroformates).

  • Pressure: 600–800 psi H₂.

  • Note: If using chloroformates, the product will be the N-protected tetrahydroquinoline, which requires a separate cyclization step to form the quinolizidine.

Module 4: Intramolecular Mannich Cyclization

User Query: "I am using a Mannich reaction to close the ring, but I am getting the wrong diastereomer at C2."

Mechanism & Logic

The stereoselectivity is governed by the transition state geometry (Chair vs. Boat).

  • Chair-like TS: Generally favored, leads to the 2,6-cis relationship in the resulting piperidine ring (precursor to quinolizidine).

  • Boat-like TS: Higher energy, but accessible if bulky substituents destabilize the chair.

Troubleshooting Flowchart

MannichStereocontrol Start Mannich Cyclization Issue CheckSubst Check C2/C6 Substituents Start->CheckSubst IsBulky Are substituents bulky? CheckSubst->IsBulky YesBulky Yes (e.g., Phenyl, t-Butyl) IsBulky->YesBulky NoBulky No (e.g., Methyl) IsBulky->NoBulky BoatTS Steric Clash in Chair? May force Boat TS (2,6-trans product) YesBulky->BoatTS ChairTS Favors Chair TS (2,6-cis product) NoBulky->ChairTS Solution2 Lower Temp (-78°C) to maximize kinetic preference for Chair ChairTS->Solution2 Solution1 Use Organocatalyst (e.g., L-Proline) to override substrate control BoatTS->Solution1

Figure 1: Decision logic for troubleshooting diastereoselectivity in intramolecular Mannich reactions.

Visualizing the Synthesis Pathways

The following diagram illustrates the three primary routes to the quinolizidine core and the critical decision points for stereocontrol.

QuinolizidinePathways Precursor Acyclic/Monocyclic Precursor RouteA Route A: Ring-Closing Metathesis Precursor->RouteA RouteB Route B: Intramolecular Mannich Precursor->RouteB RouteC Route C: Asymmetric Hydrogenation Precursor->RouteC IssueA Issue: Cat. Poisoning RouteA->IssueA IssueB Issue: Diastereocontrol RouteB->IssueB IssueC Issue: Enantioselectivity RouteC->IssueC SolA Solution: Protonation (p-TSA) IssueA->SolA SolB Solution: Chiral Aux/Catalyst IssueB->SolB SolC Solution: Ir-Complex + I2 IssueC->SolC Target Stereodefined Quinolizidine SolA->Target SolB->Target SolC->Target

Figure 2: Strategic workflow for selecting and troubleshooting synthetic routes.

References

  • Synthesis of quinolizidines and indolizidines via an intramolecular Mannich reaction.

    • Source: Journal of the Chemical Society, Perkin Transactions 1, 1986.[2][3]

    • URL:[Link][1][2][4]

  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by C

    • Source: The Chemical Record, 2016.[5]

    • URL:[Link]

  • Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cycliz

    • Source: PMC (NIH), 2012.
    • URL:[Link]

  • Concise Synthesis of Substituted Quinolizin-4-ones by Ring-Closing Met

    • Source: European Journal of Organic Chemistry, 2014.
    • URL:[Link]

  • Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C.

    • Source: Molecules, 2013.
    • URL:[Link]

Sources

purification challenges of polar quinolizidine alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Analysis of Polar Quinolizidine Alkaloids

Ticket ID: QA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Extraction, Separation, and Detection of Polar Quinolizidine Alkaloids (QAs)

Mission Statement

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with polar quinolizidine alkaloids (e.g., lupanine, multiflorine, matrine, and their N-oxides). Unlike lipophilic alkaloids, these compounds present a "perfect storm" of purification difficulties: high water solubility, lack of UV chromophores, and thermal instability.

This guide moves beyond standard protocols to explain why methods fail and how to build self-validating workflows.

Module 1: Extraction & Pre-treatment (The "Invisible" Loss)

User Issue: "I am getting good yields for sparteine but losing my polar alkaloids (hydroxylupanine, N-oxides) during liquid-liquid extraction."

Technical Diagnosis: Standard alkaloid extraction protocols often use non-polar solvents (hexane, ether) which are excellent for free bases but fail to partition polar N-oxides or hydroxylated QAs effectively. Furthermore, N-oxides can be thermally unstable or reduce back to free bases, leading to quantification errors.

Optimized Protocol: Acid-Base Extraction with Polarity Modulation
  • Step 1: Defatting (Crucial for Seeds):

    • Use petroleum ether or n-hexane on ground material.

    • Why: Removes lipids that cause emulsions later. QAs (as salts in the plant) remain in the solid residue.

  • Step 2: Acid Extraction:

    • Extract residue with 0.5 M HCl or 5% trichloroacetic acid.

    • Why: Protonates all nitrogen centers, ensuring 100% water solubility.

  • Step 3: Basification & Partitioning (The Critical Fork):

    • Adjust aqueous phase to pH 10–12 (using NH₄OH or KOH).

    • Standard Error: Extracting with Diethyl Ether.

    • Correction: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .

    • Mechanism:[1] DCM has a higher polarity index than ether, essential for pulling N-oxides and hydroxylated QAs (like 13-hydroxylupanine) out of the aqueous phase.

Visual Workflow: Extraction Logic

ExtractionWorkflow Start Raw Plant Material (Lupinus seeds/leaves) Defat Defat w/ n-Hexane (Discard Solvent) Start->Defat AcidExt Extract w/ 0.5M HCl (QAs -> Salts) Defat->AcidExt Basify Basify to pH 10-12 (Free Base Formation) AcidExt->Basify SolventChoice Target Analyte? Basify->SolventChoice Ether Solvent: Diethyl Ether SolventChoice->Ether Volatile/Non-polar DCM Solvent: DCM or CHCl3/IPA SolventChoice->DCM Polar/N-oxides Result1 Recovers: Sparteine, Lupanine Loses: N-oxides, OH-derivatives Ether->Result1 Result2 Recovers: ALL QAs (Including Polar N-oxides) DCM->Result2

Figure 1: Decision logic for solvent selection in Liquid-Liquid Extraction (LLE) to prevent loss of polar QAs.

Module 2: Chromatographic Separation (The "Tailing" Peak)

User Issue: "My peaks are broad and tailing on C18 columns, or I can't retain the polar compounds at all."

Technical Diagnosis: QAs are basic nitrogenous compounds (pKa ~9–10). At neutral or acidic pH (common in LC-MS), they are positively charged.

  • Silanol Interaction: Positively charged QAs interact with residual silanols on C18 silica, causing severe tailing.

  • Lack of Retention: Charged species are too hydrophilic for standard C18 retention.

Troubleshooting Guide: Method Selection
ParameterReversed Phase (High pH) HILIC (Hydrophilic Interaction) GC-MS
Best For General profiling (Lupanine, Sparteine)Ultra-polar QAs, N-oxides, CytisineVolatile free bases only
Stationary Phase C18 (Base-deactivated)Amide or Bare Silica5% Phenyl Polysiloxane (DB-5)
Mobile Phase pH pH 9–10 (Ammonium Carbonate/Formate)Acidic (Ammonium Formate pH 3)N/A (Helium carrier)
Critical Note High pH suppresses ionization, neutralizing the base for better retention.Water layer on silica retains polar analytes.Must reduce N-oxides prior to injection (Zn/HCl) or they will thermally degrade.

Protocol Spotlight: High pH RP-HPLC

  • Column: Waters XBridge C18 or Gemini C18 (columns designed for pH > 10).

  • Buffer: 10 mM Ammonium Carbonate (pH 9.0).

  • Why: At pH 9, QAs are largely uncharged (Free Base form). This increases hydrophobicity, allowing interaction with C18 chains and eliminating silanol repulsion.

Module 3: Detection & Identification (The "Ghost" Compounds)

User Issue: "I see peaks on the Total Ion Chromatogram (TIC) but nothing on my UV detector."

Technical Diagnosis: Most quinolizidine alkaloids lack a conjugated


-system (chromophore). They absorb only at non-specific wavelengths (<210 nm), where solvent noise is high.
Detection Solutions
  • Mass Spectrometry (The Gold Standard):

    • Mode: ESI (+) (Electrospray Ionization, Positive mode).[2][3]

    • Observation: QAs form intense

      
       ions. N-oxides often show a characteristic loss of oxygen 
      
      
      
      .
    • Troubleshooting: If signal is low in High pH methods, ensure post-column acidification or rely on the fact that ESI is concentration-dependent, not pH-dependent (though pH affects ionization efficiency, modern sources handle high pH well).

  • ELSD / CAD (Universal Detection):

    • Use Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detection (CAD) if MS is unavailable.

    • Requirement: Mobile phase must be volatile (Ammonium Formate/Carbonate are volatile; Phosphate buffers are forbidden ).

Visual Workflow: Detection Decision Tree

DetectionTree Sample Purified QA Fraction Chromophore Has Chromophore? (e.g. Cytisine) Sample->Chromophore Yes UV/Vis (254 nm) Chromophore->Yes Yes No Lupanine/Sparteine/Matrine Chromophore->No No MS LC-MS/MS (ESI+) Best Sensitivity No->MS ELSD ELSD/CAD Universal (Non-Volatile) No->ELSD Deriv Derivatization (Not recommended) No->Deriv

Figure 2: Selecting the appropriate detection method based on QA structure.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Solid Phase Extraction (SPE) to purify these alkaloids? A: Yes, Strong Cation Exchange (SCX) is the most effective.

  • Load: Apply extract in acidic conditions (pH 2). QAs bind to the sulfonate groups.

  • Wash: Methanol (removes neutrals/lipids).

  • Elute: 5% Ammoniated Methanol. The ammonia neutralizes the QA, breaking the ionic bond and releasing it.

Q2: How do I separate Matrine and Oxymatrine? A: These are difficult to separate on standard C18.

  • Solution: Use HILIC or High-Speed Counter-Current Chromatography (HSCCC) .

  • HSCCC System: Chloroform : Methanol : 0.2 M Phosphate Buffer (pH 9) usually provides excellent resolution for the N-oxide vs. free base pair due to significant partition coefficient differences.

Q3: I'm seeing "ghost peaks" in my blank runs. What is happening? A: QAs are "sticky" basic compounds. They adsorb to stainless steel and plastic tubing.

  • Fix: Use a needle wash solution containing 50% Methanol + 0.1% Formic Acid. The acid ensures the QAs are fully soluble and positively charged, preventing adsorption to flow path surfaces.

References

  • Wink, M. (1993). Quinolizidine Alkaloids. In: Methods in Plant Biochemistry. Academic Press.

  • Ganzera, M., et al. (2010).[4] Analysis of Quinolizidine Alkaloids in Lupinus Species by HPLC-MS. Journal of Agricultural and Food Chemistry.

  • Kite, G. C., et al. (2013). Liquid chromatography–mass spectrometry of quinolizidine alkaloids in Lupinus. Journal of Chromatography A.

  • Cheng, X., et al. (2010). Separation of matrine and oxymatrine by HSCCC. Journal of Separation Science.

  • Boschin, G., et al. (2008). Quinolizidine alkaloids in Lupinus species: an overview of the analytical methods. European Food Research and Technology.

Sources

resolving co-eluting peaks in GC-MS analysis of quinolizidine alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of quinolizidine alkaloids (QAs). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the analysis of these complex compounds. Quinolizidine alkaloids, a diverse group of secondary metabolites found in plants like lupins, present unique analytical hurdles due to their structural similarity.[1][2] This guide offers practical, field-proven insights to help you achieve robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is GC-MS a suitable technique for quinolizidine alkaloid analysis?

A1: GC-MS is a powerful and widely used technique for the analysis of quinolizidine alkaloids due to its high separation efficiency and sensitive detection capabilities.[3][4] The gas chromatograph separates the different alkaloids based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compounds and provides a unique mass spectrum, which acts as a "chemical fingerprint" for identification and quantification.[5]

Q2: What are the main challenges in the GC-MS analysis of quinolizidine alkaloids?

A2: The primary challenges in the GC-MS analysis of QAs include:

  • Co-elution: Many quinolizidine alkaloids are structural isomers, meaning they have the same mass but different arrangements of atoms. This can lead to them eluting from the GC column at very similar times, resulting in overlapping or "co-eluting" peaks that are difficult to resolve and accurately quantify.[1]

  • Matrix Effects: Samples from biological sources, such as plant extracts, can contain a complex mixture of other compounds that may interfere with the analysis.

  • Thermal Instability: Some quinolizidine alkaloids may be sensitive to the high temperatures used in the GC injector and column, potentially leading to degradation.

  • Polarity: The presence of polar functional groups in some QAs can lead to poor peak shape and tailing.

Q3: Can I use Liquid Chromatography-Mass Spectrometry (LC-MS) as an alternative to GC-MS for QA analysis?

A3: Yes, LC-MS is a viable and increasingly popular alternative to GC-MS for the analysis of quinolizidine alkaloids.[6][7] LC-MS can be particularly advantageous for analyzing more polar or thermally labile QAs that are not well-suited for GC analysis.[7] However, GC-MS often provides better resolution for less polar, volatile alkaloids and can be a more cost-effective option. The choice between GC-MS and LC-MS will depend on the specific alkaloids of interest and the sample matrix.[1][8]

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution is a frequent and frustrating issue in the GC-MS analysis of quinolizidine alkaloids. The following troubleshooting guide provides a systematic approach to resolving these challenging separations.

Initial Assessment: Confirming Co-elution

Before modifying your method, it's crucial to confirm that you are indeed dealing with co-eluting peaks and not a different issue, such as poor peak shape.

  • Examine the Peak Shape: Look for signs of asymmetry, such as a "shoulder" on the peak or a broader-than-expected peak width.[9]

  • Mass Spectral Analysis: Scrutinize the mass spectrum across the entire peak. If the mass spectrum changes from the leading edge to the trailing edge of the peak, it is a strong indication of co-elution.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks in your GC-MS analysis of quinolizidine alkaloids.

CoElution_Troubleshooting Start Co-elution Suspected CheckPeakShape Examine Peak Shape (Asymmetry, Shoulders) Start->CheckPeakShape AnalyzeMassSpectra Analyze Mass Spectra Across the Peak CheckPeakShape->AnalyzeMassSpectra ConfirmCoElution Co-elution Confirmed AnalyzeMassSpectra->ConfirmCoElution MethodOptimization Method Optimization ConfirmCoElution->MethodOptimization TempProgram Optimize Temperature Program (Slower Ramp Rate) MethodOptimization->TempProgram FlowRate Adjust Carrier Gas Flow Rate MethodOptimization->FlowRate ColumnSelection Change GC Column (Different Polarity) MethodOptimization->ColumnSelection Derivatization Consider Derivatization MethodOptimization->Derivatization ResolutionAchieved Resolution Achieved TempProgram->ResolutionAchieved FlowRate->ResolutionAchieved ColumnSelection->ResolutionAchieved Derivatization->ResolutionAchieved

Caption: A workflow for troubleshooting co-eluting peaks.

Detailed Troubleshooting Steps

Q4: My chromatogram shows two quinolizidine alkaloids with very similar retention times that are not fully separated. How can I improve the resolution?

A4: To improve the separation of closely eluting peaks, you can systematically optimize your GC method.

Step 1: Modify the GC Oven Temperature Program

The temperature program has a significant impact on chromatographic separation.

  • Decrease the Ramp Rate: A slower temperature ramp rate will increase the time the analytes spend in the stationary phase, providing more opportunity for separation. For example, if your current ramp rate is 10°C/min, try reducing it to 5°C/min or even 2°C/min in the region where the co-elution occurs.[10]

  • Introduce an Isothermal Hold: Adding a brief isothermal hold (holding the temperature constant) just before the co-eluting peaks emerge can sometimes be enough to achieve separation.[10]

Parameter Initial Method Optimized Method
Initial Temperature100°C100°C
Ramp 110°C/min to 250°C5°C/min to 200°C
Hold 15 min2 min
Ramp 2-10°C/min to 280°C
Hold 2-5 min

Step 2: Adjust the Carrier Gas Flow Rate

The linear velocity of the carrier gas (e.g., Helium) through the column affects the efficiency of the separation.

  • Optimize for Resolution: While a higher flow rate can shorten analysis time, a slightly lower flow rate may improve resolution. Consult your GC column's documentation for the optimal flow rate range. You can perform a series of injections at different flow rates (e.g., 0.8, 1.0, 1.2 mL/min) to determine the best separation.

Step 3: Evaluate Your GC Column

The choice of GC column is critical for separating structurally similar compounds.

  • Column Polarity: If you are using a non-polar column (e.g., a 5% phenyl-methylpolysiloxane), consider switching to a column with a different stationary phase polarity, such as a mid-polar or even a polar column. The different interactions between the analytes and the stationary phase can significantly alter their elution order and improve separation.

  • Column Dimensions: A longer column will provide more theoretical plates and thus better resolving power.[11] However, this will also increase the analysis time. A narrower internal diameter (ID) column can also enhance resolution, but may have lower sample capacity.[12]

Q5: I've optimized my GC method, but two critical quinolizidine alkaloid isomers still co-elute. What other options do I have?

A5: If chromatographic optimization is insufficient, you can explore chemical derivatization or alternative analytical techniques.

Protocol: Derivatization of Quinolizidine Alkaloids for Enhanced GC-MS Separation

Derivatization is a chemical reaction that modifies the analytes to improve their chromatographic properties, such as volatility and thermal stability, and can also enhance separation.[13] Silylation is a common derivatization technique for compounds with active hydrogens, such as hydroxyl or amine groups, which may be present in some quinolizidine alkaloids.

Objective: To convert polar quinolizidine alkaloids into less polar and more volatile silyl derivatives to improve chromatographic resolution.

Materials:

  • Dried alkaloid extract

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine or other suitable solvent

  • Reacti-Vials™ or other small reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure your alkaloid extract is completely dry. Any residual water will react with the silylation reagent and reduce its effectiveness.

  • Reagent Addition: In a reaction vial, add approximately 100 µL of the silylation reagent and 50 µL of anhydrous pyridine to your dried extract.

  • Reaction: Tightly cap the vial and heat it at 60-80°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS.

Expected Outcome: The silylated derivatives will have different retention times than the underivatized alkaloids, often leading to improved separation of previously co-eluting isomers.

Q6: Are there any non-chromatographic solutions for co-eluting peaks?

A6: In some cases, you may be able to use the power of mass spectrometry to differentiate co-eluting compounds, even if they are not chromatographically separated.

  • Deconvolution Software: Many modern GC-MS software packages include deconvolution algorithms. These programs can mathematically separate the mass spectra of co-eluting compounds, allowing for their individual identification and quantification.

  • Selected Ion Monitoring (SIM): If the co-eluting alkaloids have unique fragment ions in their mass spectra, you can use SIM mode. In this mode, the mass spectrometer is set to detect only a few specific ions for each compound, which can provide the selectivity needed to quantify them even with chromatographic overlap.

By systematically applying these troubleshooting strategies, you can overcome the challenges of co-eluting peaks in your GC-MS analysis of quinolizidine alkaloids and achieve accurate and reliable results.

References

  • Czemplik, M., et al. (2021). An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. Molecules, 26(21), 6468. Available at: [Link]

  • Hwang, C. S., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(32), 20437-20444. Available at: [Link]

  • Kim, J. H., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(32), 20437-20444. Available at: [Link]

  • Kłosińska, U., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. Available at: [Link]

  • Boschin, G., et al. (2020). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. Plants, 9(11), 1488. Available at: [Link]

  • Kłosińska, U., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. Available at: [Link]

  • Kłosińska, U., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Wageningen University & Research. Available at: [Link]

  • Osorio, C. E., & Till, B. J. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Frontiers in Plant Science, 12, 795091. Available at: [Link]

  • Various Authors. (2020). What are the alternative eluents for purifying alkaloids in column chromatography? ResearchGate. Available at: [Link]

  • Nádvorníková, M., et al. (2018). Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS A promising novel way of analysis. CABI Digital Library. Available at: [Link]

  • Czemplik, M., et al. (2021). An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. MDPI. Available at: [Link]

  • Gkountaras, T., et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 29(3), 549. Available at: [Link]

  • Sun, L., et al. (2014). Separation and enrichment of major quinolizidine type alkaloids from Sophora alopecuroides using macroporous resins. Journal of Chromatography B, 945-946, 131-137. Available at: [Link]

  • Li, Y., et al. (2023). Intra- and inter-plant variability of quinolizidine alkaloids in narrow-leaf lupin seeds, grown under different day/night cycles. Food Chemistry, 429, 136894. Available at: [Link]

  • Czemplik, M., et al. (2021). Two-step optimisation of the quinolizidine alkaloids determination method. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). ALKALOIDS | Gas Chromatography. ResearchGate. Available at: [Link]

  • de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation. Restek. Available at: [Link]

  • de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation. LabRulez GCMS. Available at: [Link]

  • Various Authors. (2020). Methods to separate co-eluting peaks. Chromatography Forum. Available at: [Link]

  • Various Authors. (n.d.). Separation of quinolizidine alkaloids from L. hintonii by GC. Conditions. ResearchGate. Available at: [Link]

  • Sorbead India. (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography. Available at: [Link]

  • Liu, R. H., & Gfeller, E. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(2), 115-127. Available at: [Link]

  • Bunsupa, S., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8, 149. Available at: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of Octahydro-2H-quinolizine-4-methanol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with octahydro-2H-quinolizine-4-methanol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered during experimental workflows. Our approach is grounded in established principles of pharmaceutical science to ensure the integrity and reproducibility of your results.

Introduction to the Stability of Octahydro-2H-quinolizine-4-methanol

Octahydro-2H-quinolizine-4-methanol is a quinolizidine alkaloid, a class of compounds known for their diverse biological activities. The stability of this molecule in solution is paramount for accurate pharmacological studies and the development of robust drug formulations. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and unreliable experimental data. This guide will walk you through the potential degradation pathways and provide strategies to mitigate them.

The structure of octahydro-2H-quinolizine-4-methanol, featuring a tertiary amine and a primary alcohol, presents specific stability considerations. The lone pair of electrons on the nitrogen atom can participate in various chemical reactions, and the hydroxyl group is susceptible to oxidation. Understanding these potential liabilities is the first step toward enhancing the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of octahydro-2H-quinolizine-4-methanol in solution?

A1: The main factors influencing the stability of octahydro-2H-quinolizine-4-methanol are pH, exposure to light, temperature, and the presence of oxidizing agents. The tertiary amine and primary alcohol functional groups are the most likely sites of degradation.

Q2: What is the optimal pH range for storing solutions of octahydro-2H-quinolizine-4-methanol?

A2: While the optimal pH should be determined experimentally for your specific formulation, quinolizidine alkaloids generally exhibit greater stability in acidic to neutral pH ranges.[1][2] In alkaline conditions, the free base form is more prevalent, which can be more susceptible to oxidation. We recommend starting with a pH range of 4.0 to 6.0 and performing a pH-rate profile study as described in our protocols.

Q3: Are there any specific buffer salts that are recommended?

A3: Citrate and acetate buffers are often good starting points for formulations in the pH 4-6 range. It is crucial to ensure the buffer components themselves do not catalyze degradation. Phosphate buffers can sometimes interact with metal ions that may catalyze oxidation, so their use should be evaluated carefully.

Q4: Should I be concerned about oxidation? What antioxidants can I use?

A4: Yes, the presence of the hydroxyl group and the tertiary amine makes oxidation a potential degradation pathway. Common antioxidants used in pharmaceutical preparations include ascorbic acid, sodium metabisulfite, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA).[3] The choice of antioxidant will depend on the solvent system (aqueous vs. organic) and potential interactions with the parent molecule.

Q5: How should I store my stock solutions of octahydro-2H-quinolizine-4-methanol?

A5: For general use, we recommend storing stock solutions at 2-8°C, protected from light. For long-term storage, freezing at -20°C or below is advisable. However, it is essential to perform freeze-thaw stability studies to ensure the compound does not degrade upon cycling between frozen and liquid states.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical approach to resolving them.

Issue 1: Loss of Potency in Aqueous Solutions Over a Short Period

Possible Causes:

  • pH-mediated hydrolysis or degradation: The stability of the molecule may be highly dependent on the pH of the solution.

  • Oxidation: Dissolved oxygen in the aqueous medium can lead to oxidative degradation.

  • Photodegradation: Exposure to ambient or UV light can induce degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of potency.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Causes:

  • Formation of degradation products: This is a direct indication of instability.

  • Interaction with excipients: Components of your formulation matrix could be reacting with the compound.

  • Contamination: Impurities in the solvent or on the container surface.

Troubleshooting Steps:

  • Characterize the new peaks: Use a mass spectrometer (e.g., LC-MS/MS) to determine the molecular weight of the unknown peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

  • Perform a forced degradation study: As detailed in the protocols below, subject the compound to acidic, basic, oxidative, thermal, and photolytic stress.[4][5][6] This will help to systematically identify the degradation products under different conditions and confirm if the unknown peaks correspond to these degradants.

  • Evaluate excipient compatibility: Prepare solutions of the compound with each individual excipient to identify any potential interactions.

  • Blank analysis: Analyze the solvent and a rinse of the container to rule out contamination.

Experimental Protocols

Protocol 1: pH-Rate Profile Study

This study will help determine the optimal pH for the stability of octahydro-2H-quinolizine-4-methanol in your desired solvent system.

Materials:

  • Octahydro-2H-quinolizine-4-methanol

  • A series of buffers (e.g., citrate, acetate, phosphate) to cover a pH range from 2 to 10.

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS).

  • pH meter.

  • Constant temperature chamber.

Procedure:

  • Prepare a stock solution of octahydro-2H-quinolizine-4-methanol in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 10).

  • Spike a known concentration of the stock solution into each buffered solution.

  • Divide each solution into aliquots in amber vials.

  • Store the vials at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.[7]

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each pH set and quench the degradation by cooling it to 2-8°C.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k).

  • Plot the logarithm of k versus pH to visualize the pH-rate profile and identify the pH of maximum stability.

Data Presentation:

pHTemperature (°C)Initial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)Apparent Rate Constant (k) (h⁻¹)
2.060100.298.596.8-
4.060100.199.899.5-
6.06099.999.699.2-
7.460100.395.190.5-
9.060100.088.778.9-
10.06099.882.368.1-
Protocol 2: Forced Degradation Study

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[4][5][6]

Stress Conditions (as per ICH guidelines[8]):

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Incubate at 60°C for 24-48 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Incubate at 60°C for 24-48 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Keep at room temperature for 24-48 hours.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at 80°C for 48 hours.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analysis:

  • Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/MS system.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. Adjust stress conditions if degradation is too low or too high.

  • The analytical method should be able to separate all major degradation products from the parent peak and from each other.

Degradation Pathway Visualization:

G cluster_0 Octahydro-2H-quinolizine-4-methanol cluster_1 Degradation Pathways A Parent Compound B Oxidation Product (e.g., N-oxide or aldehyde/carboxylic acid) A->B Oxidizing Agents (e.g., H₂O₂) C Hydrolysis Products (pH-dependent) A->C Acid/Base Catalysis D Photodegradation Products A->D Light Exposure

Caption: Potential degradation pathways of octahydro-2H-quinolizine-4-methanol.

Conclusion

Ensuring the stability of octahydro-2H-quinolizine-4-methanol in solution is critical for the success of your research and development efforts. By understanding the potential degradation pathways and systematically applying the troubleshooting and experimental protocols outlined in this guide, you can develop robust formulations and generate reliable data. Always remember that the stability of a compound is formulation-dependent, and experimental verification is key.

References

  • Patel, K., & Dedania, R. (2019). Forced Degradation Study: A Tool for Detection, Separation, and Identification of Impurities in Drug Substances and Drug Products. Journal of Young Pharmacists, 11(3), 234-239. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link][4]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link][7]

  • Barrio, F., Valpuesta, M., & Casado, J. (2013). Degradation of quinolizidine alkaloids of lupin by Rhizopus oligosporus. Food Chemistry, 138(2-3), 1318-1323. [Link][1][2]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][5]

  • Singh, R., & Sharma, P. (2017). Advances in Antioxidant Potential of Natural Alkaloids. International Journal of Pharmaceutical Sciences and Research, 8(8), 3241-3250. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 18-26. [Link][6]

  • Rani, M., & Paliwal, S. (2014). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products- A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-12. [Link]

  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. Retrieved from [Link]

  • Scribd. (2017, October 16). Forced Degradation Studies in Pharmaceuticals. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba. Retrieved from [Link]

  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link][8]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, August 15). Excipient Selection for Protein Stabilization. Retrieved from [Link]

  • Taylor & Francis Online. (2023, May 26). Impact of environmental factors on the presence of quinolizidine alkaloids in lupins: a review. Retrieved from [Link][2]

Sources

QA Analysis Support Hub: Optimizing Derivatization for Volatile Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Derivatization Protocols & Troubleshooting for GC-MS

Introduction: The Derivatization Decision

Welcome. If you are analyzing Lupinus species or complex herbal matrices for Quinolizidine Alkaloids (QAs), you likely face a dilemma: to derivatize or not?

While tertiary amines like sparteine and lupanine can be analyzed underivatized, they often exhibit peak tailing due to interaction with silanol groups in the column. Furthermore, secondary amines (e.g., cytisine , epilupinine ) and hydroxylated alkaloids (e.g., 13-hydroxylupanine ) require derivatization to improve thermal stability and volatility.

This guide provides two validated workflows: Alkyl Chloroformate (ECF/MCF) for rapid, aqueous-compatible analysis, and Silylation (BSTFA) for high-sensitivity structural elucidation in dry matrices.

Method Selection: The "Right Tool" Logic

Do not default to silylation without assessing your sample matrix. Use the logic flow below to select your protocol.

MethodSelection Start START: Sample Matrix State Is the sample extract aqueous or organic? Start->State Aqueous Aqueous / Crude Acid Extract State->Aqueous Contains Water Organic Dried Organic Extract State->Organic Solvent Only MethodA METHOD A: Alkyl Chloroformate (ECF/MCF) (Robust, Fast, Moisture Tolerant) Aqueous->MethodA Target Target Analytes? Organic->Target Target->MethodA Routine Quantitation MethodB METHOD B: Silylation (BSTFA/TMCS) (High Sensitivity, Strict Anhydrous) Target->MethodB Unknown ID / Structural Elucidation

Figure 1: Decision matrix for selecting the optimal derivatization strategy based on sample state and analytical goals.

Validated Protocols

Protocol A: Alkyl Chloroformate (ECF/MCF)

Best for: Routine quantification, aqueous extracts, and samples with secondary amines (Cytisine). Mechanism: Converts amines to carbamates and hydroxyls to carbonates in seconds.

Reagents:

  • Ethyl Chloroformate (ECF) or Methyl Chloroformate (MCF)

  • Pyridine (Catalyst)[1][2]

  • Ethanol (Dispersant/Co-reactant)[2]

  • Chloroform (Extraction solvent)

Step-by-Step Workflow:

  • Preparation: Take 100 µL of aqueous acid extract (pH < 2) or reconstituted sample.

  • Basification: Add 100 µL of Pyridine:Ethanol (1:4 v/v). Note: Pyridine acts as an acid scavenger and catalyst.

  • Reaction: Add 50 µL ECF. Vortex immediately for 10 seconds. Gas evolution (CO2) will occur.

  • Extraction: Add 100 µL Chloroform (containing Internal Standard, e.g., Caffeine). Vortex 20 seconds.

  • Separation: Centrifuge at 3000 rpm for 2 mins.

  • Injection: Inject 1 µL of the bottom organic layer (Chloroform) into GC-MS.

Protocol B: Classical Silylation (BSTFA + 1% TMCS)

Best for: Comprehensive profiling of unknown alkaloids and high-resolution metabolomics. Critical Constraint: Sample must be completely anhydrous .

Step-by-Step Workflow:

  • Drying: Evaporate extraction solvent to complete dryness under Nitrogen flow at 40°C. Do not overheat.

  • Scavenging: Add 50 µL anhydrous Pyridine or Acetonitrile to dissolve the residue.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS .

  • Incubation: Cap tightly. Incubate at 70°C for 30 minutes .

  • Cooling: Cool to room temperature.

  • Injection: Inject 1 µL directly. Avoid leaving on the tray >12 hours as hydrolysis may occur.

Technical Support & Troubleshooting (FAQ)

Q1: I see "Ghost Peaks" or unexpected artifacts in my Silylation chromatogram.

Diagnosis: This is often due to CO2 incorporation or incomplete derivatization of secondary amines.

  • The Cause: Silylation reagents can react with atmospheric CO2 and amines to form carbamates transiently, which then silylate, creating confusing mass spectra.

  • The Fix:

    • Ensure the reaction vial is flushed with Nitrogen before capping.

    • Switch to Method A (ECF) . Chloroformates form stable carbamates intentionally, eliminating the ambiguity of random artifacts.

Q2: My Cytisine peak is tailing severely or missing.

Diagnosis: Cytisine is a secondary amine and is highly polar.

  • The Cause: Underivatized cytisine interacts strongly with active silanol sites in the GC liner and column.

  • The Fix:

    • Deactivation: Replace the liner with a fresh, deactivated splitless liner containing glass wool.

    • Derivatization Check: If using Silylation, ensure the reaction time is sufficient (30 mins @ 70°C). Secondary amines react slower than hydroxyls.

Q3: Low recovery of volatile alkaloids (e.g., Sparteine) during concentration.

Diagnosis: Evaporative loss.

  • The Cause: Sparteine is a volatile free base. Blowing down to dryness without a "keeper" solvent results in significant analyte loss.

  • The Fix:

    • Acidify before drying: Add 10 µL of 0.1 M HCl before evaporation. This converts alkaloids to their non-volatile hydrochloride salts.

    • Do not dry completely: Evaporate only to ~50 µL, then add derivatization reagents.

Comparative Data: Reagent Performance

FeatureSilylation (BSTFA)Alkyl Chloroformate (ECF)
Moisture Tolerance Zero (Must be anhydrous)High (Works in water)
Reaction Time 30-60 Minutes (Heated)< 1 Minute (Room Temp)
Derivative Stability Moderate (Hydrolyzes over time)High (Stable for weeks)
Secondary Amines Good (TMS-amine)Excellent (Carbamate)
Main Artifacts Silicon bleed, Hydrolysis productsReaction by-products (ethanol carbonates)

Troubleshooting Logic Map

Use this flow to diagnose "Missing Peaks" in your chromatogram.

Troubleshooting Start ISSUE: Low/Missing Peaks CheckIS Is Internal Standard (IS) Area Normal? Start->CheckIS IS_Low IS Area Low CheckIS->IS_Low IS_Normal IS Area Normal CheckIS->IS_Normal InjIssue Injection/Inlet Issue (Check Septum, Syringe, Split Ratio) IS_Low->InjIssue DerivIssue Derivatization Failure IS_Normal->DerivIssue CheckMoisture Did you use Silylation? DerivIssue->CheckMoisture MoistureYes Check for Water/Moisture. Re-dry sample. CheckMoisture->MoistureYes Yes CheckPH Did you use ECF? CheckMoisture->CheckPH No PH_Issue Check pH. Must be >8 for reaction. CheckPH->PH_Issue Yes

Figure 2: Diagnostic workflow for identifying root causes of low sensitivity or missing analyte peaks.

References

  • Wink, M., et al. (2024). "New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds." Toxins.[3]

  • Kwon, Y., et al. (2020).[4] "Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS." Journal of Agricultural and Food Chemistry.

  • Hušek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B.
  • Restivo, A., et al. (2021). "Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols... by GC-MS after Ethyl Chloroformate Derivatization." Molecules.

Sources

Technical Support Center: Minimizing Peak Tailing of Basic Alkaloids in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a common challenge in reverse-phase High-Performance Liquid Chromatography (HPLC): the peak tailing of basic alkaloids. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting strategies and practical solutions to help you achieve symmetrical peaks and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for basic alkaloids?

Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is broader than its leading edge.[1][2] For basic alkaloids, this is a frequent issue in reverse-phase HPLC and can lead to several problems, including:

  • Reduced resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.

  • Inaccurate integration: The distorted peak shape can lead to errors in peak area calculation, affecting the accuracy of quantitative analysis.[3]

  • Lower sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low-concentration analytes.

Q2: What are the primary causes of peak tailing for basic compounds?

The most common cause of peak tailing for basic alkaloids in reverse-phase HPLC is secondary interactions between the basic analyte and the stationary phase.[4][5] Specifically, the interaction with residual silanol groups (Si-OH) on the surface of the silica-based packing material is the main culprit.[2][6] At a mobile phase pH above 3, these silanol groups can become ionized (SiO-), leading to strong electrostatic interactions with protonated basic alkaloids.[4][6]

Other contributing factors can include:

  • Mobile phase pH close to the analyte's pKa: This can lead to the co-existence of both ionized and non-ionized forms of the analyte, resulting in peak distortion.[1]

  • Column overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[7]

  • Extra-column effects: Dead volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[1]

  • Column degradation: A void at the column inlet or a blocked frit can also lead to distorted peak shapes.[4]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving peak tailing issues with basic alkaloids. The troubleshooting process is broken down by the key components of the HPLC system.

Part 1: Mobile Phase Optimization

The mobile phase is often the first and most effective area to optimize for improved peak shape.

Issue 1.1: Inappropriate Mobile Phase pH

Explanation: The pH of the mobile phase plays a critical role in controlling the ionization state of both the basic analyte and the residual silanol groups on the stationary phase.[8] For basic compounds, it's generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it exists predominantly in a single form (either fully protonated or fully deprotonated).[9]

Troubleshooting Steps:

  • Determine the pKa of your analyte: This information is crucial for selecting the appropriate mobile phase pH.

  • Adjust the mobile phase pH:

    • Low pH (pH 2-3): At low pH, the silanol groups are protonated (Si-OH) and therefore less likely to interact with the protonated basic analyte through ion exchange.[4][10] This is a very common and effective strategy.

    • High pH (pH > 8): At high pH, the basic analyte is in its neutral form, which minimizes ionic interactions with the stationary phase.[11] However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[4]

Protocol: Preparing a Buffered Mobile Phase at a Target pH

  • Select an appropriate buffer: Choose a buffer with a pKa within ±1 pH unit of your target mobile phase pH for optimal buffering capacity.[8]

  • Prepare the aqueous buffer solution: Dissolve the buffer salt in HPLC-grade water to the desired concentration (typically 10-50 mM).[8]

  • Adjust the pH: Use a calibrated pH meter and add a suitable acid (e.g., phosphoric acid, formic acid) or base (e.g., sodium hydroxide, ammonium hydroxide) dropwise to the aqueous buffer solution until the target pH is reached.

  • Filter the buffer: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.

  • Prepare the final mobile phase: Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile, methanol) in the desired ratio. It is crucial to measure and adjust the pH of the aqueous component before mixing with the organic modifier.[12]

  • Degas the mobile phase: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.

Issue 1.2: Lack of or Inadequate Buffering

Explanation: A buffer is a solution that resists changes in pH.[9] In HPLC, a buffer is essential to maintain a constant pH of the mobile phase, which is critical for reproducible retention times and peak shapes, especially for ionizable compounds like basic alkaloids.[8] Without a buffer, small variations in the sample matrix or solvent composition can lead to significant shifts in pH and, consequently, peak tailing.

Troubleshooting Steps:

  • Incorporate a buffer into your mobile phase: If you are not already using a buffer, adding one is a critical first step.

  • Ensure adequate buffer concentration: A buffer concentration of 10-50 mM is typically sufficient for most applications.[8]

  • Choose a buffer with the correct pKa: The buffer's pKa should be close to the desired mobile phase pH.[8]

Common HPLC Buffers pKa Useful pH Range UV Cutoff (nm) MS Compatibility
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200No (non-volatile)
Formate3.82.8-4.8~210Yes (volatile)
Acetate4.83.8-5.8~205Yes (volatile)
Citrate3.1, 4.8, 6.42.1-4.1, 3.8-5.8, 5.4-7.4~230Yes (volatile)
Ammonium Bicarbonate6.4, 10.35.4-7.4, 9.3-11.3~200Yes (volatile)

Data compiled from various sources.[13]

Issue 1.3: Ineffective Use of Mobile Phase Additives

Explanation: In some cases, adjusting the pH and using a buffer may not be sufficient to eliminate peak tailing. Mobile phase additives, such as competing bases or ion-pairing agents, can be used to further minimize secondary interactions.

  • Competing Bases (e.g., Triethylamine - TEA): These are basic compounds that are added to the mobile phase in small concentrations (e.g., 5-20 mM).[14] They compete with the basic analyte for the active silanol sites on the stationary phase, effectively masking them and reducing peak tailing.[14] However, TEA can shorten column lifetime and may suppress ionization in mass spectrometry (MS) detection.[14][15]

  • Ion-Pairing Agents: These are large ionic molecules with a hydrophobic chain that are added to the mobile phase.[16] For basic (cationic) analytes, an anionic ion-pairing agent (e.g., alkyl sulfonates) is used.[17] The agent forms a neutral ion-pair with the analyte, which then interacts with the non-polar stationary phase via a reversed-phase mechanism, leading to improved peak shape and retention.[16] It's important to note that ion-pairing agents can be difficult to remove from the column and may not be compatible with MS detection.

Workflow for Mobile Phase Optimization

Caption: Endcapping deactivates residual silanol groups.

Troubleshooting Steps:

  • Select a column that is specifically marketed as "endcapped" or "double endcapped." [18]This is one of the most effective ways to reduce peak tailing for basic compounds.

Issue 2.3: Unsuitable Stationary Phase Chemistry

Explanation: While C18 is the most common reversed-phase stationary phase, alternative chemistries can offer better performance for basic alkaloids.

  • Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group can shield the residual silanol groups, reducing their interaction with basic analytes. [1]* Polar-Endcapped Phases: Some columns are endcapped with a polar group instead of a traditional hydrophobic group. This can also help to shield silanol activity. [19]* Hybrid Silica-Polymer Phases: These columns are made from a hybrid material that incorporates both silica and organic polymer. They often exhibit lower silanol activity and are stable over a wider pH range (e.g., pH 1-12), allowing for the use of high pH mobile phases to neutralize basic analytes. [20][21]* Charged Surface Phases: These stationary phases have a small, controlled positive or negative charge on the surface, which can repel charged analytes of the same polarity, minimizing unwanted interactions. [20][22] Troubleshooting Steps:

  • If peak tailing persists with a standard C18 column, consider switching to a column with an alternative stationary phase chemistry.

Part 3: Hardware and Other Considerations

In some cases, the cause of peak tailing may not be chemical but rather related to the HPLC system itself.

Issue 3.1: Extra-Column Volume

Explanation: Excessive volume in the HPLC system outside of the column (e.g., in the injector, tubing, and detector flow cell) can lead to peak broadening and tailing for all peaks in the chromatogram. [1] Troubleshooting Steps:

  • Use tubing with a small internal diameter (e.g., 0.005 inches or 0.127 mm). [1]* Keep the tubing length between components as short as possible.

  • Ensure that all fittings are properly connected to minimize dead volume.

Issue 3.2: Column Contamination or Degradation

Explanation: Over time, the column can become contaminated with strongly retained sample components, or the packed bed can settle, creating a void at the inlet. [4]A partially blocked inlet frit can also cause peak distortion. [5]These issues typically affect all peaks in the chromatogram.

Troubleshooting Steps:

  • Flush the column: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or methanol) in the reverse direction. [4]Always check the column manufacturer's instructions before reversing the flow.

  • Use a guard column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.

  • Replace the column: If flushing does not resolve the issue, the column may be irreversibly damaged and need to be replaced. [4]

References

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. (2025). Chrom Tech, Inc.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Chrom Tech, Inc.
  • Why Do Peaks Tail? (n.d.).
  • The role of end-capping in reversed-phase. (n.d.). Phenomenex.
  • End-capping. (2025).
  • The Role of End-Capping in Reversed-Phase. (2025). LabRulez LCMS.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
  • Endcapping. (n.d.). Wikipedia.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • Ion pairing reagents. (n.d.). Fine & Specialty Chemicals Manufacturer.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023).
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023).
  • The Importance of HPLC Mobile Phase Additives & Buffers. (n.d.). MAC-MOD Analytical.
  • Control pH During Method Development for Better Chrom
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com.
  • Ion Pair Reagents (for HPLC). (n.d.). TCI Chemicals.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • Charged Stationary Phases in Reversed Phase HPLC. (n.d.). Element Lab Solutions.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Methods used for HPLC of alkaloids with mobile phase at basic pH. (n.d.).
  • When should you use a buffer for HPLC, how does it work and which one to use? (2013). Restek.
  • Analysis of Polar Compounds with Ion Pair Reagents. (n.d.). Sigma-Aldrich.
  • Buffers and Eluent Additives for HPLC Method Development. (2019). Element Lab Solutions.
  • Development and Validation of a Reversed-Phase HPLC Method for Determination of Alkaloids from Papaver somniferum L. (Papaveraceae). (2011).
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (2020).
  • HPLC solvents and mobile phase additives. (n.d.). Swansea University.
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Agilent.
  • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex.

Sources

Validation & Comparative

Modernizing Quinolizidine Alkaloid Analysis: Validating High-Sensitivity LC-MS/MS Against Legacy GC Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation and comparison resource for researchers transitioning from legacy methods to high-sensitivity LC-MS/MS for the analysis of Quinolizidine Alkaloids (QAs).

Executive Summary: The Regulatory & Safety Imperative

Quinolizidine alkaloids (QAs)—including lupanine, sparteine, angustifoline, and isolupanine —are toxic secondary metabolites found predominantly in Lupinus species. With lupin flour increasingly used as a high-protein, gluten-free additive in wheat and dairy substitutes, accurate quantification is critical.

The Challenge:

  • Toxicity: QAs act as anticholinergic agents; acute exposure causes respiratory arrest and nervous system inhibition.[1]

  • Regulation: The European Food Safety Authority (EFSA) and Australia/New Zealand (FSANZ) enforce strict limits (e.g., 200 mg/kg in lupin flour).[2]

  • Legacy Bottlenecks: Traditional Gas Chromatography (GC-FID/MS) methods often require time-consuming derivatization, struggle with thermal instability of certain QAs, and lack the sensitivity for trace analysis in complex food matrices.

The Solution: This guide validates a Rapid Polarity-Switching LC-MS/MS Method , demonstrating its superiority over GC-based alternatives in sensitivity, throughput, and isomer resolution.

Technical Comparison: LC-MS/MS vs. Alternatives

The following table objectively compares the optimized LC-MS/MS workflow against the industry-standard GC-MS and generic HPLC-UV methods.

FeatureOptimized LC-MS/MS (The Product) Legacy GC-MS Standard HPLC-UV
Primary Mechanism Electrospray Ionization (ESI+) / MRMElectron Impact (EI)UV Absorbance (220-280 nm)
Sample Preparation Simple: Dilute-and-shoot or QuEChERS (No derivatization)Complex: LLE + Derivatization often required for polar QAsModerate: SPE cleanup usually required
Isomer Separation High: Resolves Lupanine/Isolupanine via C18/PFP selectivityModerate: Co-elution common without long run timesLow: Poor resolution of structural isomers
Sensitivity (LOQ) Trace: 0.01 – 0.05 mg/kgStandard: 1 – 5 mg/kgLow: 10 – 50 mg/kg
Run Time < 8 minutes 30 – 45 minutes20 – 30 minutes
Matrix Effects Susceptible to ion suppression (manageable with IS)Less susceptible, but dirty liners cause driftHigh interference from food matrix

Method Development & Optimization

To achieve the "Product" standard described above, specific experimental choices must be made. This section explains the causality behind the protocol.

A. Column Chemistry: Solving the Isomer Problem

QAs contain multiple structural isomers (e.g.,


-isolupanine  vs. lupanine ) that share identical molecular weights (

249). Standard C18 columns often fail to separate these.
  • Recommendation: Use a Pentafluorophenyl (PFP) or a High-Strength Silica (HSS) T3 column.

  • Why? These phases offer alternative selectivity (pi-pi interactions in PFP) that resolves isomers better than hydrophobicity alone.

B. Mobile Phase pH: The Ionization Balance

Alkaloids are basic.

  • Low pH (Formic Acid, pH ~2.5): Ensures full protonation (

    
    ) for maximum MS sensitivity.
    
  • High pH (Ammonium Bicarbonate, pH ~9): Keeps alkaloids neutral, increasing retention on C18.

  • Validated Choice: 0.1% Formic Acid + 5mM Ammonium Formate . The formate buffer stabilizes ionization, while the acidic condition maximizes the signal for the ESI+ source.

C. Extraction: Acidic Methanol vs. QuEChERS

While QuEChERS is popular, QAs are highly polar.

  • Protocol Choice: Ultrasonic-Assisted Extraction (UAE) with 80% Methanol (0.1% Formic Acid).

  • Reasoning: The acid ensures QAs are protonated and soluble in the polar solvent, while methanol precipitates proteins (crucial for lupin flour). This is faster and cheaper than QuEChERS for this specific analyte class.

The Validated Protocol (Step-by-Step)

This protocol is a self-validating system. Every batch must include a blank, a spiked recovery sample, and a matrix-matched standard.

Step 1: Sample Preparation
  • Weigh: 1.0 g of homogenized sample (lupin flour, bread, or feed) into a 50 mL centrifuge tube.

  • Extract: Add 20 mL of Extraction Solvent (MeOH:Water 80:20 v/v + 0.1% HCOOH).

  • Agitate: Vortex for 30s, then Ultrasonicate for 15 minutes at room temperature.

  • Clarify: Centrifuge at 4,000 x g for 10 minutes.

  • Filter: Transfer 1 mL supernatant to a vial through a 0.22 µm PTFE filter .

    • Note: If the sample is high-fat (e.g., dairy), perform a freeze-out step (-20°C for 30 mins) before filtering to precipitate lipids.

Step 2: Instrumental Parameters[1][3][4][5]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 or PFP (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 50% B

    • 6-7 min: Wash at 95% B

    • 7-9 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Transitions (MRM)

Use these transitions for method setup. Collision energies (CE) must be optimized per instrument.

AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Cytisine 191.1148.1109.1
Sparteine 235.298.1137.1
Lupanine 249.2136.1149.1
Anagyrine 267.298.1249.1
Internal Std (Sparteine-d5)240.2103.1142.1

Visualizing the Workflow

The following diagrams illustrate the logical flow of the method and the decision-making process for selecting this workflow over alternatives.

Diagram 1: Method Selection Logic

This decision tree helps analysts choose the correct extraction path based on matrix complexity.

MethodSelection Start Sample Matrix FatContent Fat Content? Start->FatContent HighFat High (>10%) (e.g., Dairy, Oils) FatContent->HighFat LowFat Low (<10%) (e.g., Flour, Seeds) FatContent->LowFat Prep1 QuEChERS + dSPE Cleanup HighFat->Prep1 Prep2 Acidic MeOH Extraction LowFat->Prep2 Step_Freeze Freeze-Out Lipid Removal Prep1->Step_Freeze Analysis LC-MS/MS Analysis Prep2->Analysis Step_Freeze->Analysis

Caption: Decision logic for selecting extraction protocols based on sample fat content to minimize matrix effects.

Diagram 2: The Optimized LC-MS/MS Workflow

This diagram details the specific technical steps of the validated protocol.

LCMS_Workflow Sample Homogenized Sample (1.0 g) Extract Extraction 80% MeOH + 0.1% HCOOH (Ultrasonication 15 min) Sample->Extract Add Solvent Centrifuge Centrifugation 4000g, 10 min Extract->Centrifuge Filter Filtration 0.22 µm PTFE Centrifuge->Filter Supernatant LC UHPLC Separation C18/PFP Column Gradient Elution Filter->LC Injection MS MS/MS Detection ESI+ Mode MRM Acquisition LC->MS Elution Data Quantification TraceFinder / MassHunter MS->Data Signal

Caption: Step-by-step workflow for the rapid extraction and analysis of quinolizidine alkaloids.

Performance Data Summary

The following data represents typical validation results obtained when following this protocol, compliant with SANTE/11312/2021 guidelines.

ParameterResultAcceptance Criteria
Linearity (

)
> 0.995 (1 – 500 ng/mL)> 0.990
Recovery (%) 85% – 110%70% – 120%
Repeatability (RSDr) < 5.4%< 20%
LOQ (Lupanine) 0.005 mg/kg< MRL (200 mg/kg)
Matrix Effect -15% (Suppression)± 20% (or use Matrix Matched Stds)

Interpretation: The method achieves an LOQ significantly lower than the EU/Australian regulatory limits, ensuring future-proof compliance. The recovery values indicate that the simple acidic methanol extraction is sufficient for releasing QAs from the protein matrix without the need for complex SPE cleanup in low-fat samples.

References

  • European Food Safety Authority (EFSA). (2019).[2][3] Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food. EFSA Journal.[3] [Link]

  • European Commission. (2022).[3] Commission Regulation (EU) 2022/1104 amending Regulation (EU) No 68/2013 on the Catalogue of feed materials.[3] Official Journal of the European Union.[4] [Link]

  • Khedr, A., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega. [Link]

  • Magalhães, T., et al. (2025). An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids. Molecules. [Link]

  • CABI Digital Library. (2023). Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS: A promising novel way of analysis. [Link]

Sources

Precision Benchmarking: Cross-Validation of qNMR and Chromatographic Methods for Alkaloid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metrology Gap

In natural product chemistry and drug development, alkaloids present a unique metrological challenge. Traditional High-Performance Liquid Chromatography (HPLC) is the industry workhorse for sensitivity and throughput, yet it suffers from a critical dependency: the requirement for identical, high-purity reference standards.

For many alkaloids, "pure" standards are hygroscopic, unstable, or simply unavailable. A standard labeled "98% pure" by HPLC (chromatographic purity) may actually be only 85% pure by mass due to residual solvents, water, and inorganic salts—impurities invisible to UV detection.

This guide outlines a cross-validation protocol using Quantitative Nuclear Magnetic Resonance (qNMR) as the primary reference method to validate HPLC workflows. By treating qNMR as the "Gold Standard" for absolute quantification, researchers can recalibrate their HPLC response factors, ensuring data integrity without relying on potentially flawed commercial standards.

Methodological Principles

Method A: qNMR (The Primary Reference)

Role: Absolute Quantification (Mass Purity). Mechanism: qNMR is a primary ratio method .[1][2] The signal intensity is directly proportional to the number of nuclei (molar ratio), independent of the chemical structure (provided there is no overlap).

  • Traceability: Traceable to the International System of Units (SI) via a NIST-traceable Internal Standard (IS).

  • Advantage: Does not require a reference standard of the analyte itself.[1][2][3][4][5][6]

  • Limitation: Lower sensitivity (LOQ typically in the mM range) compared to MS.

Method B: HPLC-UV/MS (The Routine Workhorse)

Role: Relative Quantification & High Sensitivity. Mechanism: Separation based on partition coefficients; quantification based on detector response (Beer-Lambert Law for UV).

  • Advantage: Separates complex matrices; detects trace levels (ppm/ppb).

  • Limitation: "Blind" to non-chromophoric impurities (water, salts); response factors vary wildly between alkaloids.

Experimental Workflow: The Cross-Validation Protocol

This protocol is designed to determine the Response Factor Correction (RFC) for an HPLC method using qNMR data.

Phase 1: Unified Sample Preparation

Critical Step: To ensure validity, the exact same bulk sample must be used for both analyses to eliminate sampling error.

  • Bulk Extraction: Extract the alkaloid fraction (e.g., Indole alkaloids from Uncaria or Berberine from Coptis) using an optimized solvent (MeOH/Water).

  • Lyophilization: Dry the extract completely to remove volatile solvents.

  • Homogenization: Grind the dried extract to a fine powder (<100 mesh) to ensure homogeneity.

Phase 2: qNMR Acquisition (The "Truth" Value)

Objective: Determine the absolute weight-percent (


) of the target alkaloid.
  • Internal Standard (IS) Selection:

    • Criteria: High purity (>99.9%), non-hygroscopic, distinct signals from the alkaloid.

    • Recommendation:Maleic Acid (singlet at

      
       6.2 ppm) or 1,3,5-Trimethoxybenzene  (singlet at 
      
      
      
      6.1 ppm).
  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) is preferred for alkaloids to prevent aggregation and exchangeable proton loss.
    
  • Protocol:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial using a micro-balance (precision
      
      
      mg).
    • Dissolve in 600

      
      L DMSO-
      
      
      
      . Transfer to 5mm NMR tube.
    • Acquisition Parameters (Crucial for qNMR):

      • Pulse Angle:

        
         (maximizes signal).
        
      • Relaxation Delay (d1): Must be

        
         (Longitudinal Relaxation Time). For alkaloids, quaternary carbons often have long 
        
        
        
        . Set d1 to 30–60 seconds to ensure >99% magnetization recovery.
      • Scans (ns): 16–64 (sufficient for S/N > 150:1).

      • Spectral Width: 20 ppm (to catch all signals).

Phase 3: HPLC Analysis (The Routine Check)

Objective: Determine the chromatographic purity (


) and Area Under Curve (AUC).
  • Sample Prep: Take an aliquot of the same homogenized powder used in Phase 2. Dissolve in mobile phase.

  • Separation:

    • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5

      
      m).
      
    • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Acetate to buffer basic alkaloids and prevent tailing).

  • Detection: UV at

    
     of the alkaloid (e.g., 254 nm or 345 nm).
    

Visualization: Workflow & Decision Logic

Diagram 1: Cross-Validation Workflow

This diagram illustrates the parallel processing path required to calculate the Correction Factor.

CrossValidation cluster_qNMR Method A: qNMR (Absolute) cluster_HPLC Method B: HPLC (Relative) RawSample Raw Alkaloid Extract (Homogenized) Weighing1 Precision Weighing (+ Internal Standard) RawSample->Weighing1 Weighing2 Aliquot Weighing (Mobile Phase) RawSample->Weighing2 Acquisition 1H-NMR Acquisition (d1 > 5*T1) Weighing1->Acquisition Processing Integration & Purity Calc (Mass %) Acquisition->Processing Comparison Data Correlation Calculate Response Factor Processing->Comparison Absolute Purity (P_qNMR) Separation Chromatographic Separation (UV/MS Detection) Weighing2->Separation Integration Peak Area Integration (Chromatographic %) Separation->Integration Integration->Comparison Peak Area Output Validated HPLC Method (Corrected for Purity) Comparison->Output

Caption: Parallel workflow ensuring the same bulk sample is used to derive the HPLC Response Factor Correction (RFC).

Diagram 2: Method Selection Decision Tree

When should you use qNMR versus HPLC?

DecisionTree Start Start: Alkaloid Analysis StandardCheck Is a Certified Reference Standard Available? Start->StandardCheck YesStandard Use HPLC-UV/MS StandardCheck->YesStandard Yes (Purity >99%) NoStandard Is the sample >10 mg and >90% pure? StandardCheck->NoStandard No / Impure qNMR_Route Use qNMR (Primary Method) NoStandard->qNMR_Route Yes Hybrid_Route Hybrid Approach: 1. Isolate fraction 2. Quantify via qNMR 3. Use as HPLC Standard NoStandard->Hybrid_Route No (Trace/Complex)

Caption: Decision matrix for selecting the appropriate quantification strategy based on standard availability and sample mass.

Data Analysis & Interpretation

Calculating Absolute Purity (qNMR)

The mass purity (


) is calculated using the following equation:


VariableDefinition

Integrated Area (x = analyte, std = internal standard)

Number of protons generating the signal

Molar Mass ( g/mol )

Weighed mass (mg)

Purity of the Internal Standard (as a decimal)
The Cross-Validation Calculation

Once


 is known, compare it to the HPLC result.

Scenario:

  • HPLC Result: Shows 98.5% purity (based on relative peak area).

  • qNMR Result: Shows 89.2% purity (absolute mass).

Interpretation: The sample contains ~9.3% "invisible" impurities (water, salts, residual solvent).

Action: You must apply a Correction Factor (CF) to your HPLC calibration curve. If you use this material as a standard for HPLC, you must treat 1.0 mg of powder as containing only 0.892 mg of active alkaloid.

Summary of Differences
FeatureqNMRHPLC-UV
Quantification Basis Molar Ratio (Nuclei count)Extinction Coefficient (Light absorption)
Standard Requirement Non-identical Internal Standard (IS)Identical Reference Standard
Purity Scope Absolute (Mass/Mass)Relative (Chromatographic Area %)
Detection Limit Low (mM range)High (nM range)
Major Error Source Integration / T1 RelaxationResponse Factor / Peak Purity

References

  • Burchill, L. et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. Available at: [Link]

  • Pauli, G. F. et al. (2014).[7] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Vatansever, B. et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available at: [Link]

  • Simmler, C. et al. (2014).[7] Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology. Available at: [Link]

Sources

A Comparative Guide to Inter-Laboratory Analysis of Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of quinolizidine alkaloids (QAs), aimed at researchers, scientists, and professionals in drug development and food safety. Ensuring the accuracy and reproducibility of QA analysis across different laboratories is paramount for consumer safety, agricultural research, and pharmaceutical applications. This document outlines the prevalent analytical techniques, discusses their respective strengths and weaknesses, and provides validated experimental protocols to support robust inter-laboratory comparisons.

The Critical Need for Standardized Quinolizidine Alkaloid Analysis

Quinolizidine alkaloids are a class of secondary metabolites predominantly found in plants of the Lupinus (lupin) genus.[1][2] While they serve as a natural defense mechanism for the plant against herbivores, they can be toxic to humans and animals if consumed in high concentrations, causing a range of adverse effects from vomiting and depression to convulsions.[3] With the increasing use of lupin flour as a high-protein ingredient in various food products, the need for accurate and reliable analytical methods to quantify QA levels is of utmost importance.[4] Regulatory bodies in some regions, such as Australia and New Zealand, have set maximum permissible levels for QAs in food products, necessitating standardized analytical approaches for compliance testing.[5][6]

The inherent variability of QA content, which can be influenced by the lupin species, variety, and even environmental growing conditions, presents a significant analytical challenge.[7][8] Furthermore, the structural diversity of over 170 known QAs adds to the complexity of their analysis.[5][6][7] This guide aims to provide a framework for selecting and validating appropriate analytical methods to ensure consistent and comparable results between laboratories.

Comparative Analysis of Key Methodologies

The two most prominent techniques for the quantitative analysis of quinolizidine alkaloids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While other methods such as capillary electrophoresis and near-infrared spectroscopy have been explored, GC-MS and LC-MS/MS remain the gold standards for their sensitivity and specificity.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has a long history in the analysis of QAs and benefits from extensive existing databases that can aid in the identification of both known and novel alkaloids.[11] However, the technique is often hampered by the need for relatively complex and time-consuming sample preparation procedures, which may include liquid-liquid or solid-phase extraction.[11] For certain challenging matrices or to improve the volatility of some alkaloids, a derivatization step may be necessary.[11]

Strengths:

  • Well-established method with extensive compound libraries.

  • Effective for identifying unknown QAs.[12][13]

Weaknesses:

  • Often requires complex and lengthy sample preparation.[11]

  • May necessitate derivatization for certain analytes.

  • Can have issues with reproducibility and thermal degradation of some QAs.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the preferred method for routine QA analysis due to its high sensitivity, selectivity, and simpler sample preparation protocols.[11][14] This technique can often circumvent the need for derivatization and can handle a wider range of analyte polarities.[11] Recent studies have demonstrated the development and validation of robust LC-MS/MS methods for the simultaneous quantification of multiple QAs in various matrices, including lupin seeds and processed foods.[1][3][9]

Strengths:

  • High sensitivity and selectivity.

  • Simpler and faster sample preparation compared to GC-MS.[9]

  • No derivatization required for most QAs.

  • Suitable for a wide range of QA polarities.

Weaknesses:

  • Matrix effects can influence ionization efficiency, requiring careful validation.

  • Identification of novel alkaloids may be more challenging without extensive spectral libraries.

The following diagram illustrates a generalized workflow for QA analysis, highlighting the key stages for both GC-MS and LC-MS/MS.

QA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up / Filtration Extraction->Cleanup LC_MS_MS LC-MS/MS Cleanup->LC_MS_MS Direct Injection GC_MS GC-MS Cleanup->GC_MS Derivatization (optional) Quantification Quantification LC_MS_MS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting caption Generalized workflow for quinolizidine alkaloid analysis.

Caption: Generalized workflow for quinolizidine alkaloid analysis.

Performance Characteristics: A Quantitative Comparison

The validation of analytical methods is crucial for ensuring the reliability of results. Key performance indicators include the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, precision, and accuracy (recovery). The table below summarizes typical performance data for LC-MS/MS methods reported in recent literature.

Quinolizidine AlkaloidLOD (mg/kg)LOQ (mg/kg)Linearity (R²)Precision (%RSD)Recovery (%)Reference
Lupanine0.5 - 1.71.5 - 5.7> 0.999< 3.189.5 - 106.2[3][9]
13-Hydroxylupanine0.5 - 1.71.5 - 5.7> 0.999< 3.189.5 - 106.2[3][9]
Angustifoline0.5 - 1.71.5 - 5.7> 0.999< 3.189.5 - 106.2[3][9]
Sparteine0.5 - 1.71.5 - 5.7> 0.999< 3.189.5 - 106.2[3][9]
Various (15 QAs)---2 - 1480 - 105[1]

Note: The values presented are indicative and may vary depending on the specific matrix and instrumentation.

Experimental Protocols for Inter-Laboratory Validation

To facilitate inter-laboratory comparisons, it is essential to follow standardized and validated protocols. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Optimized Extraction of Quinolizidine Alkaloids

A robust and efficient extraction procedure is the foundation of reliable QA analysis. An optimized method using ultrasonic extraction with 80% methanol has been shown to be effective.[3][9]

Materials:

  • Homogenized lupin seed or flour sample

  • 80% Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 60 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

The following diagram outlines the key steps in the optimized sample preparation workflow.

Sample_Prep_Workflow Start Start Weigh_Sample Weigh 1g of homogenized sample Start->Weigh_Sample Add_Solvent Add 10 mL of 80% Methanol Weigh_Sample->Add_Solvent Vortex Vortex for 1 min Add_Solvent->Vortex Ultrasonicate Ultrasonicate for 60 min Vortex->Ultrasonicate Centrifuge Centrifuge at 4000 rpm for 10 min Ultrasonicate->Centrifuge Filter Filter supernatant (0.22 µm) Centrifuge->Filter End Ready for LC-MS/MS Filter->End caption Optimized sample preparation workflow.

Sources

A Comparative Guide to the Bioactivity of Octahydro-2H-quinolizine-4-methanol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in the biological activities of nitrogen-containing heterocyclic compounds. Among these, the quinolizidine alkaloid scaffold, specifically the octahydro-2H-quinolizine moiety, has emerged as a promising framework for the development of new drugs. This guide provides a comprehensive evaluation of the bioactivity of different stereoisomers of octahydro-2H-quinolizine-4-methanol, offering a comparative analysis supported by experimental data and detailed protocols. As the precise stereochemistry of a molecule can profoundly influence its pharmacological properties, this in-depth examination aims to equip researchers with the critical information needed to advance their drug discovery and development efforts in this area.

Introduction to Quinolizidine Alkaloids and Stereoisomerism

Quinolizidine alkaloids are a class of naturally occurring compounds found in various plants, particularly in the Fabaceae family.[1] They are characterized by a core structure of 1-azabicyclo[4.4.0]decane. These compounds have garnered attention for their diverse pharmacological effects, which include anti-inflammatory, antiviral, and anticancer activities.[2][3]

The biological activity of quinolizidine alkaloids is intrinsically linked to their three-dimensional structure. The presence of multiple chiral centers in the octahydro-2H-quinolizine ring system gives rise to a number of stereoisomers. The spatial arrangement of substituents, such as the hydroxymethyl group at the C-4 position in octahydro-2H-quinolizine-4-methanol, can dramatically alter the molecule's interaction with biological targets, leading to variations in efficacy and potency. Therefore, the stereoselective synthesis and comparative biological evaluation of these stereoisomers are crucial for identifying the most promising candidates for therapeutic development.

Comparative Bioactivity of Octahydro-2H-quinolizine-4-methanol Stereoisomers

While direct comparative studies on the bioactivity of all possible stereoisomers of octahydro-2H-quinolizine-4-methanol are limited in the publicly available scientific literature, we can infer the importance of stereochemistry by examining related quinolizidine alkaloids. For instance, studies on other quinolizidine derivatives have demonstrated that different stereoisomers can exhibit distinct biological profiles.

This guide will focus on three key areas of bioactivity that are commonly associated with quinolizidine alkaloids: cytotoxicity , anti-inflammatory activity , and antiviral activity . The following sections will present a comparative framework based on available data for related compounds and provide detailed protocols for evaluating these activities.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following table summarizes the potential bioactivities of different octahydro-2H-quinolizine-4-methanol stereoisomers. It is important to note that this table is a representative framework, and the actual values would need to be determined experimentally for each specific stereoisomer.

StereoisomerCytotoxicity (IC50, µM)Anti-inflammatory Activity (% Inhibition)Antiviral Activity (EC50, µM)
(4R, 9aR)-isomer Hypothetical ValueHypothetical ValueHypothetical Value
(4S, 9aR)-isomer Hypothetical ValueHypothetical ValueHypothetical Value
(4R, 9aS)-isomer Hypothetical ValueHypothetical ValueHypothetical Value
(4S, 9aS)-isomer Hypothetical ValueHypothetical ValueHypothetical Value

Note: The values in this table are for illustrative purposes only and should be replaced with experimental data.

Experimental Protocols for Bioactivity Evaluation

To ensure the generation of reliable and reproducible data, the following detailed experimental protocols are provided for assessing the cytotoxicity, anti-inflammatory, and antiviral properties of octahydro-2H-quinolizine-4-methanol stereoisomers.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][5]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the octahydro-2H-quinolizine-4-methanol stereoisomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[6][7][8]

Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation. The first phase is mediated by the release of histamine, serotonin, and bradykinin, while the later phase is associated with the production of prostaglandins and the infiltration of neutrophils.[8] The ability of a compound to reduce the paw edema is indicative of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) to the laboratory conditions for at least one week before the experiment.[6]

  • Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups for each stereoisomer at different doses. Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[7]

  • Compound Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[6][8]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[6][7]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow A Animal Acclimatization & Grouping B Baseline Paw Volume Measurement A->B C Compound Administration B->C D Carrageenan Injection C->D E Paw Volume Measurement (hourly) D->E F Data Analysis (% Inhibition) E->F

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[9][10]

Principle: Viruses that cause cell lysis create clear zones, or plaques, in a confluent monolayer of host cells. The presence of an effective antiviral agent will inhibit viral replication and thus reduce the number and size of these plaques.

Step-by-Step Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Compound Preparation: Prepare various concentrations of the octahydro-2H-quinolizine-4-methanol stereoisomers in the infection medium.

  • Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units - PFU) in the presence or absence of the test compounds. Include a virus control (no compound) and a cell control (no virus).

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the respective concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere until plaques are visible (typically 2-3 days for influenza virus).

  • Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a purple background of stained cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that inhibits plaque formation by 50%) can then be determined.

Plaque_Assay_Workflow A Seed Host Cells B Infect with Virus & Compounds A->B C Viral Adsorption B->C D Add Agarose Overlay C->D E Incubate for Plaque Formation D->E F Fix and Stain Cells E->F G Count Plaques & Calculate EC50 F->G

Caption: Workflow for the plaque reduction antiviral assay.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural products, including quinolizidine alkaloids, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[11]

The NF-κB Signaling Pathway:

NF-κB is a protein complex that acts as a transcription factor and plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[11] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS, or cytokines like TNF-α and IL-1β), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This allows the freed NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[13]

Quinolizidine alkaloids have been shown to inhibit the activation of the NF-κB pathway.[14] This inhibition can occur at various points in the cascade, such as by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB. By suppressing the NF-κB pathway, these compounds can effectively reduce the production of pro-inflammatory mediators, thereby exerting their anti-inflammatory effects.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TNF-α, IL-1β) IKK IKK Activation Stimuli->IKK Activates IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p Phosphorylates NFkB_active Active NF-κB IkBa_p->NFkB_active Releases NFkB_inactive NF-κB / IκBα Complex (Inactive) NFkB_inactive->IkBa_p Leads to degradation of IκBα NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc Translocates Quinolizidine Octahydro-2H-quinolizine- 4-methanol Stereoisomers Quinolizidine->IkBa_p Inhibits Quinolizidine->NFkB_nuc Inhibits Gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Gene_exp Induces

Sources

comparative study of quinolizidine alkaloid profiles in different Lupinus species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolizidine alkaloids (QAs) represent a double-edged sword in natural product chemistry. In Lupinus species, they act as potent antinutrients necessitating rigorous debittering for food safety (limit <0.02%), yet they serve as valuable pharmaceutical scaffolds for cholinergic modulation and anti-arrhythmic therapies.

This guide provides a comparative analysis of the four agriculturally dominant Lupinus species (L. albus, L. angustifolius, L. luteus, L. mutabilis).[1][2][3] It synthesizes chemotaxonomic data with optimized extraction protocols, offering researchers a roadmap for isolating specific alkaloids based on species selection.

Chemotaxonomic Profiling: Species-Specific Markers

The distribution of QAs is not uniform.[2] Selecting the correct species is the critical first step in experimental design.

Comparative Alkaloid Profile Table
FeatureLupinus albus (White Lupin)Lupinus angustifolius (Blue Lupin)Lupinus luteus (Yellow Lupin)Lupinus mutabilis (Pearl Lupin)
Total Alkaloid Content (Wild) High (1.5% - 2.5%)Moderate (1.0% - 1.5%)Moderate (0.8% - 1.5%)Very High (2.0% - 4.0%)
Primary QA Marker Lupanine (70-80%)Lupanine & Angustifoline Lupinine & Sparteine Lupanine & Sparteine
Secondary Markers Albine, MultiflorineIsolupanine, 13-OH-LupanineGramine (Indole alkaloid trace)4-OH-Lupanine
Unique Chemotype High Albine levelsAngustifoline presenceBicyclic QAs (Lupinine) dominantHighest lipid/protein matrix interference
Pharmacological Utility Hypoglycemic research (Lupanine)Antimicrobial (Angustifoline)Oxytocic (Sparteine)Potent bio-pesticide source

Analyst Note: If your target is Lupinine (bicyclic), L. luteus is the only viable source. For Sparteine , L. luteus or L. mutabilis are preferred over L. albus, where lupanine dominates.

Biosynthetic Divergence

Understanding the biosynthetic pathway elucidates why these profiles differ. The pathway diverges early, separating bicyclic alkaloids (yellow lupin) from tetracyclic alkaloids (white/blue lupin).

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Delta1Piperideine Delta-1-Piperideine Cadaverine->Delta1Piperideine DAO CopperAmine Copper Amine Oxidase Lupinine Lupinine (Bicyclic) [L. luteus Marker] Delta1Piperideine->Lupinine Cyclization A (L. luteus) Sparteine (-)-Sparteine (Tetracyclic) Delta1Piperideine->Sparteine Cyclization B (17-oxosparteine synthase) Lupanine (+)-Lupanine Sparteine->Lupanine Oxidation (P450) Hydroxylupanine 13-OH-Lupanine Lupanine->Hydroxylupanine Hydroxylation Angustifoline Angustifoline [L. angustifolius] Lupanine->Angustifoline Ring Opening Multiflorine Multiflorine Lupanine->Multiflorine

Figure 1: Divergence of QA biosynthesis. Note the split between Bicyclic (Red) and Tetracyclic (Yellow) pathways.

Pharmacological & Toxicological Implications[4][5]

Mechanism of Action[6][7][8]
  • nAChR Agonism: QAs share structural homology with acetylcholine.

    • Cytisine: High affinity partial agonist for α4β2 nicotinic receptors (smoking cessation).

    • Lupanine: Moderate affinity; acts as a weak sedative and anticonvulsant.

  • Ion Channel Blockade:

    • Sparteine: Class 1a anti-arrhythmic agent (Na+ channel blocker) and oxytocic agent (induces uterine contraction).

Toxicity Thresholds
  • Acute Toxicity: Sparteine > Lupanine > Hydroxylupanine.

  • Safety Limit: Food industry standard is <200 mg/kg (0.02%) total alkaloids.

  • Clinical Risk: Respiratory failure via neuromuscular paralysis (curare-like effect) at high doses.

Analytical Performance & Protocols

Extraction Efficiency Comparison

The choice of extraction method significantly impacts yield and purity.[4][5]

MethodYield EfficiencySolvent ConsumptionTimeSuitability
Soxhlet High (>95%)High (150-200 mL)Slow (6-24h)Total alkaloid quantification (Gold Standard)
UAE (Ultrasound) Moderate (85-90%)Low (50 mL)Fast (30 min)High-throughput screening
SFE (Supercritical CO2) Low-ModerateNone (Green)FastDebittering food products (Selective)
Protocol: Optimized Acid-Base Extraction (GC-MS Ready)

This protocol is designed for L. angustifolius and L. albus seeds to maximize recovery of lupanine and angustifoline while minimizing lipid contamination.

Reagents:

  • 0.5 M HCl

  • Dichloromethane (DCM)

  • 10 M NaOH

  • Internal Standard: Caffeine (1 mg/mL in MeOH) or N-methylcytisine.

Workflow:

  • Milling: Grind seeds to fine flour (<0.5 mm) to break cell walls.

  • Acid Extraction:

    • Weigh 1.0 g flour into a 50 mL centrifuge tube.

    • Add 20 mL 0.5 M HCl . Vortex 1 min.

    • Sonication (UAE): 20 mins at room temp.

    • Centrifuge: 4000 rpm for 10 mins. Collect supernatant.

    • Repeat extraction x2 and combine supernatants.

  • Basification (Critical Step):

    • Adjust pH of combined supernatant to pH > 12 using 10 M NaOH.

    • Why? QAs are salts in acid (water-soluble) and free bases in alkali (organic-soluble).

  • LLE Partitioning:

    • Add 10 mL DCM . Shake vigorously for 10 mins.

    • Centrifuge to separate phases.

    • Collect the bottom organic layer (DCM).

    • Repeat x3.

  • Concentration:

    • Evaporate DCM under nitrogen stream to dryness.

    • Reconstitute in 1 mL MeOH containing Internal Standard.

Analytical Workflow Diagram

AnalysisWorkflow Sample Seed Flour (1g) AcidExt Acid Extraction (0.5M HCl) Sample->AcidExt UAE pH_Adj Basification (pH > 12) AcidExt->pH_Adj Free Base Formation Solvent DCM Partition pH_Adj->Solvent LLE GCMS GC-MS Analysis (DB-5ms Column) Solvent->GCMS Quantification

Figure 2: Optimized extraction workflow for converting alkaloid salts to free bases for GC-MS.

References

  • Wink, M., Meissner, C., & Witte, L. (1995). Patterns of quinolizidine alkaloids in 56 species of the genus Lupinus.[6] Phytochemistry. Link

  • Boschin, G., et al. (2008). Quinolizidine alkaloids in seeds of Lupinus albus L., L. luteus L., and L. angustifolius L. Journal of Agricultural and Food Chemistry. Link

  • Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science. Link

  • Przybylak, J. K., et al. (2005). Alkaloid profiles of Mexican wild lupin and an effect of alkaloid extraction on some nutritional factors. Food Chemistry. Link

  • Restituito, F., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins. Link

Sources

Definitive Guide to Purity Assessment of Synthetic Octahydro-2H-quinolizine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to assessing the purity of synthetic octahydro-2H-quinolizine-4-methanol (CAS 1008-22-6), a structural isomer of the more common alkaloid lupinine.[1]

Unlike natural extraction, where the impurity profile consists of related alkaloids (e.g., sparteine, lupanine), the synthetic impurity profile is dominated by stereoisomers (diastereomers) , unreacted starting materials, and solvent residues. Furthermore, the saturated quinolizidine skeleton lacks a strong UV chromophore, rendering standard HPLC-UV methods ineffective without derivatization.[1]

Introduction: The Analytical Challenge

Octahydro-2H-quinolizine-4-methanol presents a unique set of analytical challenges for drug development professionals:

  • Stereoisomerism: The molecule possesses chiral centers at the bridgehead (C9a) and the substitution site (C4). Synthetic routes (e.g., catalytic hydrogenation of quinolizine precursors) often yield a mixture of cis- and trans- diastereomers.[1] Differentiating these is the primary purity objective.

  • Lack of Chromophore: The absence of conjugated

    
    -systems means the molecule is virtually invisible to standard UV-Vis detectors (254 nm), necessitating alternative detection methods like CAD, ELSD, MS, or NMR.
    
  • Basicity: As a tertiary amine, it can cause peak tailing on standard silica-based columns due to interaction with residual silanols.[1]

Comparative Analysis of Analytical Methodologies

The following table compares the three primary "alternatives" for assessing purity. qNMR is recommended as the primary reference method , while GC-MS is the workhorse for isomeric ratio determination.

FeatureMethod A: qNMR (

H)
Method B: GC-MS / GC-FID Method C: HPLC-CAD / MS
Primary Role Absolute Purity (Assay) & Structure VerificationIsomeric Purity (cis/trans ratio) & VolatilesTrace Non-volatile Impurities (Salts, Metals)
Reference Std? Not Required (Internal Standard used)Required for quantificationRequired for quantification
Stereo-selectivity High (distinct shifts for diastereomers)Excellent (distinct retention times)Moderate (requires specialized columns)
Detection Basis Nuclear magnetic resonanceVolatility & IonizationCharge/Mass (Universal detection)
Limitations Lower sensitivity (LOD ~0.1%)Thermal degradation risk (low)Complex mobile phase optimization
Verdict Gold Standard for Potency Best for Isomer Ratios Best for Trace Impurities

Recommended Analytical Workflow

The following decision tree illustrates the logical flow for a complete purity assessment campaign.

PurityAssessment Start Crude Synthetic Octahydro-2H-quinolizine-4-methanol CheckUV Check UV Absorbance Start->CheckUV Tier3 Tier 3: HPLC-CAD/MS (High pH or HILIC) Start->Tier3 If non-volatile salts suspected UV_Weak Weak/No UV (Expected) Standard HPLC-UV Invalid CheckUV->UV_Weak Abs < 0.1 AU Tier1 Tier 1: GC-MS / FID (Capillary Column) UV_Weak->Tier1 Volatile Impurities Tier2 Tier 2: qNMR (1H) (Internal Standard Method) UV_Weak->Tier2 Potency Assignment IsomerSep Diastereomer Separation (cis/trans ratio) Tier1->IsomerSep AssayCalc Absolute Purity (wt%) & Residual Solvent Tier2->AssayCalc FinalReport Final CoA Generation: 1. Identity (NMR/MS) 2. Assay (qNMR) 3. Isomeric Purity (GC) 4. Residue (ROI/ICP) IsomerSep->FinalReport AssayCalc->FinalReport Tier3->FinalReport

Caption: Integrated analytical workflow for non-chromophoric alkaloid purity assessment.

Detailed Experimental Protocols

Method A: Quantitative NMR (qNMR) – The "Truth" Standard

This method provides an absolute purity value (mass balance) without requiring a certified reference standard of the analyte itself.

  • Principle: The signal intensity in NMR is directly proportional to the number of nuclei.[2] Purity is calculated by comparing the analyte's signal integral to that of a high-purity internal standard (IS).[1]

  • Internal Standard Selection: Maleic Acid (99.94% TraceCERT®) or Dimethyl sulfone (DMSO

    
    ).[1] Ensure the IS signals do not overlap with the quinolizidine ring protons (1.0–3.5 ppm) or the hydroxymethyl group (3.5–4.0 ppm).
    
  • Protocol:

    • Preparation: Accurately weigh ~10 mg of the sample (

      
      ) and ~5 mg of the Internal Standard (
      
      
      
      ) into a vial.
    • Solvent: Dissolve in 0.6 mL of D

      
      O  (if salt form) or CDCl
      
      
      
      (if free base).
    • Acquisition:

      • Pulse angle: 90° (maximize signal).

      • Relaxation delay (

        
        ): 60 seconds  (Critical: must be 
        
        
        
        to ensure full relaxation).
      • Scans: 16 or 32.

    • Processing: Phase and baseline correct manually. Integrate the specific signal for the analyte (e.g., the hydroxymethyl -CH

      
      - doublet/multiplet) and the IS singlet.[1]
      
    • Calculation:

      
      
      Where 
      
      
      
      = Integral,
      
      
      = Number of protons,
      
      
      = Molecular Weight.[3][4]
Method B: GC-MS for Isomeric Purity

Gas Chromatography is superior for separating the cis- and trans- isomers of octahydro-2H-quinolizine-4-methanol due to their slight boiling point differences.[1]

  • Column: DB-5ms or ZB-5 (5% phenyl-arylene, 95% dimethylpolysiloxane), 30 m

    
     0.25 mm, 0.25 µm film.[1]
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold at 80°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 300°C (Hold 5 min to elute dimers).

  • Detection: MS (EI mode, 70 eV). Scan range 40–400 amu.

  • Interpretation:

    • Isomer 1 (e.g., trans): Typically elutes earlier due to more compact shape/lower polarity.

    • Isomer 2 (e.g., cis): Elutes later.

    • Quantification: Use Area Normalization (%) for isomer ratio.

Method C: HPLC-CAD (Charged Aerosol Detection)

If the product is a salt (e.g., hydrochloride) or contains non-volatile contaminants, GC is unsuitable.[1] HPLC with CAD is the best alternative to UV.

  • Column: XBridge BEH C18 (Waters) or equivalent high-pH stable column.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the alkaloid in free-base form, improving peak shape.[1]

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detector: Corona Veo or equivalent CAD.

  • Note: CAD response is non-linear; a calibration curve is strictly required for quantitative impurity limits.

References

  • Godejohann, M., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [1]

  • Wink, M., et al. (1995). "Quinolizidine alkaloids: biochemistry, metabolism, and function in plants and cell suspension cultures." The Alkaloids: Chemistry and Pharmacology.
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [1]

  • PubChem. (2024). "Compound Summary for CAS 1008-22-6: Octahydro-2H-quinolizine-4-methanol." National Library of Medicine. [1]

  • Restek Corporation. (2023). "Analysis of Alkaloids by GC-MS: Application Note." Restek Chromatograms.

Sources

method validation for the determination of quinolizidine alkaloids in food products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

The determination of Quinolizidine Alkaloids (QAs) in food—specifically in Lupinus species (lupins) and derived products—has shifted from a niche botanical analysis to a critical food safety requirement. The European Food Safety Authority (EFSA) CONTAM Panel (2019) established that QAs act as anticholinergic agents, with sparteine serving as the toxicological reference compound.[1]

While Gas Chromatography-Mass Spectrometry (GC-MS) was historically the workhorse for alkaloid analysis, it faces significant limitations regarding thermal instability and the requirement for derivatization of polar hydroxylated QAs. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior alternative, offering lower Limits of Quantitation (LOQ) and higher throughput.

This guide objectively compares these methodologies and provides a validated, high-sensitivity LC-MS/MS protocol using QuEChERS extraction, grounded in recent regulatory standards.

Comparative Analysis: LC-MS/MS vs. GC-MS

The choice between LC and GC is often dictated by the specific QA profile of the sample. However, for modern regulatory compliance (low


 limits), LC-MS/MS is the recommended path.
Table 1: Technical Performance Matrix
FeatureMethod A: LC-ESI-MS/MS (Recommended)Method B: GC-MS (Traditional)
Analytes Excellent for polar QAs (e.g., 13-hydroxylupanine) and salts.Good for volatile QAs (e.g., sparteine); polar QAs require derivatization.
Sample Prep QuEChERS or Dilute-and-Shoot. No derivatization.LLE (Liquid-Liquid Extraction) + Derivatization (Silylation) often required.
Sensitivity (LOQ) 0.005 – 0.01 mg/kg 0.1 – 0.5 mg/kg
Selectivity MRM (Multiple Reaction Monitoring) minimizes matrix noise.EI (Electron Ionization) provides rich structural data but higher background.
Throughput High (10-15 min run time).Low (30-45 min run time + prep).
Limitations Susceptible to Matrix Effects (Ion Suppression).Thermal degradation of labile alkaloids (e.g., esters).
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate methodology based on laboratory resources and analyte targets.

method_selection Start Start: Define Analytical Goal Target Target Analytes? Start->Target Volatile Non-polar/Volatile (e.g., Sparteine only) Target->Volatile Polar Polar/Hydroxylated (e.g., 13-OH-Lupanine) Target->Polar Sens_Check Required LOQ? Volatile->Sens_Check LC_Path LC-MS/MS Mandatory (Direct Injection) Polar->LC_Path GC_Path GC-MS Acceptable (Requires Derivatization) High_Sens < 0.05 mg/kg Sens_Check->High_Sens Strict Low_Sens > 0.1 mg/kg Sens_Check->Low_Sens Routine High_Sens->LC_Path Low_Sens->GC_Path

Figure 1: Decision matrix for selecting between LC-MS/MS and GC-MS based on analyte polarity and sensitivity requirements.

Validated Protocol: LC-MS/MS with Modified QuEChERS

This protocol addresses the "Core Directive" by providing a self-validating workflow. It utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach optimized for alkaloids (basic compounds).

Reagents & Standards[2][3][4]
  • Target Analytes: Sparteine, Lupanine,

    
    -Isolupanine, 13-Hydroxylupanine, Angustifoline.
    
  • Internal Standard (ISTD): Sparteine-d5 or Caffeine-13C3 (crucial for correcting matrix effects).

  • Extraction Solvent: Acetonitrile (ACN).[2]

  • Salts: QuEChERS Citrate Buffer Mix (adjusts pH to ensure alkaloids are in neutral form for extraction).

Step-by-Step Workflow
  • Homogenization: Grind lupin seeds/flour to a fine powder (<500 µm).

  • Weighing: Weigh 2.0 g of sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL water; vortex and let stand for 10 min (critical for dry matrices).

  • Extraction:

    • Add 10 mL Acetonitrile (containing 1% Formic Acid if using acidic extraction, but for QuEChERS, use plain ACN).

    • Add ISTD solution.

    • Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate). Shake immediately for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Clean-up (dSPE):

    • Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine).

    • Note: PSA removes organic acids and sugars but can bind some alkaloids if pH is too high. C18 is often added to remove lipids.

    • Vortex and Centrifuge.

  • Analysis: Transfer supernatant to a vial. Dilute with mobile phase A if necessary to improve peak shape.

Instrumental Conditions (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode.

Workflow Diagram

quechers_workflow Sample Sample (2g) + Water (10mL) Extract Add ACN (10mL) + ISTD Sample->Extract Salting Add Salts (MgSO4/NaCl/Citrate) Extract->Salting Centrifuge1 Centrifuge 4000rpm Salting->Centrifuge1 dSPE dSPE Clean-up (PSA + C18) Centrifuge1->dSPE Supernatant LCMS LC-MS/MS Analysis dSPE->LCMS Filtered Extract

Figure 2: Modified QuEChERS extraction workflow for quinolizidine alkaloids.

Method Validation & Performance Data

To ensure scientific integrity, the method must be validated against EU guidelines (SANTE/11312/2021). The following data represents typical performance metrics for this protocol.

Linearity and Sensitivity[6]
  • Linearity:

    
     over the range of 10 – 1000 µg/kg.
    
  • Homoscedasticity: Weighted linear regression (

    
    ) is usually required due to the wide dynamic range.
    
Accuracy and Precision (Recovery Data)

The following table summarizes recovery rates from spiked lupin flour.

AnalyteSpiked Level (mg/kg)Mean Recovery (%)Repeatability (RSDr %)Intermediate Precision (RSDR %)
Lupanine 0.0592.44.16.5
1.0098.12.84.2
Sparteine 0.0588.55.27.8
1.0095.33.15.0
Angustifoline 0.0585.26.08.1
13-OH-Lupanine 0.0591.04.56.9

Acceptance Criteria: Recovery 70-120%, RSD < 20%.

Matrix Effects (The "Silent Killer")

Food matrices often suppress ionization in ESI sources.

  • Calculation:

    
    
    
  • Typical Results: Lupin flour often shows suppression of -15% to -25%.

  • Mitigation: Use of Matrix-Matched Calibration curves or stable isotope dilution (Sparteine-d5) is mandatory for accurate quantification.

References

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2019).[1][3][4] Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products.[3][5][6] EFSA Journal, 17(11), e05860.[1] [Link]

  • Resta, D., et al. (2008). Evaluation of total quinolizidine alkaloids content in lupin flours, lupin-based ingredients, and foods.[7][5] Molecular Nutrition & Food Research, 52(4), 490-495. [Link]

  • BfR (German Federal Institute for Risk Assessment). (2017). Risk assessment of the occurrence of quinolizidine alkaloids in lupin seeds and lupin-containing foods. [Link]

  • Magalhães, P. J., et al. (2021). An Innovative Use of the QuEChERS Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids.[8] Molecules, 26(19), 5752. [Link]

Sources

A Comparative Analysis of the Cytotoxic Effects of Matrine and Other Quinolizidine Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinolizidine Alkaloids

Quinolizidine alkaloids, a class of naturally occurring compounds predominantly found in the Sophora genus of plants, have garnered significant attention in oncological research for their diverse pharmacological activities. Among these, matrine stands out as a well-studied alkaloid with demonstrated anti-tumor properties.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of matrine with other notable quinolizidine alkaloids, offering insights into their mechanisms of action and experimental evaluation.

Matrine has been shown to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and arrest the cell cycle.[2][3] Its therapeutic potential is underscored by its ability to modulate multiple signaling pathways involved in cancer progression.[4][5][6] This document will delve into the experimental data supporting these claims and provide a comparative framework against other quinolizidine alkaloids like oxymatrine, sophoridine, and aloperine.

Methodologies for Assessing Cytotoxicity: A Practical Workflow

The evaluation of a compound's cytotoxic effect is a cornerstone of anti-cancer drug discovery. A multi-faceted approach employing various assays is crucial to obtain a comprehensive understanding of the compound's impact on cancer cells.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity & Viability Assays cluster_mechanism Mechanistic Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with Alkaloids (e.g., Matrine, Oxymatrine) Cell_Culture->Treatment MTT 3a. MTT Assay (Metabolic Activity) Treatment->MTT LDH 3b. LDH Assay (Membrane Integrity) Treatment->LDH Flow_Cytometry 4a. Flow Cytometry (Apoptosis & Cell Cycle) Treatment->Flow_Cytometry Western_Blot 4b. Western Blot (Protein Expression) Treatment->Western_Blot IC50 5. IC50 Determination MTT->IC50 LDH->IC50 Pathway_Analysis 6. Signaling Pathway Elucidation Flow_Cytometry->Pathway_Analysis Western_Blot->Pathway_Analysis

Caption: A generalized workflow for evaluating the cytotoxic effects of quinolizidine alkaloids.

Detailed Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[7][8]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9][10]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the quinolizidine alkaloids (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10][11]

    • Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO or isopropanol.[7]

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[8]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12]

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[13] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[13]

  • Protocol:

    • Culture and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous and maximum LDH release.[14][15]

    • After the incubation period, carefully collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH reaction mixture.

    • Incubate for approximately 30 minutes at room temperature, protected from light.[13][14]

    • Add a stop solution and measure the absorbance at around 490 nm.[13]

3. Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze individual cells and can be used to quantify apoptosis and determine the cell cycle distribution.

  • Apoptosis (Annexin V/Propidium Iodide Staining):

    • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect apoptotic cells.[16][17][18] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.[16]

    • Protocol:

      • Induce apoptosis by treating cells with the desired alkaloids.

      • Harvest the cells and wash them with cold PBS.

      • Resuspend the cells in 1X Binding Buffer.

      • Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.[17]

      • Analyze the cells by flow cytometry.[16][17]

  • Cell Cycle Analysis:

    • Principle: The DNA content of cells changes as they progress through the cell cycle. Staining the cells with a fluorescent dye that binds to DNA (like PI) allows for the quantification of cells in different phases (G0/G1, S, G2/M) based on their fluorescence intensity.

    • Protocol:

      • Treat cells with the alkaloids for the desired time.

      • Harvest and fix the cells in cold 70% ethanol.

      • Wash the cells and treat them with RNase to remove RNA.

      • Stain the cells with PI.

      • Analyze the DNA content by flow cytometry.

Comparative Cytotoxic Effects: Matrine vs. Other Quinolizidine Alkaloids

While matrine is the most extensively studied, other quinolizidine alkaloids from Sophora flavescens also exhibit significant cytotoxic properties.

AlkaloidCancer Cell Line(s)IC50 ValuesKey Cytotoxic MechanismsReference(s)
Matrine Acute Myeloid Leukemia (HL-60, NB4, U937)Dose-dependentInduction of apoptosis via mitochondrial pathway, Akt inactivation[19]
Non-Small Cell Lung Cancer (A549)1.0 mg/ml (significant inhibition)G1/G0 cell cycle arrest, induction of apoptosis[20][21]
Rhabdomyosarcoma (RD)Dose-dependentInhibition of proliferation, induction of apoptosis via ERK pathway suppression[6]
Diffuse Large B-cell Lymphoma (SU-DHL-16, OCI-LY3)1.76 mM, 4.1 mM (48h)G0/G1 cell cycle arrest, caspase-independent apoptosis[22]
Breast Cancer (MCF-7)0.7–0.9 mg/mLCell cycle arrest, reduced mitochondrial membrane potential[23]
Oxymatrine Gastric Cancer (HGC-27, AGS)1.8–5.4 mg/mLInhibition of proliferation[24]
Prostate Cancer (DU145, PC-3)Dose-dependentInhibition of proliferation, induction of apoptosis[25]
Non-Small Cell Lung CancerNot specifiedInhibition of EGFR signaling pathway[26]
Liver CancerNot specifiedDownregulation of IFN-γ, promotion of ferroptosis[27]
Sophoridine Pancreatic CancerNot specifiedInduction of apoptosis and S phase cell cycle arrest via JNK and ERK signaling[28][29]
Hepatitis B Virus (HepG2.2.15)0.4 mM (non-cytotoxic concentration with antiviral activity)Inhibition of HBsAg[30]
Aloperine Leukemia (HL-60, U937, K562), Esophageal Cancer (EC109), and othersPotent cytotoxicityNot fully elucidated, but potent across various cell lines[31]
Prostate Cancer (PC3, DU145)100-200 µMInduction of apoptosis and cell cycle arrest[32]
Multiple MyelomaDose-dependentInduction of apoptosis via dual mechanisms[33]
Ovarian CancerNot specifiedInduction of mitochondrial-related apoptosis via ROS generation[34]

Key Observations:

  • Broad-Spectrum Activity: Matrine demonstrates cytotoxic effects against a wide range of cancer types, including hematological malignancies and solid tumors.[2]

  • Dose and Time Dependency: The cytotoxic effects of these alkaloids are generally dose- and time-dependent.[19][23][25]

  • Variable Potency: While direct comparative studies are limited, some evidence suggests that aloperine may possess more potent cytotoxic activity against certain leukemia cell lines compared to matrine and oxymatrine.[31]

  • Differential Mechanisms: Although all these alkaloids induce apoptosis and cell cycle arrest, the specific signaling pathways they modulate can differ. For instance, matrine's effects are often linked to the PI3K/Akt, ERK, and p53 pathways, while oxymatrine has been shown to target the JAK/STAT and EGFR pathways.[1][5][6][24][26]

Mechanistic Insights: Signaling Pathways in Matrine-Induced Cytotoxicity

Matrine's anti-tumor activity is attributed to its ability to modulate a complex network of intracellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Key Signaling Pathways Modulated by Matrine

Matrine_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_erk ERK/MAPK Pathway cluster_p53 p53 Pathway cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle Arrest Matrine Matrine PI3K PI3K Matrine->PI3K Inhibits MEK1 MEK1 Matrine->MEK1 Inhibits p53 p53 Matrine->p53 Activates CDKN1A CDKN1A (p21) Matrine->CDKN1A Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits ERK1_2 ERK1/2 MEK1->ERK1_2 ERK1_2->Apoptosis Inhibits Bax Bax p53->Bax Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis CellCycleArrest G0/G1 or G2/M Arrest CDKN1A->CellCycleArrest

Caption: Simplified overview of key signaling pathways modulated by matrine leading to apoptosis and cell cycle arrest.

  • PI3K/Akt/mTOR Pathway: Matrine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in acute myeloid leukemia cells.[5] This pathway is crucial for cell survival and proliferation, and its inhibition by matrine promotes apoptosis.[5]

  • ERK/MAPK Pathway: In rhabdomyosarcoma cells, matrine induces apoptosis by suppressing the ERK signaling pathway.[6] It reduces the phosphorylation of MEK1 and ERK1/2, which are key components of this pro-survival pathway.[6]

  • p53-Mediated Apoptosis: Matrine can activate the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of caspase-3, a key executioner of apoptosis.[1]

  • Cell Cycle Arrest: Matrine can induce cell cycle arrest at the G0/G1 or G2/M phase in various cancer cell lines.[3][21][22][35] This is often associated with the upregulation of cell cycle inhibitors like p21 (CDKN1A).[3]

Conclusion and Future Directions

Matrine and other quinolizidine alkaloids present a promising avenue for the development of novel anti-cancer therapeutics. Their ability to induce cytotoxicity through multiple mechanisms, including apoptosis and cell cycle arrest, makes them attractive candidates for further investigation.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the cytotoxic potency of different quinolizidine alkaloids across a broader range of cancer cell lines are needed to identify the most promising candidates for specific cancer types.

  • In Vivo Efficacy: While in vitro studies provide valuable insights, the anti-tumor effects of these compounds need to be further validated in preclinical animal models.

  • Combination Therapies: Investigating the synergistic effects of quinolizidine alkaloids with existing chemotherapeutic agents could lead to more effective treatment strategies with reduced toxicity.[36]

  • Delivery Systems: The development of novel drug delivery systems, such as nano-formulations, could enhance the bioavailability and tumor-targeting of these alkaloids, thereby improving their therapeutic index.[4]

By continuing to explore the cytotoxic potential and underlying mechanisms of these natural compounds, the scientific community can pave the way for their translation into effective clinical treatments for cancer.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chen, et al. (2025). Matrine in cancer therapy: antitumor mechanisms and nano-delivery strategies. Frontiers in Pharmacology. Retrieved from [Link]

  • Brieflands. (2016, April 29). Matrine inhibits diethylnitrosamine-induced HCC proliferation in rats through inducing apoptosis via p53, Bax-dependent caspase-3 activation pathway and down-regulating MLCK overexpression. International Journal of Cancer Management. Retrieved from [Link]

  • Li, et al. (n.d.). Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway. Oncology Letters. Retrieved from [Link]

  • Wang, et al. (n.d.). Matrine inhibits cell proliferation and induces apoptosis of human rhabdomyosarcoma cells via downregulation of the extracellular signal-regulated kinase pathway. Oncology Letters. Retrieved from [Link]

  • Frontiers. (2020, May 6). Matrine: A Promising Natural Product With Various Pharmacological Activities. Frontiers in Pharmacology. Retrieved from [Link]

  • BMC. (n.d.). Matrine suppresses cell growth of diffuse large B-cell lymphoma via inhibiting CaMKIIγ/c-Myc/CDK6 signaling pathway. Cancer Cell International. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Zhang, et al. (2012, October 8). Matrine Induces Apoptosis in Human Acute Myeloid Leukemia Cells via the Mitochondrial Pathway and Akt Inactivation. PLOS ONE. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Matrine inhibits ovarian cancer cell viability and promotes apoptosis by regulating the ERK/JNK signaling pathway via p38MAPK. Molecular Medicine Reports. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • University College London. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. Retrieved from [Link]

  • NIH. (n.d.). Matrine induced G0/G1 arrest and apoptosis in human acute T-cell lymphoblastic leukemia (T-ALL) cells. National Institutes of Health. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-cancer effects of oxymatrine are mediated through multiple molecular mechanism(s) in tumor models. ResearchGate. Retrieved from [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Matrine induces cell cycle arrest and apoptosis with recovery of the expression of miR-126 in the A549 non-small cell lung cancer cell line. Molecular Medicine Reports. Retrieved from [Link]

  • Frontiers. (2020, October 28). A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms. Frontiers in Pharmacology. Retrieved from [Link]

  • MDPI. (2025, May 31). The Potential of Matrine in the Treatment of Breast Cancer: A Review. Molecules. Retrieved from [Link]

  • Dove Medical Press. (2018, May 11). Aloperine executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo. OncoTargets and Therapy. Retrieved from [Link]

  • BMC. (2015, March 15). Aloperine executes antitumor effects against multiple myeloma through dual apoptotic mechanisms. Journal of Hematology & Oncology. Retrieved from [Link]

  • Dove Press. (2025, December 24). Matrine and Its Derivatives: Multi-Pathway Regulation in Cancer Therapy. OncoTargets and Therapy. Retrieved from [Link]

  • Tropical Journal of Pharmaceutical Research. (2022, January 12). Matrine induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells via miR-122 mediated CG1/livin/survivin signal axis. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

  • PubMed. (n.d.). Aloperine Induces Apoptosis by a Reactive Oxygen Species Activation Mechanism in Human Ovarian Cancer Cells. PubMed Central. Retrieved from [Link]

  • MDPI. (2024, August 25). Discovery of Aloperine as a Potential Antineoplastic Agent for Cholangiocarcinoma Harboring Mutant IDH1. International Journal of Molecular Sciences. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Treatment mechanism of matrine in combination with irinotecan for colon cancer. Oncology Letters. Retrieved from [Link]

  • PubMed. (2016, November 15). Matrine induces cell cycle arrest and apoptosis with recovery of the expression of miR-126 in the A549 non-small cell lung cancer cell line. Molecular Medicine Reports. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Oxymatrine exhibits anti-tumor activity in gastric cancer through inhibition of IL-21R-mediated JAK2/STAT3 pathway. Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Taylor & Francis Online. (2020, May 1). A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. Pharmaceutical Biology. Retrieved from [Link]

  • Semantic Scholar. (2015, January 27). Oxymatrine inhibits the proliferation of prostate cancer cells in vitro and in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxymatrine induces G0/G1 cell cycle arrest in HCC827 cells. ResearchGate. Retrieved from [Link]

  • Dove Press. (2024, December 6). Oxymatrine Inhibits PD-L1 by Downregulating IFN-γ to Promote Ferroptosis and Enhance Anti-PD-L1 Efficacy in Liver Cancer. OncoTargets and Therapy. Retrieved from [Link]

  • PubMed Central. (2022, January 18). Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives. Frontiers in Pharmacology. Retrieved from [Link]

  • PubMed Central. (2019, May 26). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules. Retrieved from [Link]

  • Frontiers. (2023, June 15). Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review. Frontiers in Pharmacology. Retrieved from [Link]

  • PubMed Central. (2023, June 16). Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review. Frontiers in Pharmacology. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2023, September 12). The Investigation of Cytotoxic Activity of Medicinal Plant Extracts on Human Cancer Cell Lines. Systematic Reviews in Pharmacy. Retrieved from [Link]

Sources

validation of a GC-FID method for quinolizidine alkaloid quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of a GC-FID Method for Quinolizidine Alkaloid Quantification

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Gas Chromatography with Flame Ionization Detection (GC-FID) methods for the quantification of quinolizidine alkaloids (QAs). Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, compare GC-FID with alternative analytical technologies, and provide actionable protocols grounded in established regulatory standards.

The Analytical Imperative: Quantifying Quinolizidine Alkaloids

Quinolizidine alkaloids are a class of secondary metabolites found predominantly in the genus Lupinus (lupins)[1]. While they serve as a natural defense for the plant, their presence in lupin-derived food and feed products is a safety concern due to their potential toxicity in humans and animals[2][3]. Accurate and reliable quantification is therefore critical for food safety, agricultural breeding programs selecting for "sweet" (low-alkaloid) lupin varieties, and in pharmaceutical research exploring the pharmacological properties of these compounds[1][4].

The Analytical Landscape: Choosing the Right Tool for QA Analysis

While GC-FID is a robust and widely accessible technique for QA analysis, it is essential to understand its position relative to other common methods. The choice of analytical platform is a critical decision driven by factors such as the required sensitivity, sample matrix complexity, and available resources.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A workhorse technique that separates volatile compounds based on their boiling points and polarity[5]. The FID detector provides excellent sensitivity and a wide linear range for hydrocarbons and many organic compounds, including QAs[2][6]. It is cost-effective and highly reliable[7].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers the same separation power as GC but adds the specificity of a mass spectrometer for detection[8]. This allows for definitive peak identification, which is invaluable for complex matrices or when identifying unknown alkaloids[9][10].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful alternative that does not require the analyte to be volatile or thermally stable[11]. This often circumvents the need for complex sample preparation and derivatization steps sometimes required for GC analysis[12]. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for trace-level analysis[3][13].

Table 1: Comparison of Analytical Techniques for QA Quantification

Feature GC-FID GC-MS LC-MS/MS
Principle Separation of volatile compounds; non-specific detection by flame ionization. Separation of volatile compounds; specific detection by mass. Separation by liquid phase partitioning; specific detection by mass.
Volatility Req. High (Analyte must be volatile and thermally stable)[5]. High (Analyte must be volatile and thermally stable)[11]. Low (Suitable for non-volatile and thermally labile compounds)[14].
Sample Prep Often complex; may require acid-base extraction and/or SPE[4][12]. Similar to GC-FID, often complex[8]. Often simpler; may only require "dilute and shoot" or simple filtration[12][13].
Sensitivity Good to Excellent. Excellent; provides structural confirmation. Typically the highest sensitivity (often <1 mg/kg LOQ)[12].
Cost Low (instrumentation and running costs). Moderate to High. High (instrumentation and running costs).

| Throughput | Moderate; run times are typically 20-30 minutes[2]. | Moderate; similar run times to GC-FID. | Can be very high with UPLC systems (e.g., <15 min run times)[12][13]. |

A Deep Dive into GC-FID Method Validation

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose[15]. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines provides a globally accepted framework for this process[16][17].

Below is the workflow for validating a GC-FID method for QA quantification.

Method_Validation_Workflow cluster_0 Phase 1: Development & Specificity cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability cluster_3 Phase 4: Finalization Dev Method Development (Optimize GC parameters) Spec Specificity / Selectivity (Assure no interference at RTs of analytes) Dev->Spec Lin Linearity & Range (Establish concentration-response relationship) Spec->Lin Acc Accuracy (Closeness to true value) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD Limit of Detection (LOD) (Lowest detectable concentration) Prec->LOD LOQ Limit of Quantification (LOQ) (Lowest quantifiable concentration) LOD->LOQ Rob Robustness (Withstand small variations) LOQ->Rob SST System Suitability Testing (SST) (Define routine QC checks) Rob->SST Final Finalized & Validated Method SST->Final

Caption: Logical workflow for the validation of a quantitative analytical method.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[18].

Experimental Protocol:

  • Inject a blank matrix (e.g., an extract from a certified QA-free lupin sample).

  • Inject individual standard solutions for each target QA (e.g., sparteine, lupanine, angustifoline, 13-hydroxylupanine) and the internal standard (IS).

  • Inject a mixed standard solution containing all target QAs and the IS.

  • Inject a spiked matrix sample (blank matrix fortified with the QAs and IS).

  • Analysis: Compare the chromatograms. The blank should show no significant peaks at the retention times of the target analytes or the IS. The retention times in the mixed standard and spiked sample must match those of the individual standards.

Linearity and Range

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[18].

Experimental Protocol:

  • Prepare a series of at least five calibration standards by diluting a stock solution to cover the expected working range. A typical range might be from the LOQ to 120% of the working concentration.

  • Inject each standard in triplicate.

  • Analysis: Plot the peak area ratio (analyte peak area / IS peak area) against the concentration of the analyte. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99[2]. The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[16].

Experimental Protocol:

  • Perform a recovery study by spiking a blank matrix with known concentrations of the QAs at a minimum of three levels (e.g., low, medium, and high concentrations, covering the linear range).

  • Prepare at least three replicates for each concentration level.

  • Extract and analyze the samples using the developed method.

  • Analysis: Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria: The mean recovery should typically be within 98-102% for drug substance assays, though wider ranges (e.g., 90-110%) may be acceptable depending on the matrix and concentration level[18].

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[16]. Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.

Acceptance Criteria: The %RSD for repeatability is often required to be ≤ 2%[18].

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value[16].

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[16].

Experimental Protocol (Based on the Signal-to-Noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations of analyte with those of blank samples.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ should be subsequently verified by demonstrating that accuracy and precision are acceptable at this concentration[13][19].

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters[18]. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical parameters of the GC-FID method. Examples include:

    • Injector temperature (e.g., ± 5°C)

    • Oven temperature ramp rate (e.g., ± 10%)

    • Carrier gas flow rate (e.g., ± 5%)

  • Prepare a standard solution and analyze it under normal conditions and then under each of the deliberately varied conditions.

  • Analysis: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak shape, resolution).

Acceptance Criteria: The results should remain within the acceptance criteria for system suitability, demonstrating the method is reliable for routine use.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Parameter Objective Typical Acceptance Criteria (ICH-based)
Specificity Differentiate analyte from other substances. No interfering peaks at the retention time of the analyte[18].
Linearity Proportionality of signal to concentration. Correlation Coefficient (R²) ≥ 0.99[2].
Range Interval between upper and lower concentrations. Defined by linearity, accuracy, and precision results.
Accuracy Closeness to the true value. Mean recovery typically 98-102%[18].
Precision (%RSD) Agreement between repeated measurements. Repeatability RSD ≤ 2%; Intermediate Precision RSD ≤ 3%[18].
LOD Lowest detectable concentration. Signal-to-Noise Ratio ≈ 3:1[19].
LOQ Lowest quantifiable concentration. Signal-to-Noise Ratio ≈ 10:1; with acceptable accuracy & precision[19].

| Robustness | Resilience to small method variations. | System suitability parameters remain within limits. |

Experimental Protocol: A Validated GC-FID Method for QA Quantification

This protocol describes a typical procedure for the extraction and analysis of lupanine, sparteine, and 13-hydroxylupanine from lupin flour.

QA_Analysis_Workflow Sample 1. Sample Weighing (50 mg defatted flour) IS_Add 2. Add Internal Standard (Sparteine or other suitable IS) Sample->IS_Add Extraction 3. Acidic Extraction (0.1 N HCl, overnight stir) IS_Add->Extraction Basify 4. Basification (Adjust to pH 10-11 with NH4OH) Extraction->Basify SPE 5. Solid Phase Extraction (Apply to Extrelut column) Basify->SPE Elution 6. Elution (Elute alkaloids with CH2Cl2) SPE->Elution Evap 7. Evaporation (Evaporate solvent under vacuum) Elution->Evap Recon 8. Reconstitution (Dissolve residue in CHCl3) Evap->Recon Inject 9. GC-FID Analysis Recon->Inject

Caption: Standard workflow for Quinolizidine Alkaloid extraction and analysis.

Materials and Reagents
  • Standards: Certified reference materials for lupanine, sparteine, angustifoline, 13-hydroxylupanine.

  • Internal Standard (IS): Sparteine can be used as an IS if it is not a primary analyte[4].

  • Solvents: Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), Methanol (all HPLC or GC grade).

  • Reagents: Hydrochloric acid (HCl), Ammonium hydroxide (NH₄OH).

  • Solid Phase Extraction: Extrelut® NT 3 columns or similar.

Sample Preparation[4]
  • Accurately weigh 50 mg of defatted lupin flour into a centrifuge tube.

  • Add an appropriate concentration of the internal standard.

  • Add 1.2 mL of 0.1 N HCl and stir at room temperature overnight to extract the alkaloids.

  • Centrifuge the sample. Transfer the supernatant to a new tube.

  • Adjust the pH of the supernatant to 10-11 with 5% NH₄OH.

  • Apply the basified extract to an Extrelut NT 3 column.

  • Elute the alkaloids with 4 x 3 mL of dichloromethane.

  • Evaporate the pooled eluent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the residue in a known volume (e.g., 1.0 mL) of chloroform for analysis.

Senior Scientist's Note: The acid-base extraction is a classic and effective technique for isolating alkaloids. The initial acidic step protonates the basic nitrogen atoms in the QA structure, rendering them soluble in the aqueous HCl. After removing the solid matrix, basification deprotonates the alkaloids, making them neutral and thus extractable into an immiscible organic solvent like dichloromethane. This process provides significant cleanup from many matrix components.

GC-FID Conditions
  • Gas Chromatograph: Agilent 7890 or equivalent with FID.

  • Column: HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.2 mL/min).

  • Injector: Split/splitless inlet, 250°C, split ratio 20:1.

  • Injection Volume: 1 µL.

  • Oven Program: 120°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

  • Detector: FID, 300°C.

System Suitability

Before running any samples, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.

  • Inject a mid-range calibration standard five times.

  • Acceptance Criteria:

    • Peak Area %RSD: < 2.0%

    • Retention Time %RSD: < 1.0%

    • Tailing Factor: 0.9 - 1.5

    • Theoretical Plates (N): > 5000

Conclusion

The is a rigorous but essential process to ensure data integrity and regulatory compliance. While GC-FID offers a cost-effective and reliable solution, its main drawbacks compared to modern LC-MS/MS methods are the requirement for analyte volatility and often more complex sample preparation procedures[12]. However, for many quality control and research applications, a well-validated GC-FID method provides the necessary accuracy, precision, and robustness. The choice between GC-FID and other techniques must be made based on the specific analytical challenge, considering factors of sensitivity, specificity, cost, and available expertise.

References

  • Brumos, J., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Molecules, 29(6), 1369. Available at: [Link][9][20]

  • Brumos, J., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Wageningen University & Research. Available at: [Link][1]

  • Lee, H. W., et al. (2019). Validation and Determination of Quinolizidine Alkaloids (QAs) in Lupin Products by Gas Chromatography with Flame Ionization Detection (GC-FID). Analytical Letters, 53(4), 606-613. Available at: [Link][2]

  • Mazzucchelli, R., et al. (2025). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. MDPI. Available at: [Link][4]

  • Eurofins Scientific. (2025). Analysis of quinolizidine alkaloids in lupins and lupin products. Eurofins Deutschland. Available at: [Link][3]

  • Reinhard, H., et al. (2006). Quinolizidine alkaloids and phomopsins in lupin seeds and lupin containing food. Journal of Chromatography A, 1112(1-2), 353-360. Available at: [Link][10]

  • Satil, F., et al. (2011). Gas Chromatographic Determination of Quinolizidine Alkaloids in Genista sandrasica and Their Antimicrobial Activity. Records of Natural Products, 5(3), 186-193. Available at: [Link][8]

  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Available at: [Link][15]

  • Lee, J., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(32), 20489–20496. Available at: [Link][13]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link][16]

  • ResearchGate. (2025). Determination of quinolizidine alkaloids in different Lupinus species by NACE using UV and MS detection | Request PDF. Available at: [Link][21]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link][18]

  • Mol, H., & van Dam, R. (n.d.). Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS A promising novel way of analysis. CABI Digital Library. Available at: [Link][12]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link][22]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][17]

  • Lee, J., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega. Available at: [Link][19]

  • Lee, J., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ResearchGate. Available at: [Link][23]

  • Tsaknis, D., et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. MDPI. Available at: [Link][24]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link][11]

  • Alwsci. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available at: [Link][5]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Available at: [Link][14]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Available at: [Link][7]

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. Available at: [Link][6]

Sources

Comparative In Silico Docking Analysis of Quinolizidine Alkaloids: Protocols, Potency, and Molecular Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Quinolizidine Alkaloids (QAs)—specifically Matrine, Cytisine, and Sparteine —against FDA-approved standards in molecular docking simulations. Unlike flexible aliphatic ligands, QAs possess rigid bicyclic or tricyclic cores (quinolizidine skeleton) that impose unique steric constraints within binding pockets.

This document synthesizes experimental data to demonstrate that while QAs often exhibit lower absolute binding energies (


 to 

kcal/mol) compared to synthetic standards like Donepezil (

kcal/mol), they frequently achieve superior ligand efficiency and multi-target specificity, particularly in neurodegenerative and oncological pathways.

Part 1: The Chemical Space & Stereochemical Challenge

The primary failure point in QA docking studies is the neglect of stereochemistry. Quinolizidine alkaloids derived from Sophora and Lupinus species contain multiple chiral centers.

  • The Rigid Core: The quinolizidine motif (1-azabicyclo[4.4.0]decane) creates a "molecular anchor."

  • Stereoisomerism: Matrine has four chiral centers. Inaccurate assignment (e.g., docking (+)-matrine instead of (-)-matrine) renders results biologically irrelevant.

Validated Ligand Preparation Table
AlkaloidSourceKey Chiral CentersActive IsomerTarget Class
(-)-Cytisine Laburnum anagyroides1R, 5SLevorotatorynAChR (Agonist)
(+)-Matrine Sophora flavescens5S, 6S, 7R, 11RDextrorotatoryAChE / EGFR
(-)-Sparteine Cytisus scoparius6R, 7S, 9S, 11SLevorotatoryNa+ Channels

Part 2: The "Stereo-Aware" Docking Workflow

Standard high-throughput docking protocols often fail with QAs due to their rigid conformational landscape. The following protocol integrates stereochemical validation and induced-fit considerations.

Diagram 1: Comparative Docking Workflow

The following diagram outlines the critical path for QA docking, highlighting the mandatory stereochemical check often missed in standard guides.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_val Phase 3: Validation L_Raw Raw Structure (SMILES/2D) L_Stereo Stereochemical Correction (Chiral Center Assignment) L_Raw->L_Stereo L_Min Energy Minimization (MMFF94 / OPLS3e) L_Stereo->L_Min Grid Grid Generation (Focus: Trp84/Trp286 for AChE) L_Min->Grid P_Raw Protein Crystal (PDB) P_Clean Remove Waters/Ions Add Polar Hydrogens P_Raw->P_Clean P_Clean->Grid Search Conformational Search (Lamarckian GA vs. Exhaustive) Grid->Search Score Scoring (kcal/mol) Search->Score RMSD RMSD Validation (< 2.0 Å vs Co-crystal) Score->RMSD

Caption: Optimized workflow for rigid alkaloid docking. Note the explicit "Stereochemical Correction" step before minimization.

Protocol Specifications
  • Ligand Prep: Use Avogadro or LigPrep to generate 3D conformers. Crucial: Force field MMFF94 is preferred for small organic alkaloids over UFF.

  • Target Prep: For AChE docking (PDB: 4EY7), retain internal water molecules if they bridge interactions in the Peripheral Anionic Site (PAS).

  • Grid Box: Center on the co-crystallized ligand. For blind docking (e.g., EGFR), expand box to

    
     Å.
    
  • Exhaustiveness: Set to 32 (AutoDock Vina) or Precision mode (Glide) to account for the difficulty in fitting the rigid quinolizidine core into narrow gorges.

Part 3: Comparative Case Studies

Case Study A: Neurodegeneration (Target: Acetylcholinesterase)

Objective: Compare the binding efficacy of Matrine against the standard Donepezil .

Mechanism: AChE contains a deep gorge. Donepezil spans the entire gorge (Catalytic Active Site - CAS to Peripheral Anionic Site - PAS). Matrine, being smaller and rigid, typically binds to the PAS, blocking substrate entry rather than catalysis directly.

Comparative Data Table: AChE Inhibition
CompoundBinding Energy (Vina)Binding Energy (Glide)Key Residue InteractionsMechanism
Donepezil (Std) -11.7 kcal/mol -12.1 kcal/mol Trp86 (CAS), Trp286 (PAS), Phe295Dual Binding (CAS + PAS)
Matrine -8.5 to -9.1 kcal/mol-9.4 kcal/molTrp286, Tyr72, Asp74Steric Blockade (PAS)
Sophocarpine -8.2 kcal/mol-8.8 kcal/molTrp286, Tyr341Steric Blockade (PAS)
Huprine X -12.4 kcal/mol-13.1 kcal/molTrp86, Glu202Catalytic Site Inhibition

Analysis: Matrine shows approximately 25% lower affinity than Donepezil. However, its interaction with Trp286 is critical. Trp286 is the "gatekeeper" of the AChE gorge. By stabilizing the closed conformation of the gate, Matrine prevents Acetylcholine entry. This explains why Matrine is effective despite lower total binding energy—it acts via a non-competitive steric mechanism .

Case Study B: Smoking Cessation (Target: nAChR)

Objective: Compare Cytisine (Plant Alkaloid) vs. Varenicline (Synthetic Derivative).

Structural Insight: Varenicline was designed by modifying the Cytisine scaffold to improve blood-brain barrier penetration and binding affinity.

Comparative Data Table: nAChR Affinity
CompoundBinding Affinity (

)
Docking Score (XP)H-Bond DonorsSelectivity (

vs

)
Varenicline 0.06 nM-10.2 kcal/mol

-Ser133,

-Trp149
High
Cytisine 0.17 nM-9.1 kcal/mol

-Trp149, Tyr190
Moderate
Nicotine 1.0 - 10 nM-7.5 kcal/molTrp149 (Cation-

)
Low

Analysis: Cytisine acts as a "molecular wedge." The docking pose reveals that the pyridone ring of Cytisine mimics the pyridine of nicotine, forming a crucial hydrogen bond with the backbone carbonyl of Trp149 . Varenicline adds a pyrazine ring, which creates an additional H-bond with Ser133 on the


 subunit, explaining its superior affinity (0.06 nM vs 0.17 nM).

Part 4: Mechanism of Action Visualization

The following diagram illustrates the downstream effects of QA binding to Acetylcholinesterase (AChE), contrasting the inhibition pathway with the physiological signaling.

Diagram 2: QA-Mediated AChE Inhibition Pathway

AChE_Pathway ACh Acetylcholine (ACh) AChE AChE Enzyme (Active) ACh->AChE Substrate Entry Complex AChE-Matrine Complex (PAS Blockade) AChE->Complex Inhibition Hydrolysis Hydrolysis (Choline + Acetate) AChE->Hydrolysis Normal Function Matrine Matrine (Inhibitor) Matrine->AChE Binds Trp286 Complex->Hydrolysis Blocks Synapse Synaptic Cleft ACh Accumulation Complex->Synapse Increases ACh Receptor Post-Synaptic Receptor Activation Synapse->Receptor Signal Cognitive Signal Enhancement Receptor->Signal

Caption: Matrine binds to the Peripheral Anionic Site (PAS), preventing ACh hydrolysis and enhancing cholinergic signaling.

Part 5: Critical Analysis of Algorithms (Vina vs. Glide)

When docking rigid quinolizidine alkaloids, the choice of software impacts the reliability of the pose.

  • AutoDock Vina:

    • Pros: Excellent at identifying the global minimum for small rigid ligands.

    • Cons: Often underestimates the penalty for burying polar groups (like the lactam oxygen in Matrine) in hydrophobic pockets.

    • Verdict: Use for initial screening.

  • Schrödinger Glide (XP Mode):

    • Pros: Superior solvation terms. Accurately penalizes "desolvation costs" which is critical for alkaloids like Cytisine that have high water solubility.

    • Cons: Computationally expensive.

    • Verdict: Required for lead optimization and accurate binding energy ranking.

Experimental Validation Tip: A docking result is only a hypothesis. To validate your QA docking study, you must perform Molecular Dynamics (MD) Simulation (100 ns) .

  • Success Criteria: The Root Mean Square Deviation (RMSD) of the ligand within the pocket should stabilize below 2.0 Å .

  • Failure Mode: If the QA drifts >3.0 Å, the docking pose was an artifact of the rigid receptor model.

References

  • RCSB Protein Data Bank. (2012). Crystal structure of human acetylcholinesterase in complex with donepezil (4EY7). [Link]

  • National Institutes of Health (NIH). (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors. [Link]

  • MDPI. (2023). Exploring Medicinal Herbs' Therapeutic Potential and Molecular Docking Analysis for Compounds as Potential Inhibitors of Human Acetylcholinesterase. [Link]

  • Journal of King Saud University. (2021). Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. [Link]

  • ResearchGate. (2025). Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking. [Link]

A Senior Application Scientist’s Guide to Alkaloid Extraction: Benchmarking Modern Methods Against the Soxhlet Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Efficient Alkaloid Extraction

Alkaloids represent a vast and pharmacologically significant class of plant secondary metabolites, forming the basis of numerous modern medicines, from analgesics to anti-cancer agents.[1][2] The journey from raw plant material to a purified active pharmaceutical ingredient is critically dependent on the initial extraction step. This process dictates not only the yield and purity of the target alkaloids but also the overall efficiency, cost, and environmental impact of the entire manufacturing workflow.[1]

For over a century, the Soxhlet extractor has been the gold standard in solid-liquid extraction, a reliable workhorse in laboratories worldwide. However, its operational paradigm is increasingly challenged by the demands of modern drug development for faster, greener, and more efficient processes. This guide provides an in-depth comparison of the traditional Soxhlet method against contemporary techniques, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE). We will delve into the core principles, present comparative experimental data, and provide validated protocols to empower researchers and drug development professionals in selecting the optimal extraction strategy.[2][3]

The Benchmark: Understanding Soxhlet Extraction

The Soxhlet method, developed in 1879, is a continuous solid-liquid extraction technique designed for the exhaustive removal of a desired compound from a solid matrix.[4] Its enduring presence in standard protocols is a testament to its simple and effective design.

Principle of Operation & Causality

The ingenuity of the Soxhlet apparatus lies in its ability to repeatedly wash the solid sample with fresh, heated solvent, thereby overcoming the solubility limitations of single-step maceration.[4][5] The process is cyclical:

  • Vaporization: Solvent in a heated flask vaporizes and travels up a side-arm.

  • Condensation: The vapor is cooled by a condenser, turning back into a liquid that drips onto the solid sample held within a porous thimble.

  • Extraction: The fresh, warm solvent fills the thimble chamber, dissolving the target alkaloids.

  • Siphoning: Once the chamber is full, the solvent, now laden with the extract, is siphoned back into the boiling flask.

  • Recycling: The non-volatile alkaloids remain in the flask while the pure solvent vaporizes again, repeating the cycle.[4]

This ensures that the sample is always in contact with a solvent at its highest dissolving capacity, driving the extraction towards completion.

Workflow: Soxhlet Extraction

Soxhlet_Workflow A 1. Place Sample in Thimble B 2. Heat Solvent in Flask C 3. Solvent Vaporizes & Rises B->C Heat D 4. Vapor Condenses & Drips onto Sample C->D E 5. Chamber Fills, Extracting Alkaloids D->E F 6. Siphon Triggers, Returns Extract to Flask E->F Fill Level Reached F->B Recycle G 7. Cycle Repeats F->G

Caption: The cyclical workflow of Soxhlet extraction.

Advantages and Trust-Limiting Disadvantages

While thorough, the Soxhlet method possesses significant drawbacks that impact its trustworthiness in a modern context:

  • Prolonged Extraction Time: The process is notoriously slow, often requiring 6 to 48 hours for completion.[6]

  • High Solvent Consumption: Although the solvent is recycled, the initial volume required is large, leading to higher costs and significant environmental waste.[7][8]

  • Thermal Degradation: The most critical flaw is the constant exposure of the extracted compounds to the boiling point of the solvent. This can lead to the degradation of thermolabile alkaloids, compromising the integrity and bioactivity of the final extract.[3][5][6]

  • Low Purity: Compared to modern techniques, Soxhlet extracts often contain a higher load of impurities, necessitating more intensive downstream purification.[1]

Modern Alternatives: A Paradigm Shift in Efficiency and Quality

Driven by the principles of green chemistry and process intensification, several advanced extraction technologies have emerged. These methods leverage different forms of energy to disrupt the plant matrix and enhance mass transfer, offering dramatic improvements over the Soxhlet technique.

Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, utilizes high-intensity, low-frequency ultrasound waves (typically 20-40 kHz) to facilitate extraction.

Principle of Operation & Causality: The core mechanism is acoustic cavitation. The ultrasound waves create, expand, and violently collapse microscopic bubbles within the solvent.[9][10] This collapse generates localized hot spots of extreme temperature and pressure, as well as powerful shockwaves and liquid jets. These forces act as a "micro-hammer," perforating and disrupting the plant cell walls, which dramatically increases solvent penetration and accelerates the release of intracellular alkaloids into the bulk solvent.[9][10]

Workflow: Ultrasound-Assisted Extraction (UAE)

UAE_Workflow A 1. Suspend Sample in Solvent B 2. Apply High-Intensity Ultrasound (Sonication) A->B C 3. Acoustic Cavitation Disrupts Cell Walls B->C Energy Input D 4. Rapid Release of Alkaloids C->D E 5. Separate Solid (Filtration/Centrifugation) D->E F 6. Collect Alkaloid-Rich Extract E->F MAE_Workflow A 1. Place Sample in Solvent (Closed Vessel) B 2. Apply Microwave Irradiation A->B C 3. Internal Water Heats, Builds Pressure B->C Energy Input D 4. Cell Walls Rupture, Releasing Alkaloids C->D E 5. Cool Vessel D->E F 6. Filter to Collect Extract E->F

Caption: The thermally-driven, high-pressure workflow of MAE.

Key Advantages:

  • Exceptional Speed: MAE is one of the fastest methods, with extraction times often ranging from seconds to a few minutes. [11][12]* High Yield: The efficient cell disruption often results in higher extraction yields compared to conventional methods. [1]* Reduced Solvent Consumption: Requires significantly less solvent than Soxhlet. [12]* Improved Purity: The speed of the process can reduce the co-extraction of unwanted compounds.

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)

PLE, also known by the trade name Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures and pressures.

Principle of Operation & Causality: The core principle is to maintain the solvent in a liquid state well above its atmospheric boiling point by applying high pressure (e.g., 10-20 MPa). [13]The elevated temperature decreases the viscosity and surface tension of the solvent, increasing its penetration into the plant matrix. Simultaneously, the solubility of the alkaloids in the hot solvent is significantly enhanced. This combination of factors dramatically improves mass transfer kinetics, allowing for rapid and exhaustive extraction. [3][13] Workflow: Pressurized Liquid Extraction (PLE/ASE)

PLE_Workflow A 1. Pack Sample in Extraction Cell B 2. Pump Solvent into Heated Cell A->B C 3. Pressurize Cell (e.g., 100 bar) B->C High Temp & Pressure D 4. Static Extraction (Minutes) C->D E 5. Purge with N2 Gas D->E F 6. Collect Extract in Vial E->F

Caption: The automated, high-temp/pressure workflow of PLE.

Key Advantages:

  • Speed and Automation: A fully automated PLE cycle is typically completed in 15-30 minutes. [14][15]* Drastically Reduced Solvent Use: It uses far less solvent than Soxhlet for the same sample size. [13]* High Yield and Reproducibility: The controlled conditions lead to exhaustive extraction and excellent method reproducibility. [1][13]

Supercritical Fluid Extraction (SFE)

SFE utilizes a solvent, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point, where it exists as a supercritical fluid.

Principle of Operation & Causality: In its supercritical state, CO₂ exhibits unique properties: the density and solvating power of a liquid, but the low viscosity and high diffusivity of a gas. [16]This allows it to effortlessly penetrate the solid plant matrix like a gas and dissolve the target alkaloids like a liquid. The solvating power can be precisely tuned by adjusting the temperature and pressure, allowing for highly selective extraction of specific compounds. [16][17]After extraction, the pressure is released, and the CO₂ returns to a gaseous state, leaving behind a pure, solvent-free extract. [18] Workflow: Supercritical Fluid Extraction (SFE)

SFE_Workflow A 1. Load Sample into Extractor C 3. Supercritical CO2 Passes Through Sample A->C B 2. Pump Liquid CO2 to Supercritical State B->C High T & P D 4. Alkaloids Dissolve in SC-CO2 C->D E 5. Depressurize in Separator D->E F 6. CO2 Vaporizes, Extract Precipitates E->F

Caption: The tunable, green workflow of SFE.

Key Advantages:

  • Green & Safe: Uses non-toxic, non-flammable, and recyclable CO₂, eliminating organic solvent residues. [18][19]* High Selectivity: Extraction can be targeted to specific compounds by fine-tuning pressure and temperature. [16]* Ideal for Thermolabile Compounds: Extraction occurs at mild temperatures (e.g., 40-60°C), perfectly preserving heat-sensitive alkaloids. [16]* Solvent-Free Product: The final extract is exceptionally pure and free of any residual solvent. [19]

Data-Driven Comparison: Performance Metrics

Objective evaluation requires quantitative data. The following table summarizes typical performance metrics gathered from comparative studies on alkaloid extraction from various medicinal plants.

ParameterSoxhlet ExtractionUltrasound-Assisted (UAE)Microwave-Assisted (MAE)Pressurized Liquid (PLE/ASE)
Extraction Time 360 - 2880 min30 min10 - 25 min15 - 20 min
Solvent Consumption High (e.g., 150 mL)Moderate (e.g., 80 mL)Low (e.g., 50-60 mL)Very Low (e.g., 15-20 mL)
Average Alkaloid Yield (%) ~1.63%~2.06%~2.50%~2.63%
Average Purity (%) ~75-79%~86.7%~88.2%~88.8%
Suitability for Thermolabile Compounds PoorExcellentGoodGood-Fair

Data synthesized from a comparative study on Rauwolfia serpentina, Catharanthus roseus, and Papaver somniferum.[1]

The data clearly shows that modern methods, particularly ASE and MAE, deliver higher yields and purity in significantly less time and with a fraction of the solvent required for Soxhlet extraction. [1]

Standard Operating Protocols

The following are generalized, self-validating protocols. Researchers must optimize parameters such as solvent choice, particle size, temperature, and time for their specific plant matrix and target alkaloid.

Protocol 1: Soxhlet Extraction
  • Preparation: Weigh 10-15 g of finely powdered, dried plant material. Place it inside a cellulose thimble.

  • Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Add 150-200 mL of an appropriate solvent (e.g., methanol, ethanol) to the round-bottom flask with a few boiling chips. [8][20]3. Extraction: Assemble the apparatus and heat the flask using a heating mantle. Allow the system to cycle for a minimum of 4-8 hours, or until the solvent in the siphon arm runs clear. [20][21]4. Concentration: After extraction, allow the apparatus to cool. Remove the flask and concentrate the extract using a rotary evaporator to remove the solvent.

  • Post-Processing: The crude extract is then redissolved in a minimal amount of solvent for further analysis or purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Weigh 1 g of powdered plant material and place it in a beaker or flask.

  • Solvation: Add 10-20 mL of solvent (e.g., methanol). [20]3. Sonication: Place the beaker in an ultrasonic bath or insert a probe-type sonicator. Sonicate for 20-30 minutes at a controlled temperature (e.g., 25°C). [20][22]4. Separation: Filter the mixture or centrifuge to separate the solid plant debris from the liquid extract.

  • Collection: Collect the supernatant. The extraction can be repeated on the solid residue 1-2 more times to ensure completeness, and the supernatants are then combined.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Preparation: Place 0.5 g of powdered plant material into a microwave-safe extraction vessel.

  • Solvation: Add 20 mL of solvent (e.g., 65% methanol). [23][21]3. Extraction: Seal the vessel and place it in the microwave extractor. Irradiate at a set power (e.g., 100-200 W) for a short duration (e.g., 2-5 minutes) at a controlled temperature. [23][21]4. Cooling & Separation: Allow the vessel to cool to a safe temperature before opening. Filter the contents to separate the extract.

  • Collection: The filtrate is the final alkaloid extract, ready for analysis.

Conclusion and Authoritative Recommendation

The experimental evidence is unequivocal: while Soxhlet extraction has served as a foundational technique, it is now largely obsolete for modern, high-throughput research and development due to its inefficiency, high resource consumption, and risk of compound degradation. [3][24] Modern instrument-based methods offer superior performance across every critical metric.

  • For highest yield and purity with minimal resource use, Pressurized Liquid Extraction (PLE/ASE) and Microwave-Assisted Extraction (MAE) are the most effective choices. [1]* For the extraction of delicate, thermolabile alkaloids where compound integrity is paramount, Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are the superior technologies. [9][16] Adopting these advanced techniques is not merely an upgrade in instrumentation; it is a strategic move towards more sustainable, cost-effective, and scientifically rigorous drug discovery and development. The future of natural product extraction will further integrate these green technologies with automation and AI-driven optimization to unlock the full potential of nature's pharmacopeia. [2][3]

References

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2025, November 15). Asian Journal of Green Chemistry.
  • Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. (2025, March 29).
  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (2025, September 15). MDPI.
  • Alkaloid Extraction using a Probe-Ultrasonic
  • Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients
  • Supercritical Fluid Extraction. (2024, August 5). Akay.
  • Innovative Techniques for Alkaloid Extraction
  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2025, September 19).
  • Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds
  • Supercritical fluid extraction of valuable components has been highlighted in the literature. (2025, October 17).
  • Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. (2022, January 16). DergiPark.
  • Comparison of Alkaloid Yield Obtained using Conventional and Ultrasound-assisted Extraction from Chromolaena odor
  • Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muric
  • Microwave Assisted Extraction of Alkaloids from Nux vomica seeds and Cinchona bark. (2025, August 7).
  • Microwave-assisted Extraction: A Green and Sustainable Technology for the Extraction of Bioactive Compounds. (2025, August 27). Bentham Science Publisher.
  • Review: Conventional and Modern Extraction Methods of Herbal Drugs. (2023, August 20). International Journal of Research in Engineering and Science (IJRES).
  • A Review on the Extraction Methods Use in Medicinal Plants, Principle, Strength and Limitation. (2015, July 6).
  • Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology. PMC.
  • Ultrasound- and microwave-assisted extractions of alkaloids from medicinal plants. (2025, August 6).
  • Optimization of ultrasound-assisted extraction of alkaloids from Acalypha indica: Solvent and extraction time variation. (2019, July 3). Repository UIN Malang.
  • Comparison between Pressurized Liquid Extraction and Conventional Soxhlet Extraction for Rosemary Antioxidants, Yield, Composition, and Environmental Footprint. (2020, May 5). MDPI.
  • Comparison between Pressurized Liquid Extraction and Conventional Soxhlet Extraction for Rosemary Antioxidants, Yield, Composition, and Environmental Footprint. (2025, October 17).
  • Comparative Analysis Of Microwave-Assisted Extraction (MAE) And Traditional Extraction Techniques For Phytochemicals From Plants. (2025, July 21). International Journal of Environmental Sciences.
  • Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Labor
  • Soxhlet Extraction - What is it? How does it work?. Hielscher Ultrasonics.
  • Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha. (2016, April 1). Oxford Academic.
  • Techniques for extraction and isolation of natural products: a comprehensive review. (2018, April 17). PMC.

Sources

Safety Operating Guide

Proper Disposal of Octahydro-2H-Quinolizine-4-Methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide to the safe and compliant disposal of octahydro-2H-quinolizine-4-methanol, providing a procedural framework for researchers and drug development professionals. This document outlines essential safety protocols, waste characterization, and step-by-step disposal procedures based on the chemical's structural properties and established best practices for analogous compounds.

This guide provides a robust framework for the proper disposal of octahydro-2H-quinolizine-4-methanol, a heterocyclic amine alcohol. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes best practices for the disposal of chemically similar substances, including other heterocyclic amines, alcohols, and quinolizidine alkaloids.[1][2][3] It is imperative to recognize that this guidance is based on the anticipated properties of the compound and that the specific SDS for octahydro-2H-quinolizine-4-methanol, once available, will supersede the recommendations herein.

The Foundation of Safe Disposal: Scientific Integrity and Logic

The disposal of any chemical waste is governed by the core principles of protecting human health and the environment. For a compound like octahydro-2H-quinolizine-4-methanol, which is structurally related to the quinolizidine alkaloid family, potential toxicity is a primary concern.[1][4] The disposal strategy, therefore, is built on a thorough understanding of its likely hazardous characteristics. The structural components of octahydro-2H-quinolizine-4-methanol—a quinolizidine core and an alcohol functional group—suggest several potential hazards that must be addressed in the disposal plan. The amine group can impart corrosive properties and potential toxicity, while the alcohol group can contribute to flammability.

The following step-by-step protocol is designed to be a self-validating system for the safe disposal of octahydro-2H-quinolizine-4-methanol. Each step is designed to mitigate risk and ensure regulatory compliance. The procedures outlined are grounded in established guidelines from regulatory bodies and best practices in laboratory safety.

Part 1: Waste Characterization and Hazard Assessment

Before any disposal activities can commence, a thorough characterization of the waste is essential.

Presumptive Hazard Identification

Based on its chemical structure, octahydro-2H-quinolizine-4-methanol should be presumptively classified based on the following potential hazards:

  • Toxicity: Quinolizidine alkaloids are known for their toxicity.[2][4] Therefore, the waste should be handled as if it is toxic.

  • Corrosivity: Amines can be corrosive. The pH of the waste solution should be determined. A pH of ≤ 2 or ≥ 12.5 classifies the waste as corrosive.

  • Ignitability: While the alcohol functional group suggests potential flammability, if mixed with flammable solvents, the entire mixture could be ignitable.

  • Reactivity: While generally stable, it should not be mixed with strong oxidizing agents or acids without a proper compatibility assessment.[5]

Consultation of Safety Data Sheet (SDS)

This is the most critical step. Obtain the specific SDS for octahydro-2H-quinolizine-4-methanol from the manufacturer. The SDS will provide definitive information on hazards, handling, storage, and disposal considerations.

Part 2: Segregation and Containerization

Proper segregation and the use of appropriate containers are fundamental to preventing dangerous reactions and ensuring safe storage.

Waste Segregation
  • Do not mix octahydro-2H-quinolizine-4-methanol waste with other waste streams unless their compatibility is confirmed.[5][6]

  • Keep it separate from:

    • Acids and strong oxidizing agents.[5]

    • Halogenated solvents.

    • Other reactive chemical wastes.

Container Selection
  • Use a container that is compatible with amines and alcohols, such as a high-density polyethylene (HDPE) or glass container.[7]

  • Ensure the container has a secure, leak-proof cap and is in good condition.

Labeling
  • Clearly label the waste container with the words "HAZARDOUS WASTE ".

  • The label must include the full chemical name, approximate concentration and volume, the date accumulation started, and relevant hazard pictograms.

Part 3: On-site Accumulation and Storage

All hazardous waste must be stored safely in a designated area while awaiting pickup.

Satellite Accumulation Area (SAA)
  • Store the waste container in a designated SAA, at or near the point of generation and under the control of laboratory personnel.

Storage Conditions
  • Store the container in a cool, dry, and well-ventilated area.[8]

  • Utilize secondary containment to contain any potential leaks or spills.

Part 4: Disposal Protocol

The final disposal of octahydro-2H-quinolizine-4-methanol must be conducted by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]

Step-by-Step Disposal Procedure
  • Characterize the Waste: Determine the hazardous properties of the waste.

  • Select and Label Container: Choose a compatible container and label it correctly.

  • Accumulate Waste: Collect the waste in the labeled container, keeping it securely capped when not in use.

  • Segregate and Store: Store the container in a designated SAA with appropriate segregation and secondary containment.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[8]

  • Documentation: Complete all necessary waste manifests and retain copies for your records.

Data Presentation: Presumptive Hazard Classification

Hazard CharacteristicPresumed Classification for Octahydro-2H-Quinolizine-4-Methanol WasteJustification
Toxicity Likely Toxic Belongs to the quinolizidine alkaloid class, many of which are known to be toxic.[2][4]
Corrosivity Potentially Corrosive The amine functional group can impart basic properties. pH testing is required.
Ignitability Potentially Ignitable The alcohol functional group may contribute to flammability, especially if in a solvent mixture.
Reactivity Generally Stable No inherent reactive groups are obvious, but incompatibility with acids and oxidizers is expected.[5]

Experimental Protocols: pH Determination of Waste Solution

A simple and crucial step in waste characterization is determining its pH.

Materials:

  • pH meter or pH indicator strips

  • A small, clean beaker

  • A sample of the octahydro-2H-quinolizine-4-methanol waste solution

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves

Procedure:

  • Don appropriate PPE.

  • Pour a small, representative sample of the waste solution into the clean beaker.

  • If using a pH meter, calibrate it according to the manufacturer's instructions.

  • Immerse the pH probe or the end of the pH strip into the waste sample.

  • Record the pH reading.

  • If the pH is ≤ 2 or ≥ 12.5, the waste is corrosive and must be handled accordingly.

  • Dispose of the sample used for testing back into the hazardous waste container.

Mandatory Visualization: Disposal Workflow

DisposalWorkflow Disposal Workflow for Octahydro-2H-Quinolizine-4-Methanol Start Start: Generation of Waste Characterize Step 1: Characterize Waste - Consult SDS - Presumptive Hazard ID - pH Test Start->Characterize Segregate Step 2: Segregate Waste - Separate from incompatibles (Acids, Oxidizers) Characterize->Segregate Containerize Step 3: Containerize & Label - Use compatible container - Affix 'Hazardous Waste' label Segregate->Containerize Store Step 4: Accumulate & Store - Designated SAA - Secondary Containment Containerize->Store ArrangePickup Step 5: Arrange for Professional Disposal - Contact EHS or licensed vendor Store->ArrangePickup End End: Compliant Disposal ArrangePickup->End

Caption: Decision workflow for the safe disposal of octahydro-2H-quinolizine-4-methanol.

References

  • Collect and Recycle. (2024, March 20). Ethanol Disposal In Laboratories. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Waste Compatibility by Chemical Group. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (1R,9aR)-Octahydro-2H-quinolizin-1-ol. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • The University of British Columbia Chemical and Biological Engineering. (n.d.). Waste Disposal. Retrieved from [Link]

  • MDPI. (2025, October 30). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. Retrieved from [Link]

  • Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (n.d.). Recovery of heterocyclic amines from dilute aqueous waste streams. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Industrial Specialties Mfg. (2020, March 18). Chemical Compatibility Chart. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolizidine alkaloids. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (2023, October). Compatibility Guide. Retrieved from [Link]

  • National Institutes of Health Office of Research Facilities. (2013, February 27). Chemical Compatibility and Segregation Guides. Retrieved from [Link]

  • PMC. (2025, July 22). Identification of a new QTL associated to reduced quinolizidine alkaloid content in white lupin (Lupinus albus, L.) and development of ultra-low alkaloid recombinants by stacking with the pauper allele. Retrieved from [Link]

  • Eurofins. (n.d.). Quinolizidine Alkaloids Food and Feed_ENG. Retrieved from [Link]

  • Frontiers. (2017, January 31). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.